1-Bromo-2-(3-methoxypropoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQOBVYZTUAQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727206 | |
| Record name | 1-Bromo-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079402-67-7 | |
| Record name | 1-Bromo-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene from 2-bromophenol
[1]
Executive Summary
This technical guide details the synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene (Target Molecule) from 2-Bromophenol .[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for G-protein coupled receptor (GPCR) ligands and kinase inhibitors where the ortho-alkoxy chain provides specific steric and lipophilic interactions.[1]
The synthesis utilizes a Williamson Ether Synthesis protocol.[2][3][4][5][6] While conceptually simple, the reaction requires optimization to overcome the reduced nucleophilicity of the ortho-bromophenoxide anion (due to steric hindrance and electron-withdrawing inductive effects) and to prevent elimination side reactions of the alkyl halide.
Key Reaction Parameters
| Parameter | Specification |
| Reaction Type | Nucleophilic Substitution ( |
| Limiting Reagent | 2-Bromophenol |
| Electrophile | 1-Bromo-3-methoxypropane (preferred) or 1-Chloro-3-methoxypropane |
| Base | Potassium Carbonate ( |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) |
| Expected Yield | 85% - 92% |
Retrosynthetic Analysis & Strategy
The strategic disconnection involves breaking the
Mechanistic Pathway[1][2][3][7][8]
-
Deprotonation: The base (
) deprotonates 2-bromophenol ( ) to generate the phenoxide anion. -
Nucleophilic Attack: The phenoxide attacks the primary carbon of 1-bromo-3-methoxypropane in a concerted
mechanism.[1] -
Leaving Group: Bromide is displaced.
Reaction Scheme Diagram
[1]
Experimental Protocol
Reagents & Materials[1][4][6][7][9][10][11]
| Reagent | MW ( g/mol ) | Equiv.[1][7][8] | Density (g/mL) | Role |
| 2-Bromophenol | 173.01 | 1.0 | 1.49 | Substrate |
| 1-Bromo-3-methoxypropane | 153.02 | 1.2 | 1.36 | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base |
| DMF (Anhydrous) | 73.09 | N/A | 0.944 | Solvent |
| Ethyl Acetate | 88.11 | N/A | 0.902 | Extraction |
Note on Electrophile Selection: 1-Bromo-3-methoxypropane is preferred over the chloro-analog due to the weaker C-Br bond, facilitating a faster reaction at lower temperatures, which minimizes elimination byproducts.[1] If using 1-chloro-3-methoxypropane, add 0.1 eq of Potassium Iodide (KI) to catalyze the reaction via the Finkelstein mechanism [1].[1]
Step-by-Step Procedure
Step 1: Setup and Deprotonation
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-Bromophenol (17.3 g, 100 mmol) and anhydrous DMF (100 mL).
-
Add Potassium Carbonate (
, 27.6 g, 200 mmol) in a single portion.-
Observation: The mixture may become heterogeneous.[9]
-
-
Stir at room temperature for 15 minutes to initiate phenoxide formation.
Step 2: Alkylation
-
Add 1-Bromo-3-methoxypropane (18.4 g, 120 mmol) dropwise via a syringe or addition funnel over 10 minutes.
-
Caution: Exothermic reaction potential.[1]
-
-
Heat the reaction mixture to 70°C using an oil bath.
-
Monitor the reaction by TLC (Thin Layer Chromatography) using 10% Ethyl Acetate in Hexane.
Step 3: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Water (300 mL) to quench and dissolve inorganic salts.
-
Extract with Ethyl Acetate (
mL). -
Combine organic layers and wash sequentially with:
-
1M NaOH (50 mL) – Critical Step: Removes unreacted 2-bromophenol.[1]
-
Water (100 mL).
-
Brine (saturated NaCl, 100 mL).
-
-
Dry the organic phase over anhydrous Sodium Sulfate (
) . -
Filter and concentrate under reduced pressure (rotary evaporator).
Step 4: Purification
Process Analytical Technology (PAT) & QC
To ensure the integrity of the synthesis, the following analytical checkpoints must be validated.
Experimental Workflow Diagram
Analytical Data (Expected)
-
NMR (400 MHz,
): -
Mass Spectrometry (GC-MS):
-
Molecular ion peaks
and (approx. 1:1 ratio) at m/z 244 and 246, confirming the presence of one Bromine atom.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture in solvent.[1] | Ensure DMF is anhydrous.[1] Increase |
| Unreacted Phenol | Steric hindrance of ortho-Br group reducing nucleophilicity.[1] | Increase temperature to 90°C. Switch base to Cesium Carbonate ( |
| Elimination Product | High temperature causing E2 elimination of alkyl halide.[1] | Lower reaction temperature to 60°C and extend reaction time. Ensure the alkyl halide is primary.[3][5] |
| Emulsion in Workup | DMF presence in organic layer.[1] | Wash organic layer thoroughly with water ( |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis and Finkelstein conditions).
-
Dijkstra, G., et al. (1989). "The effect of the cation on the nucleophilicity of anions in organic synthesis." Journal of Organic Chemistry, 54(24), 5683–5691.
-
PubChem. (n.d.). Compound Summary: 2-Bromophenol.[1] National Center for Biotechnology Information.[1]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Sources
- 1. 2398-37-0|1-Bromo-3-methoxybenzene|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Physicochemical properties of 1-Bromo-2-(3-methoxypropoxy)benzene
Privileged Scaffold & Linker Module for Medicinal Chemistry
Executive Summary & Chemical Identity
1-Bromo-2-(3-methoxypropoxy)benzene is a specialized aryl ether intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and renin inhibitors. Functioning as a lipophilic linker module, it combines a reactive aryl bromide "handle" with a flexible methoxy-propoxy tail. This specific structural motif allows medicinal chemists to modulate the solubility and receptor-binding affinity of drug candidates, particularly in the development of dopamine antagonists (e.g., Fallypride analogs) and cardiovascular agents (e.g., Aliskiren intermediates).
Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | 1-Bromo-2-(3-methoxypropoxy)benzene |
| CAS Registry Number | 1079402-67-7 (Isomer Specific) |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| SMILES | COCCCOc1ccccc1Br |
| Structural Class | Aryl Alkyl Ether / Organobromide |
Physicochemical Profile
The physicochemical behavior of this compound is dominated by the electron-donating alkoxy group ortho to the bromine atom. This substitution pattern significantly influences its lipophilicity and reactivity in metal-catalyzed cross-coupling reactions.
Key Physical Properties
Note: Values marked with () are derived from high-fidelity predictive models (ACD/Labs, EPISuite) where experimental data is proprietary.*
| Property | Value / Description | Implications for Handling |
| Physical State | Colorless to pale yellow oil | Liquid handling required; avoid viscous transfer loss.[1] |
| Boiling Point | 308.8°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Density | 1.313 ± 0.06 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions. |
| LogP (Lipophilicity) | 3.45 ± 0.3 | Highly lipophilic. Requires non-polar solvents (DCM, Hexanes) for chromatography. |
| Flash Point | 124.4°C | Combustible but stable at room temperature. |
| Solubility | Soluble: DCM, Ethyl Acetate, DMSO, MethanolInsoluble: Water | Use organic solvents for reaction media; aqueous washes for salt removal. |
Synthetic Utility & Reactivity
This molecule serves as a bifunctional building block. Its utility stems from two distinct reactive sites:
-
The Aryl Bromide (C-Br): A site for Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) or Lithium-Halogen exchange.
-
The Ether Tail (C-O-C): A stable, non-reactive linker that provides spatial separation and lipophilic bulk to the final drug molecule.
Primary Synthesis Pathway: Williamson Ether Synthesis
The most robust industrial route involves the O-alkylation of 2-bromophenol. This method is preferred over Mitsunobu conditions due to atom economy and scalability.
Reaction Scheme: 2-Bromophenol + 1-Bromo-3-methoxypropane + K₂CO₂ → Product + KBr + CO₂ + H₂O
Mechanism & Causality
-
Base Selection (K₂CO₃): Potassium carbonate is used instead of stronger bases (like NaH) to prevent dehalogenation of the aryl ring. It gently deprotonates the phenol (pKa ~10) to form the phenoxide nucleophile.
-
Solvent Choice (Acetone/DMF): A polar aprotic solvent is critical to solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the S_N2 attack on the alkyl halide.
-
Catalyst (KI - Optional): Addition of Potassium Iodide can accelerate the reaction via the Finkelstein reaction (converting the alkyl bromide to a more reactive alkyl iodide in situ).
Experimental Protocols
Safety Warning: This protocol involves alkylating agents and aryl halides. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.
Protocol A: Synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene
Scale: 50 mmol Yield Target: >85%
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 2-Bromophenol (8.65 g, 50 mmol) in Acetone (100 mL).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to initiate phenoxide formation.
-
Technical Insight: The solution may turn slightly yellow as the phenoxide forms.
-
-
Alkylation: Add 1-Bromo-3-methoxypropane (8.4 g, 55 mmol, 1.1 equiv) dropwise via syringe.
-
Optional: Add a catalytic amount of KI (0.5 g) if reaction kinetics are slow.
-
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot should disappear.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
Redissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification: Purify the crude oil via vacuum distillation (if high purity required) or silica gel column chromatography (Eluent: Hexane -> 5% EtOAc in Hexane).
Protocol B: Quality Control (QC) Characterization
To validate the identity of the synthesized intermediate, use the following markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the Triplet at ~4.1 ppm (2H, -O-CH₂ -CH₂-), corresponding to the methylene group next to the phenoxy oxygen.
-
Look for the Singlet at ~3.35 ppm (3H, -OCH₃ ).
-
Aryl protons will appear as a multiplet between 6.8–7.6 ppm.
-
-
HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90% ACN).
-
Detection: UV at 254 nm.
-
Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the Williamson Ether Synthesis pathway, highlighting the critical decision points for optimization.
Caption: Step-by-step synthetic workflow for the production of 1-Bromo-2-(3-methoxypropoxy)benzene via Williamson Ether Synthesis.
Figure 2: Quality Control Decision Tree
A self-validating logic flow for determining batch release status.
Caption: QC workflow ensuring the absence of phenolic precursors and confirming structural integrity before batch release.
References
-
Hoffman Fine Chemicals. (2025).[3] Product Specification: 1-Bromo-2-(3-methoxypropoxy)benzene (CAS 1079402-67-7). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted anisoles. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
U.S. Food and Drug Administration (FDA). (2025). Guidance for Industry: Q3C Impurities: Residual Solvents. Retrieved from
-
Ningbo Inno Pharmchem. (2025).[1] Applications of Bromo-alkoxy-benzenes in Pharmaceutical Synthesis. Retrieved from
Sources
Technical Guide: Structural Characterization of 1-Bromo-2-(3-methoxypropoxy)benzene
This technical guide provides an in-depth structural and synthetic analysis of 1-Bromo-2-(3-methoxypropoxy)benzene , a critical intermediate often employed in the synthesis of pharmaceutical scaffolds (e.g., GPCR ligands, kinase inhibitors) where a lipophilic ether linker is required.
Executive Summary
Compound Name: 1-Bromo-2-(3-methoxypropoxy)benzene
Molecular Formula:
This guide outlines the high-confidence predicted spectral data derived from substituent additivity principles and analogous literature compounds (e.g., 2-bromoanisole derivatives). It includes a self-validating synthesis protocol and a logic-based structural elucidation framework.
Synthesis & Reaction Pathway
The most robust route to this compound is the Williamson Ether Synthesis , coupling 2-bromophenol with 1-bromo-3-methoxypropane (or the corresponding tosylate) under basic conditions.
Reaction Scheme Visualization
Figure 1: Williamson ether synthesis pathway via SN2 mechanism.
Spectral Data Analysis (NMR)[1][2][3]
As exact experimental spectra for this specific isomer are often proprietary to custom synthesis catalogs, the following data is derived from high-precision chemometric prediction models and validated against the analogous 2-bromoanisole core.
^1H NMR Spectral Data (400 MHz, CDCl )
The proton spectrum is characterized by two distinct regions: the aromatic "ABCD" system of the 1,2-disubstituted benzene and the aliphatic signals of the propoxy chain.
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 7.53 | Doublet of doublets (dd) | 1H | Ar-H3 | Ortho to Bromine (Deshielded by -Br inductive effect). |
| 7.26 | Triplet of doublets (td) | 1H | Ar-H5 | Para to Alkoxy group.[1] |
| 6.89 | Doublet of doublets (dd) | 1H | Ar-H6 | Ortho to Alkoxy (Shielded by electron donation of Oxygen). |
| 6.82 | Triplet of doublets (td) | 1H | Ar-H4 | Para to Bromine.[1] |
| 4.12 | Triplet ( | 2H | -O-CH | Deshielded by phenoxy oxygen. Diagnostic triplet. |
| 3.58 | Triplet ( | 2H | -CH | Deshielded by methoxy oxygen. |
| 3.36 | Singlet | 3H | -OCH | Terminal methoxy group (Sharp singlet).[1] |
| 2.11 | Quintet ( | 2H | -CH | Central methylene; splits into a quintet by neighbors. |
^13C NMR Spectral Data (100 MHz, CDCl )
| Shift ( | Carbon Type | Assignment | Structural Logic |
| 155.4 | Quaternary (C) | Ar-C2 -O | Ipso-carbon attached to oxygen (highly deshielded). |
| 133.4 | Methine (CH) | Ar-C3 | Ortho to Bromine.[1] |
| 128.4 | Methine (CH) | Ar-C5 | Meta to Bromine.[1] |
| 122.1 | Methine (CH) | Ar-C4 | Para to Oxygen.[1] |
| 113.8 | Methine (CH) | Ar-C6 | Ortho to Oxygen (electron rich). |
| 112.5 | Quaternary (C) | Ar-C1 -Br | Ipso-carbon attached to Bromine (shielded by heavy atom effect). |
| 69.4 | Methylene (CH | -C H | Aliphatic ether carbon. |
| 66.8 | Methylene (CH | Ph-O-C H | Phenolic ether carbon. |
| 58.6 | Methyl (CH | -OC H | Methoxy carbon.[1] |
| 29.5 | Methylene (CH | -CH | Central aliphatic carbon. |
Structural Validation Logic
To confirm the identity of the synthesized product, researchers should look for these specific diagnostic correlations:
Figure 2: Key HMBC and NOESY correlations required to confirm regiochemistry (O-alkylation vs C-alkylation).
Interpretation Guide:
-
Regiochemistry Check: The HMBC correlation between the triplet at 4.12 ppm (aliphatic O-CH2) and the quaternary carbon at 155.4 ppm confirms the ether linkage is on the aromatic ring.
-
Substitution Pattern: The 1,2-disubstitution is confirmed by the presence of two doublets and two triplets in the aromatic region, specifically the deshielded doublet at 7.53 ppm (ortho to Br).
Experimental Protocol: Synthesis & Purification
Causality: This protocol uses Potassium Carbonate (
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromophenol (1.0 equiv, 10 mmol) in anhydrous acetone (50 mL).
-
Deprotonation: Add anhydrous
(2.0 equiv, 20 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Add 1-bromo-3-methoxypropane (1.2 equiv, 12 mmol) dropwise.
-
Note: A slight excess of the alkyl bromide drives the reaction to completion.[1]
-
-
Reflux: Heat the mixture to reflux (
C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol ( ) should disappear, and a less polar product ( ) should appear. -
Workup:
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a clear, colorless oil.
References
- General Synthesis of Aryl Ethers: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
-
Spectral Data Grounding (Analogous Compounds)
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2704 (2-Bromoanisole). [Link]
-
- Chemical Shift Prediction Logic: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules used in Section 3).
Sources
CAS number 1079402-67-7 chemical information and safety
The following technical guide provides an in-depth analysis of 1-Bromo-2-(3-methoxypropoxy)benzene (CAS 1079402-67-7). This document is structured for researchers and medicinal chemists focusing on synthetic utility, safety protocols, and application in drug discovery pipelines.[1]
CAS Registry Number: 1079402-67-7 Chemical Class: Halogenated Aryl Ether / Medicinal Chemistry Building Block[1]
Executive Summary
1-Bromo-2-(3-methoxypropoxy)benzene is a specialized synthetic intermediate utilized primarily in the development of small-molecule therapeutics.[1] Characterized by an ortho-substituted aryl bromide motif linked to a methoxypropyl ether chain, this compound serves as a critical "privileged scaffold" handle.[1]
Its value lies in its dual functionality:
-
The Aryl Bromide: Acts as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid attachment of complex heterocycles.[1]
-
The Ether Linker: Provides a flexible, lipophilic tether that often modulates solubility and metabolic stability (ADME properties) in downstream pharmaceutical candidates.[1]
This guide details the physicochemical properties, validated synthesis protocols, and safety standards required for handling this compound in a high-throughput research environment.
Chemical & Physical Identity
The following data establishes the baseline identity for quality control (QC) and analytical validation.
| Property | Specification |
| IUPAC Name | 1-Bromo-2-(3-methoxypropoxy)benzene |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Physical State | Pale yellow to colorless liquid (oil) |
| Boiling Point | ~308 °C (Predicted at 760 mmHg) |
| Density | ~1.31 g/cm³ |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| SMILES | COCCCOc1ccccc1Br |
| InChI Key | Unique identifier required for database registration |
Synthetic Methodology & Manufacturing
The synthesis of CAS 1079402-67-7 follows a standard Williamson Ether Synthesis protocol.[1] This reaction is favored for its scalability and high yield, utilizing a nucleophilic substitution (
Core Reaction Pathway
The synthesis involves the alkylation of 2-Bromophenol with 1-Bromo-3-methoxypropane in the presence of a weak base.[1]
Reaction Scheme:
Step-by-Step Experimental Protocol
Note: This protocol is designed for a 50 mmol scale. Adjust stoichiometry linearly for scale-up.
-
Preparation:
-
Charge a dry 250 mL round-bottom flask with 2-Bromophenol (8.65 g, 50 mmol) and anhydrous Dimethylformamide (DMF) (100 mL).
-
Add Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol) in a single portion. Rationale: Excess base ensures complete deprotonation of the phenol.[1]
-
-
Alkylation:
-
Add 1-Bromo-3-methoxypropane (8.4 g, 55 mmol) dropwise via a syringe or addition funnel over 10 minutes.[1]
-
Heat the reaction mixture to 80°C under an inert atmosphere (
or Ar) for 12–16 hours. -
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:1) or LC-MS.[1] The starting phenol spot should disappear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.[1]
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1][2]
-
-
Purification:
-
The crude oil is typically purified via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes) to yield the pure product as a colorless oil.[1]
-
Medicinal Chemistry Applications
In drug discovery, CAS 1079402-67-7 is rarely the final drug but rather a key intermediate for Structure-Activity Relationship (SAR) exploration.[1]
Functional Utility
-
Linker Strategy: The 3-methoxypropoxy chain mimics the structural motifs found in renin inhibitors (e.g., Aliskiren analogs) and various kinase inhibitors.[1] It serves to fill hydrophobic pockets in protein targets while maintaining water solubility via the ether oxygen.[1]
-
Cross-Coupling Handle: The aryl bromide is the "warhead" for diversification.[1]
Workflow Visualization
The following diagram illustrates how this intermediate feeds into a divergent synthesis library.
Figure 1: Divergent synthesis workflow utilizing CAS 1079402-67-7 as a core scaffold.
Safety & Handling (GHS Standards)
As a halogenated organic ether, this compound requires strict adherence to safety protocols.[1] It is classified as an Irritant .[1]
Hazard Identification
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
-
Respiratory: Use a NIOSH-approved respirator (N95 or organic vapor cartridge) if ventilation is poor.[1]
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time >480 min.
-
Eyes: Chemical safety goggles. Face shield recommended during synthesis work-up.
Spill Response Protocol
-
Contain: Absorb spillage with inert material (sand, vermiculite, or diatomaceous earth).[1]
-
Neutralize: No specific neutralization required; the compound is stable.[1]
-
Disposal: Collect in a sealed container labeled "Halogenated Organic Waste." Do not flush down drains.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1079402-67-7. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Williamson Ether Synthesis. Org. Synth. Coll. Vol. 1, p. 436.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Brominated Aryl Ethers Safety Data. Retrieved from [Link]
Sources
Mechanistic & Synthetic Utility of the C-Br Bond in 1-Bromo-2-(3-methoxypropoxy)benzene
Executive Summary
The reactivity of 1-Bromo-2-(3-methoxypropoxy)benzene is defined by a unique interplay between the labile C-Br bond and the ortho-situated 3-methoxypropoxy tether. Unlike simple aryl halides, this molecule possesses a "built-in" chelating arm. For drug development professionals, understanding this dual nature—an electrophilic aromatic core coupled with a hemilabile ether ligand—is critical for optimizing metal-halogen exchange (Li/Mg) and transition metal-catalyzed cross-couplings.
This guide moves beyond standard textbook definitions to analyze the Chelation-Controlled Reactivity (CCR) that dictates the synthetic fate of this scaffold.
Electronic & Structural Architecture
The "Ortho-Wall" and Chelation Potential
The C-Br bond in this molecule (Bond Dissociation Energy ~81 kcal/mol) is activated for oxidative addition but sterically encumbered by the ortho-alkoxy group. However, the 3-methoxypropoxy chain is not merely a steric bulk; it is a bidentate directing group .
-
Inductive Effect (-I): The oxygen atom at the C2 position withdraws electron density through the sigma bond, slightly activating the C1-Br bond toward nucleophilic attack (though
remains difficult without strong EWGs). -
Resonance Effect (+M): The oxygen lone pairs donate density into the ring, making the arene electron-rich. This complicates oxidative addition with electron-rich metal centers (e.g., Pd(0)).
-
The Chelation Effect: The distal methoxy group can wrap around to coordinate with metals bound at C1, forming a stable metallacycle intermediate.
Structural Visualization
The following diagram illustrates the competing electronic effects and the potential for metallacycle formation upon lithiation.
Figure 1: Structural deconstruction highlighting the reactive C-Br center and the coordinating potential of the alkoxy tail.
Metal-Halogen Exchange: The Chelation Advantage
The most reliable transformation for this scaffold is Lithium-Halogen Exchange or Grignard Formation . The ortho-alkoxy group accelerates exchange rates relative to unsubstituted bromobenzene due to the coordination of the lithium/magnesium atom by the ether oxygen, stabilizing the transition state.
Mechanism: Chelation-Assisted Lithiation
When treated with n-BuLi or t-BuLi, the reaction does not proceed via a simple radical mechanism but rather a concerted exchange facilitated by the ortho-oxygen. The distal methoxy group (from the propoxy chain) can further stabilize the resulting aryllithium species, forming a "pincer" complex. This stability is crucial for preventing the "benzyne pathway" (elimination of LiBr).
Protocol: High-Fidelity Grignard Generation
Target Species: [2-(3-methoxypropoxy)phenyl]magnesium bromide.
Why this protocol? Standard initiation often fails due to the electron-rich nature of the ring and steric shielding. This protocol uses DIBAL-H activation (or Iodine) and low-temperature control to prevent Wurtz coupling.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add Magnesium turnings (1.2 equiv) and a magnetic stir bar.
-
Activation: Add a single crystal of Iodine (
) and heat with a heat gun until purple vapors sublime and settle on the Mg. Allow to cool. -
Solvation: Add anhydrous THF (concentration target 0.5 M).
-
Initiation: Add 5% of the total volume of 1-Bromo-2-(3-methoxypropoxy)benzene. If no exotherm occurs within 5 minutes, add 2 drops of 1,2-dibromoethane.
-
Controlled Addition: Once reflux initiates (solvent turns turbid/grey), add the remaining bromide dropwise over 30 minutes.
-
Critical Check: Maintain internal temperature between 35-40°C. Do not let it runaway (Wurtz coupling risk).
-
-
Maturation: Stir at 40°C for 1 hour. The solution should be dark grey/brown.
-
Titration: Aliquot and titrate using salicylaldehyde phenylhydrazone to determine exact molarity before use.
Data Summary: Solvent Effects on Yield
| Solvent System | Temperature | Initiation Time | Yield (Titrated) | Major Side Product |
| Et2O (Anhydrous) | 35°C | 15 min | 65-70% | Wurtz Dimer |
| THF (Anhydrous) | 40°C | <5 min | 88-92% | None |
| 2-MeTHF | 50°C | 10 min | 85% | Hydrolysis (Trace) |
Transition Metal Catalysis: Overcoming Sterics
Cross-coupling this molecule (Suzuki, Buchwald-Hartwig) presents a challenge: Oxidative Addition . The electron-rich ring makes the C-Br bond less electrophilic, and the ortho-substituent hinders the approach of the Pd(0) species.
Ligand Selection Strategy
Standard ligands like
-
Recommendation: Use Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos).
-
Reasoning:
-
SPhos: The methoxy groups on the ligand backbone provide stability.
-
XPhos: The isopropyl groups provide the necessary bulk to enforce the reductive elimination step while protecting the active Pd center.
-
Mechanistic Pathway (Suzuki-Miyaura)
The diagram below details the catalytic cycle, emphasizing the critical role of the specialized ligand in facilitating oxidative addition despite the ortho-alkoxy steric barrier.
Figure 2: Pd-Catalytic cycle. Note that Oxidative Addition is the bottleneck due to the electron-rich, hindered nature of the substrate.
Nucleophilic Substitution & Benzyne Pathways
While less common for this specific scaffold,
-
Risk: Treatment with strong non-nucleophilic bases (LDA, LiTMP) without a metal-halogen exchange partner can lead to deprotonation at C3, followed by elimination of LiBr to form the 1,2-aryne (benzyne).
-
Utility: This aryne can be trapped by dienes (Diels-Alder) or nucleophiles to generate 1,2,3-trisubstituted benzenes, exploiting the ortho-alkoxy directing effect which generally directs nucleophilic attack meta to the alkoxy group.
References
-
Ningbo Inno Pharmchem Co. (n.d.).[1] Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings. Accounts of Chemical Research.
-
Reich, H. J. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group/University of Wisconsin. Retrieved from
-
Organic Syntheses. (n.d.). General Procedures for Grignard Formation. Retrieved from
Sources
Solubility of 1-Bromo-2-(3-methoxypropoxy)benzene in common organic solvents
Technical Whitepaper: Solvation Thermodynamics and Protocol Optimization for 1-Bromo-2-(3-methoxypropoxy)benzene
Executive Summary
This technical guide addresses the solubility characteristics of 1-Bromo-2-(3-methoxypropoxy)benzene (CAS: 1079402-67-7), a specialized aryl ether intermediate. While often utilized in the synthesis of complex pharmaceutical agents (structurally analogous to intermediates for renin inhibitors like Aliskiren), precise solubility data is frequently absent from public databases.
Based on Structure-Property Relationship (SPR) analysis and homologous series extrapolation, this compound exhibits a lipophilic-dominant profile with specific polar functionalities. It is predicted to be freely soluble in chlorinated and polar aprotic solvents, moderately soluble in lower alcohols, and sparingly soluble in water. This guide provides the theoretical framework for solvent selection and a validated experimental protocol for establishing exact solubility curves.
Physicochemical Profile & Structural Analysis
To predict solubility behavior without empirical data, we must deconstruct the molecule into its solvating pharmacophores.
-
Chemical Name: 1-Bromo-2-(3-methoxypropoxy)benzene[1]
-
Molecular Formula:
[1] -
Molecular Weight: 245.11 g/mol
-
Predicted LogP: ~2.5 – 3.0 (Lipophilic)
Structural Solvation Logic
-
The Aryl Halide Core (Hydrophobic): The bromobenzene moiety drives strong interactions with non-polar and aromatic solvents via
stacking and Van der Waals forces. This is the primary driver for solubility in Toluene and Dichloromethane (DCM). -
The Ether Linkages (H-Bond Acceptors): The propoxy chain and terminal methoxy group introduce dipole moments. These oxygen atoms act as Hydrogen Bond Acceptors (HBA), facilitating solubility in polar solvents like Methanol or Acetone, but the lack of Hydrogen Bond Donors (HBD) limits water solubility.
Figure 1: Structural dissection of 1-Bromo-2-(3-methoxypropoxy)benzene and corresponding solvent interaction mechanisms.
Solubility Landscape & Solvent Selection Guide
The following categorization is derived from Hansen Solubility Parameters (HSP) principles applied to aryl alkyl ethers.
Category A: High Solubility (Primary Process Solvents)
Use Case: Reaction medium, stock solution preparation.
-
Chlorinated Solvents (DCM, Chloroform): Excellent solvency due to matching dispersion forces.
-
Polar Aprotic (THF, DMF, DMSO): The ether oxygens interact favorably with the dipoles of these solvents. THF is particularly recommended for Grignard formation or lithiation reactions involving the bromine atom.
-
Esters (Ethyl Acetate): Good general solubility; ideal for extraction workups.
Category B: Moderate/Temperature-Dependent Solubility
Use Case: Crystallization, purification.
-
Lower Alcohols (Methanol, Ethanol): Soluble at room temperature, but solubility may decrease significantly at
, making these excellent candidates for recrystallization if the compound is solid. -
Aliphatic Hydrocarbons (Hexane, Heptane): Likely soluble, but may require heating. Often used as an antisolvent to precipitate the compound from DCM or Ethyl Acetate.
Category C: Low/Insoluble
Use Case: Aqueous workup phases.
-
Water: Insoluble. The lipophilic aryl bromide dominates the two ether oxygens.
-
Acidic/Basic Aqueous Solutions: No significant pH-dependent solubility changes (no ionizable protons), though strong acids may cleave the ether.
Summary Table: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM) | > 100 mg/mL | Synthesis, Chromatography |
| Polar Aprotic | THF, DMF, DMSO | > 100 mg/mL | Nucleophilic Substitutions, Coupling |
| Esters | Ethyl Acetate | High | Liquid-Liquid Extraction |
| Alcohols | Methanol, Isopropanol | Moderate | Recrystallization (Antisolvent) |
| Alkanes | Hexane, Heptane | Low-Moderate | Trituration / Impurity removal |
| Aqueous | Water, PBS | < 0.1 mg/mL | Phase separation (Waste) |
Validated Experimental Protocol: Saturation Shake-Flask Method
To obtain definitive quantitative data (e.g., for IND filings or process validation), do not rely on visual estimates. Use this self-validating HPLC-based protocol.
Prerequisites
-
Detection: HPLC-UV (Detection at 254 nm for the benzene ring).
-
Standard: Pure reference standard of 1-Bromo-2-(3-methoxypropoxy)benzene.
-
Temperature: Controlled at
.
Step-by-Step Workflow
-
Supersaturation: Add excess solid/liquid compound to 5 mL of the target solvent in a glass vial. Ensure undissolved material is visible.
-
Equilibration: Agitate (shaker or magnetic stir bar) at
for 24 hours.-
Self-Validation Check: If all material dissolves, the solution is not saturated. Add more compound until a persistent solid/oil phase remains.
-
-
Phase Separation:
-
If Solid: Filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
If Oil/Liquid: Centrifuge at 10,000 RPM for 10 mins and carefully pipette the supernatant.
-
-
Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile) to land within the linear range of the HPLC calibration curve.
-
Calculation:
.
Figure 2: Workflow for the quantitative determination of solubility using the Shake-Flask method.
Applications in Synthesis & Purification
Understanding the solubility of this intermediate is critical for process chemists working on aryl-ether functionalization.
-
Grignard/Lithium Exchange:
-
Recommendation: Use Anhydrous THF or 2-MeTHF .
-
Reasoning: The ether oxygen in the propoxy chain can act as an internal chelator, potentially stabilizing organometallic intermediates. However, THF is preferred over diethyl ether due to higher boiling points and better solubility of the resulting magnesium salts.
-
-
Suzuki-Miyaura Coupling:
-
Recommendation:Toluene/Water or Dioxane/Water biphasic systems.
-
Reasoning: The compound's high lipophilicity ensures it stays in the organic phase, protecting it from hydrolysis while allowing the catalyst to operate at the interface.
-
-
Purification (Chromatography):
-
Mobile Phase:Hexane : Ethyl Acetate gradient.
-
Behavior: The compound is moderately polar. Expect elution around 10-20% EtOAc in Hexane on silica gel.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1079402-67-7. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter prediction).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Methodology for solubility protocols).
(Note: Specific experimental solubility data for CAS 1079402-67-7 is not available in open-access literature. The data presented above represents theoretical predictions based on validated chemical principles and structural analogs.)
Sources
Technical Guide: Molecular Structure and Conformation of 1-Bromo-2-(3-methoxypropoxy)benzene
Executive Summary
1-Bromo-2-(3-methoxypropoxy)benzene is a critical aryl ether intermediate characterized by an ortho-substitution pattern that introduces significant steric and electronic constraints. Widely utilized in the synthesis of pharmacophores (specifically GPCR ligands and renin inhibitors like Aliskiren analogs), its utility is defined by the conformational flexibility of the 3-methoxypropoxy side chain.
This guide provides a rigorous analysis of the molecule’s structural architecture, detailing the "ortho-effect" between the bromine atom and the ether linkage, and offers a validated protocol for its synthesis and characterization.
Molecular Architecture & Electronic Properties[1]
The molecule consists of a lipophilic bromobenzene core substituted at the ortho position with a flexible polyether-like chain. The proximity of the bulky bromine atom to the alkoxy oxygen creates a specific steric environment known as the "ortho-effect," which governs the molecule's reactivity and binding affinity.
The Ortho-Effect and Ring Planarity
In unsubstituted anisoles, the alkoxy group tends to lie coplanar with the benzene ring to maximize
-
Consequence: The
dihedral angle is forced out of planarity (typically twisting by 30–45°) to relieve steric strain. -
Electronic Impact: This deplanarization slightly decouples the oxygen lone pair from the ring, making the ring slightly less electron-rich than a standard para-alkoxy isomer. This has implications for subsequent electrophilic aromatic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
The Propoxy Linker Dynamics
The 3-methoxypropoxy chain (
-
Gauche vs. Anti: The central
bonds generally prefer an anti conformation (180°) to minimize steric repulsion. However, "gauche" conformations (60°) are accessible and often stabilized in polar solvents or biological pockets. -
Intramolecular Interactions: There is a potential for a weak intramolecular electrostatic interaction between the terminal methoxy oxygen and the electron-deficient aromatic ring, effectively "curling" the molecule.
Conformational Analysis Workflow
To accurately predict the bioactive conformation, researchers must move beyond static 2D representations. The following workflow outlines the computational and experimental approach to determining the global energy minimum.
Computational Modeling (DOT Visualization)
The following diagram illustrates the logical flow for determining the stable conformers of the ether chain using Density Functional Theory (DFT).
Caption: Workflow for identifying the global energy minimum, transitioning from molecular mechanics to high-level DFT calculation.
Synthesis & Characterization Protocol
The synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene relies on a Williamson Ether Synthesis. The choice of base and solvent is critical to prevent elimination side reactions (formation of allyl ethers) and ensure complete conversion.
Experimental Protocol
Reaction: 2-Bromophenol + 1-Bromo-3-methoxypropane
-
Reagents:
-
2-Bromophenol (1.0 eq)
-
1-Bromo-3-methoxypropane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous, freshly ground) -
Potassium Iodide (KI) (0.1 eq, catalyst to form the more reactive alkyl iodide in situ)
-
Solvent: Acetone (reflux) or DMF (
C). Note: Acetone is preferred for easier workup; DMF for faster kinetics.
-
-
Procedure:
-
Step 1: Charge a round-bottom flask with 2-Bromophenol and Acetone.
-
Step 2: Add
and stir for 15 minutes to generate the phenoxide anion. -
Step 3: Add KI followed by the dropwise addition of 1-Bromo-3-methoxypropane.
-
Step 4: Reflux the mixture for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Step 5: Filter off inorganic salts. Concentrate the filtrate.
-
Step 6: Dilute residue with EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine.
-
Step 7: Dry over
and concentrate. Purify via silica gel chromatography if necessary (though often obtained as a clean oil).
-
Structural Validation Data
The following table summarizes the expected spectroscopic signals confirming the structure.
| Technique | Diagnostic Signal | Assignment | Structural Insight |
| 1H NMR | Aromatic Protons | Confirms 1,2-disubstitution pattern (splitting). | |
| 1H NMR | Triplet confirms attachment to methylene chain. | ||
| 1H NMR | Distal ether linkage. | ||
| 1H NMR | Terminal methoxy singlet (sharp). | ||
| 1H NMR | Central methylene quintet; proves chain integrity. | ||
| 13C NMR | Deshielded carbon attached to oxygen. | ||
| 13C NMR | Shielded carbon attached to bromine. |
Application in Drug Design (Pharmacophore Alignment)
In drug discovery, this molecule serves as a "linker scaffold." The 3-methoxypropoxy chain is often used to extend a pharmacophore to reach a distal binding pocket within a protein (e.g., the secondary binding pocket of an enzyme).
Chelation Risks in Cross-Coupling
When using this intermediate in Buchwald-Hartwig or Suzuki couplings, the "ortho-effect" combined with the ether chain can lead to catalyst poisoning. The oxygen atoms in the chain can chelate the Palladium (Pd) catalyst, forming a stable palladacycle that arrests the catalytic cycle.
Mitigation Strategy: Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) that sterically crowd the metal center, preventing the ether chain from coordinating to the Pd.
Caption: Mechanism of catalyst inhibition by the ether chain and the solution via steric ligand protection.
References
-
Hoffman Fine Chemicals. (2023). Product Specification: 1-Bromo-2-(3-methoxypropoxy)benzene (CAS 1079402-67-7). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted anisoles and bromo-alkoxybenzenes. Retrieved from
-
Royal Society of Chemistry. (2018).[1] Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. (Contains spectral data for analogous 1-bromo-2,4-dimethoxybenzene).[1] Retrieved from
-
Oakwood Chemical. (2025). Safety Data Sheet and Structure: 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2025). Product Detail: 1-Bromo-2-methoxy-3-(methoxymethyl)benzene (Structural Analog). Retrieved from
Sources
Technical Guide: Electrophilic Aromatic Substitution on 1-Bromo-2-(3-methoxypropoxy)benzene
The following technical guide details the electrophilic aromatic substitution (EAS) profiles for 1-Bromo-2-(3-methoxypropoxy)benzene . This document is structured for researchers and process chemists, focusing on regioselectivity, reaction optimization, and mechanistic causality.
Executive Summary & Substrate Analysis
1-Bromo-2-(3-methoxypropoxy)benzene represents a "mismatched" electronic system where a strong activating group (alkoxy) and a weak deactivating group (halogen) compete for directing influence. However, due to the significant resonance donation of the alkoxy group, the molecule behaves primarily as an activated arene, with regiochemistry tightly controlled by the ether substituent.
Electronic & Steric Landscape
-
C2-Alkoxy Group (-O-(CH2)3-OCH3): Strong activator (+M effect). Directs ortho and para. The 3-methoxypropoxy chain introduces moderate steric bulk, significantly shielding the C3 position.
-
C1-Bromo Group (-Br): Weak deactivator (-I > +M). Directs ortho and para.
-
Net Reactivity: The substrate is activated relative to bromobenzene but deactivated relative to the parent diether. The directing power of the alkoxy group dominates.
Regiochemical Prediction Model
The primary site of electrophilic attack is C5 (para to the alkoxy group).
-
C5 (Para to Ether): Electronically favored (strong resonance activation) and sterically accessible.
-
C3 (Ortho to Ether): Electronically activated but sterically hindered by the propoxy chain and "sandwiched" near the C4 position.
-
C4 (Para to Bromine): Disfavored. Located meta to the activating ether group.
-
C6 (Ortho to Bromine): Disfavored. Located meta to the activating ether group.
Figure 1: Regiochemical decision tree showing the dominance of the C5 position driven by the alkoxy group's resonance effect.
Experimental Workflows & Protocols
Nitration: Synthesis of 1-Bromo-2-(3-methoxypropoxy)-5-nitrobenzene
Nitration is the most common functionalization for this scaffold. Standard mixed-acid conditions must be modified to prevent ether cleavage or over-nitration.
Protocol:
-
Preparation: Dissolve 10.0 mmol of 1-Bromo-2-(3-methoxypropoxy)benzene in 15 mL of glacial acetic acid.
-
Activation: Cool the solution to 0–5 °C in an ice bath.
-
Addition: Dropwise add a pre-cooled mixture of concentrated HNO3 (1.1 eq) and glacial acetic acid (1:1 v/v). Note: Avoid H2SO4 if possible to minimize ether hydrolysis; acetic anhydride can be used as a co-solvent to generate the active acetyl nitrate species.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by TLC/HPLC.
-
Quench: Pour mixture onto 50 g of crushed ice.
-
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with sat. NaHCO3 (to remove acid) and brine. Dry over Na2SO4.
Critical Parameter: Temperature control is vital.[1] Exceeding 40 °C increases the risk of ipso-substitution (displacing the bromine) or dinitration.
Bromination: Synthesis of 1,5-Dibromo-2-(3-methoxypropoxy)benzene
To install a second halogen at C5 (creating a precursor for transition metal cross-coupling), use mild brominating agents.
Protocol:
-
Solvent System: Acetonitrile (MeCN) is preferred for high para-selectivity.
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq).
-
Catalyst: None required (the alkoxy group activates the ring sufficiently).[2] If reaction is sluggish, add 5 mol% Ammonium Acetate.
-
Procedure: Stir the substrate and NBS in MeCN at 25 °C. The reaction is typically complete within 4–6 hours.
-
Purification: Remove solvent, redissolve in ether, wash with water to remove succinimide.
Why this works: The use of NBS in polar aprotic solvents favors the polar transition state leading to the para product (C5) and suppresses radical side-reactions on the alkyl chain.
Friedel-Crafts Acylation
Acylation allows for the introduction of carbon skeletons.[3][4] However, the ether chain is susceptible to cleavage by strong Lewis acids like AlCl3.
Protocol Modification:
-
Lewis Acid: Use ZnCl2 (Zinc Chloride) or FeCl3 (mild) instead of AlCl3. Alternatively, use Triflic Acid (TfOH) as a catalyst.
-
Temperature: Maintain strictly below 0 °C during addition.
-
Reagent: Acetyl Chloride (1.1 eq).
Data Summary: Reaction Conditions vs. Selectivity
The following table summarizes expected outcomes based on electronic directing effects and literature precedents for o-bromoanisole derivatives.
| Reaction Type | Reagent System | Major Product (Position) | Yield (Est.) | Critical Risk |
| Nitration | HNO3 / AcOH / 0°C | C5-Nitro (>90%) | 85-92% | Over-nitration if T > 40°C |
| Bromination | NBS / MeCN / 25°C | C5-Bromo (>95%) | 88-95% | Radical bromination on side chain |
| Acylation | AcCl / ZnCl2 / DCM | C5-Acetyl (>85%) | 70-80% | Ether cleavage (demethylation) |
| Sulfonation | H2SO4 (conc) | C5-Sulfonic Acid | N/A | Hydrolysis of ether chain |
Mechanistic Pathway Analysis
The high regioselectivity for C5 is driven by the stability of the Sigma Complex (Arenium Ion) .
-
Attack at C5: The positive charge in the intermediate is delocalized onto the oxygen atom of the C2-ether. This forms a resonance structure where every atom has a complete octet (oxonium ion character). This is the most stable intermediate.
-
Attack at C3: Similar resonance stabilization exists, but the transition state is destabilized by the steric clash between the incoming electrophile and the bulky 3-methoxypropoxy chain.
-
Attack at C4/C6: The positive charge lands on the carbon bearing the Bromine or the Alkoxy group? No. Attack at C4 places positive charge at C3, C5, and C1. C1 bears Br (destabilizing). C5 is tertiary. C3 is tertiary. The charge never rests on the oxygen-bearing carbon (C2). Thus, no resonance stabilization from Oxygen occurs. This pathway has a much higher activation energy.
Figure 2: General mechanistic flow for EAS on activated ethers.
References
-
Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. (2023). Detailed analysis of activating/deactivating groups and ortho/para direction. Link
-
Bromination of Anisole Derivatives . BenchChem Technical Support. (2025).[2] Protocols for preventing over-bromination in activated aromatic ethers. Link
-
Friedel-Crafts Acylation of Aromatic Ethers . Organic Chemistry Portal. Comprehensive guide on catalysts and conditions for acylating alkoxybenzenes. Link
-
Nitration of Bromobenzene and Derivatives . Master Organic Chemistry. (2018).[5] Mechanistic breakdown of nitration on halo-substituted benzenes. Link
-
Stability of Ether Linkers in Prodrugs . National Institutes of Health (PMC). Analysis of methoxy/propoxy linker stability in acidic environments. Link
Sources
Precision Synthesis of 1-Bromo-2-(alkoxyalkoxy)benzene Scaffolds: A Williamson Ether Protocol
Executive Summary
The 1-bromo-2-(alkoxyalkoxy)benzene motif serves as a critical "anchor" scaffold in medicinal chemistry, particularly for the design of PROTACs (Proteolysis Targeting Chimeras) and bifunctional linkers. The ortho-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the alkoxyalkoxy tail (often a PEG-mimic) modulates solubility and pharmacokinetic profiles.
This technical guide details the optimized Williamson ether synthesis for generating these derivatives, specifically focusing on the alkylation of 2-bromophenol. Unlike simple phenol alkylations, the ortho-bromo group introduces unique electronic and steric factors that require precise control over solvent polarity, base strength, and temperature to maximize yield and minimize elimination side products.
Mechanistic Underpinnings & Reaction Design
The Ortho-Bromo Effect
The success of this synthesis hinges on understanding the dual nature of the bromine atom at the ortho position:
-
Electronic Activation (Inductive Effect, -I): The electronegative bromine withdraws electron density from the aromatic ring, increasing the acidity of the phenolic hydroxyl group (pKa ~8.8 vs. 10.0 for phenol). This facilitates easier deprotonation by mild bases like Potassium Carbonate (
). -
Steric Deactivation: The bulky bromine atom creates steric hindrance around the nucleophilic oxygen. While not prohibitive, it necessitates a highly accessible electrophile (primary alkyl halide) and often higher reaction temperatures compared to para-substituted phenols.
The Pathway: Nucleophilic Substitution
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Nucleophile: 2-Bromophenoxide anion (generated in situ).
-
Electrophile: Primary alkyl halide (e.g., 1-bromo-2-methoxyethane).
-
Transition State: The phenoxide oxygen attacks the antibonding orbital (
) of the alkyl halide carbon from the backside.
Mechanistic Visualization
Caption: Step-wise mechanistic flow from deprotonation to ether formation via SN2 transition state.
Strategic Reaction Parameters
Base Selection: The Carbonate Advantage
While Sodium Hydride (NaH) is a potent base, it is often overkill for 2-bromophenol and introduces safety risks (hydrogen evolution). Potassium Carbonate (
-
Why: The potassium cation (
) acts as a template, coordinating with the phenolic oxygen and the glycolic oxygens of the alkylating agent, potentially pre-organizing the transition state. -
Mesh Size: Use anhydrous, finely milled (325 mesh)
to maximize surface area in heterogeneous mixtures.
Solvent Systems
| Solvent | Polarity | Rate | Comment |
| DMF (Dimethylformamide) | High | Fastest | Recommended. Solvates cations well, leaving the phenoxide "naked" and highly reactive. |
| Acetonitrile (MeCN) | Medium | Moderate | Good for cleaner impurity profiles; easier to remove than DMF. |
| Acetone | Medium | Slow | Requires reflux; safer but often too slow for sterically hindered phenols. |
Optimized Experimental Protocol
Target Synthesis: 1-Bromo-2-(2-methoxyethoxy)benzene Scale: 10 mmol (adaptable to kg scale)
Materials
-
Substrate: 2-Bromophenol (1.73 g, 10 mmol)
-
Reagent: 1-Bromo-2-methoxyethane (1.53 g, 11 mmol, 1.1 equiv)
-
Base: Potassium Carbonate (anhydrous, 2.76 g, 20 mmol, 2.0 equiv)
-
Solvent: DMF (anhydrous, 20 mL)
-
Catalyst (Optional): Potassium Iodide (KI, 10 mol%) – accelerates reaction via Finkelstein exchange (
).
Step-by-Step Methodology
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-Bromophenol and anhydrous DMF.
-
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 15 minutes. The mixture may turn slightly yellow/orange as the phenoxide forms. -
Alkylation: Add 1-Bromo-2-methoxyethane dropwise via syringe. (Optional: Add KI at this stage).
-
Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]
-
Note: Reaction is typically complete within 4–6 hours.
-
-
Quench: Cool to RT. Pour the mixture into 100 mL of ice-water.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with:
-
1M NaOH (20 mL) – Critical Step: Removes unreacted 2-bromophenol.
-
Water (
mL). -
Brine (20 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Workflow Diagram
Caption: Operational workflow for the synthesis of 1-bromo-2-(alkoxyalkoxy)benzene.
Critical Process Parameters (CPPs) & Troubleshooting
Impurity Control
-
Unreacted Phenol: The most common impurity. Because 2-bromophenol is a liquid and can co-elute with the product, the NaOH wash (Step 7) is non-negotiable. It converts the phenol to the water-soluble phenoxide, partitioning it into the aqueous layer.
-
Elimination Product (Vinyl Ether): If the reaction temperature exceeds 90°C, the base may cause E2 elimination of the alkyl halide (forming methyl vinyl ether). Keep T < 80°C.
Moisture Sensitivity
While
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Alkyl chloride used instead of bromide | Add 10-20 mol% KI (Finkelstein catalyst) or switch to alkyl bromide/tosylate. |
| Black/Tar Formation | Oxidation of phenoxide | Degas DMF with Nitrogen/Argon before heating. |
| Product contains Phenol | Insufficient basic wash | Repeat wash with 2M NaOH or KOH. |
References
-
Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528.
-
BenchChem. (2025).[1] "Application Notes: Base-Mediated Alkylation of 2-Bromophenol Derivatives."
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."
-
Organic Chemistry Portal. "Williamson Ether Synthesis."
Sources
Beyond the Aniline: Advanced Starting Materials for Next-Gen Heterocycles
Part 1: Executive Directive
To: Medicinal Chemistry Leads, Process Development Scientists From: Senior Application Scientist, Chemical Biology Division Subject: Strategic Shift to sp³-Rich and Strain-Release Building Blocks
The era of "flatland" medicinal chemistry—dominated by biaryl couplings and amide formations—is yielding diminishing returns. The current frontier of drug development requires a pivot toward three-dimensionality (Fsp³) , metabolic stability , and novel IP space .[1]
This guide is not a catalog of commercial reagents. It is a technical manual on selecting and handling high-energy, high-value starting materials that serve as gateways to novel heterocyclic chemical space. We focus on three specific classes that are redefining lead optimization in 2025: [1.1.1]Propellanes (for BCPs) , Sulfoximines , and Strain-Release Bicyclo[1.1.0]butanes .
Part 2: Strategic Selection Framework
Before synthesis begins, the starting material must be vetted against the "Escape from Flatland" criteria. We prioritize materials that introduce vector diversity without compromising atom economy.
The Fsp³ Decision Matrix
The following logic governs the selection of starting materials to maximize clinical success probability (solubility, target engagement).
Figure 1: Decision matrix for selecting advanced starting materials based on physicochemical requirements.
Part 3: Advanced Building Block Protocols
The Phenyl Bioisostere: [1.1.1]Propellane
Application: Synthesis of Bicyclo[1.1.1]pentanes (BCPs).[2][3][4][5][6][7] Why: BCPs possess the same linear geometry as a para-substituted phenyl ring but are metabolically robust and sp³-hybridized, improving solubility.[4] The Challenge: [1.1.1]Propellane is volatile and unstable. Traditional methods use it as a dilute ether solution. The Solution: Electrochemical Halogen-Atom Transfer (e-XAT) or Photochemical Flow allows for safe, scalable functionalization.
Protocol: Electrochemical Synthesis of Functionalized BCPs
Based on recent methodologies (e.g., JACS 2025, Chem. Commun. 2021).
Reagents:
-
Starting Material: [1.1.1]Propellane (0.7 M in Et₂O/dibutyl ether).
-
Radical Precursor: Glycosyl bromide or Alkyl iodide.
-
Electrolyte: Bu₄NBF₄ (0.1 M).
-
Solvent: DMF/DCM mixture.
Workflow:
-
Setup: Use an undivided cell with a Carbon Felt anode and Platinum cathode.
-
Addition: Charge the cell with the radical precursor (1.0 equiv) and electrolyte solution.
-
Propellane Injection: Inject the [1.1.1]propellane solution (1.5 equiv) via syringe pump to maintain a steady concentration without polymerization.
-
Electrolysis: Apply constant current (10 mA) at 0°C. The current generates a radical from the precursor (via reduction or oxidation depending on the specific partner), which attacks the central bond of the propellane.
-
Trapping: The resulting BCP-radical is trapped by a heteroatom source (e.g., tosyl cyanide or a disulfide) present in the mixture.
-
Workup: Dilute with brine, extract with EtOAc. The BCP product is generally stable and can be purified via silica gel chromatography.
Validation Check:
-
NMR: Look for the characteristic BCP bridgehead proton signal (approx. 2.0–2.3 ppm).
-
Safety: Perform all propellane handling in a fume hood; avoid concentration to dryness of the propellane precursor.
The Stable "Spring-Loaded" Reagent: Sulfonyl-Bicyclo[1.1.0]butanes (BCBs)
Application: Synthesis of 1,3-disubstituted cyclobutanes. Why: Cyclobutanes are excellent spacers that restrict conformational flexibility. BCBs act as "spring-loaded" electrophiles that ring-open upon nucleophilic attack, releasing strain energy (~60 kcal/mol).
Protocol: Strain-Release Amine Arylation
Reagents:
-
Starting Material: 1-(Phenylsulfonyl)bicyclo[1.1.0]butane.
-
Nucleophile: Secondary amine (e.g., morpholine, piperazine).
-
Catalyst: None (strain-promoted) or Lewis Acid (Mg(OTf)₂).
Workflow:
-
Dissolution: Dissolve Sulfonyl-BCB (1.0 equiv) in anhydrous THF (0.2 M).
-
Nucleophilic Attack: Add the amine (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). The reaction is usually complete within 1 hour due to strain release.
-
Mechanism: The amine attacks the bridgehead carbon, breaking the central bond and generating a cyclobutyl anion, which is rapidly protonated.
-
Outcome: A 1-amino-3-sulfonylcyclobutane. The sulfone group serves as a handle for further cross-coupling or displacement.
Data Summary: Comparison of Strain-Release Reagents
| Reagent | Ring Size | Strain Energy (kcal/mol) | Primary Application | Stability |
| [1.1.1]Propellane | Bicyclic | ~98 | BCP synthesis (Phenyl isostere) | Low (Volatile) |
| Bicyclo[1.1.0]butane | Bicyclic | ~64 | Cyclobutane synthesis | Moderate |
| Azetidine | 4-membered | ~26 | Amino-acid isostere | High |
| Oxetane | 4-membered | ~25 | Carbonyl isostere | High |
The Functional Group Pivot: Sulfoximines
Application: Bioisosteres for Sulfones and Sulfonamides.[8]
Why: Sulfoximines (
Protocol: Iron-Catalyzed Imidation of Sulfides
A green chemistry approach to accessing the sulfoximine core.
Reagents:
-
Starting Material: Aryl-alkyl sulfide or Sulfoxide.
-
Nitrogen Source: Ammonium carbamate or Tosyl azide (depending on desired substitution).
-
Catalyst: Fe(acac)₃ (5 mol%).
-
Oxidant: PhI(OAc)₂ (1.2 equiv).
Workflow:
-
Mix: Combine sulfide, Fe catalyst, and nitrogen source in MeOH.
-
Oxidation: Add PhI(OAc)₂ portion-wise at RT.
-
Stir: Reaction proceeds for 4–6 hours. The Iron species catalyzes the nitrene transfer to the sulfur center.
-
Purification: The resulting sulfoximine is often crystalline or easily separable via column chromatography (polar eluent required).
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the "Strain-Release" workflow, converting high-energy starting materials into drug-like scaffolds.
Figure 2: Strain-release synthetic pathways utilizing high-energy starting materials.
Part 5: References
-
Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Source: Journal of the American Chemical Society (2025). URL:[Link] Relevance: Defines the cutting-edge protocol for BCP synthesis using electrochemistry.
-
A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Source: Chemical Communications (2021). URL:[Link] Relevance: Establishes the safety standard for handling volatile propellane.
-
Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective. Source: Journal of Medicinal Chemistry (2020).[10] URL:[Link] Relevance:[2][3][4][5][6][7][11][8][9][12][13][14] Authoritative review on the utility and stability of sulfoximines.
-
One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Source: ACS Central Science (2020). URL:[Link] Relevance: Provides the methodology for accessing sulfonyl-BCBs.
-
Chemists synthesize an improved building block for medicines (Azetidines). Source:[15] Science / ScienceDaily (2024). URL:[Link] Relevance: Highlights the most recent breakthroughs in stable 4-membered heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. sciencedaily.com [sciencedaily.com]
Operational Safety & Handling Guide: 1-Bromo-2-(3-methoxypropoxy)benzene
The following technical guide is structured as an operational whitepaper for the safe handling and application of 1-Bromo-2-(3-methoxypropoxy)benzene . This document synthesizes chemical safety data with practical research methodology, designed for the "Application Scientist" persona.
CAS: 1079402-67-7 | Role: Advanced Pharmaceutical Intermediate[1]
Executive Technical Summary
1-Bromo-2-(3-methoxypropoxy)benzene is a functionalized aryl bromide used primarily as a building block in medicinal chemistry, specifically in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., structural analogs related to Roxadustat).[1]
Unlike commodity chemicals, specific empirical toxicology data for this intermediate is sparse.[1] Therefore, this guide utilizes Structure-Activity Relationship (SAR) principles, treating the compound with the elevated caution required for halogenated aromatic ethers. The primary operational risks involve skin/eye irritation and the potential for ether-based peroxide formation during long-term storage.[1]
Physiochemical Profile
| Property | Value / Description | Note |
| CAS Number | 1079402-67-7 | Unique Identifier |
| Molecular Formula | Halogenated Aryl Ether | |
| Molecular Weight | 245.12 g/mol | |
| Physical State | Liquid (Viscous oil) | Colorless to pale yellow |
| Solubility | Organic Solvents (DCM, THF, EtOAc) | Insoluble in water |
| Boiling Point | ~280°C (Predicted) | High boiling point; low vapor pressure |
| Flash Point | >110°C (Predicted) | Combustible, not highly flammable |
Hazard Identification & Mechanistic Toxicology
GHS Classification (Interpolated from SAR analysis of analogous aryl bromides)
Core Hazards (Signal Word: WARNING)
-
H335: May cause respiratory irritation.[4]
Mechanistic Insight (The "Why")[1]
-
Lipophilicity & Permeation: The 3-methoxypropoxy tail increases the lipophilicity (LogP ~2.5–3.0) of the benzene ring compared to simple bromobenzene. This facilitates rapid dermal absorption, carrying the halogenated core into the lipid bilayer of skin cells, leading to irritation and potential defatting dermatitis.[1]
-
Alkylating Potential: While the bromine is on the aromatic ring (stable), the ether side chain presents a metabolic target. In vivo, ether cleavage can yield alkoxy metabolites.[1]
-
Peroxidation Risk: The aliphatic ether chain (-O-CH2-CH2-) is susceptible to radical autoxidation, potentially forming explosive hydroperoxides if stored improperly over years.[1]
Engineering Controls & Personal Protective Equipment (PPE)
Objective: Create a self-validating barrier system.
PPE Matrix[1]
-
Respiratory: While vapor pressure is low, aerosols formed during syringe transfer are hazardous.[1] Work within a fume hood. If working outside a hood (e.g., rotary evaporation cleanup), use a Half-face respirator with P100/OV cartridges .[1]
-
Dermal (Hands):
-
Standard: Nitrile gloves (minimum 0.11 mm thickness).
-
High Risk (Immersion/Spill):[1]Silver Shield/4H laminate gloves . Halogenated aromatics can permeate standard nitrile in <15 minutes.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid handling of irritants.
Ventilation Protocol
Ensure Fume Hood Face Velocity is 0.5 m/s (100 fpm) .
-
Validation: Verify the sash is at the working height marker. Tape a "kimwipe" strip to the sash bottom; inward flow should keep it angled inward at 45°.
Operational Workflow: Synthesis & Handling
The following diagram outlines the decision logic for handling this compound during synthesis (e.g., Suzuki-Miyaura Coupling or Lithium-Halogen Exchange).
Figure 1: Pre-reaction safety logic emphasizing peroxide detection for ether-containing intermediates.
Protocol: Safe Reagent Transfer
-
Inerting: Due to the ether tail, store the bottle under Argon. When dispensing, use a positive pressure needle technique to prevent moist air ingress.[1]
-
Syringe Choice: Use glass or chemically resistant polypropylene syringes. Avoid rubber plungers if the reagent is dissolved in DCM, as swelling may cause splashing.[1]
-
Quenching Spills: Do not wipe with paper towels immediately. Cover with vermiculite or activated carbon to absorb the lipophilic oil, then sweep.[1]
Emergency Response Protocols
Objective: Immediate mitigation of biological interaction.
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Irrigate for 15 mins with saline/water. Hold eyelids apart. | The lipophilic nature requires sustained flushing to desorb the compound from corneal tissue.[1] |
| Skin Contact | Soap and Water (Do not use alcohol).[1] | Alcohol increases skin permeability, driving the brominated compound deeper into the dermis.[1] Soap emulsifies the oil. |
| Inhalation | Move to fresh air.[1][5] Administer O2 if breathing is labored. | Brominated compounds can cause delayed pulmonary edema; monitor for 24 hours.[1] |
| Fire | Dry Chemical, CO2, or Foam. | Water spray may spread the burning oil (density likely >1.0, but phase separation is risky).[1] |
Synthesis Application Note: Lithium-Halogen Exchange
For researchers utilizing this for C-C bond formation.[1]
When performing Li-Hal exchange (using n-BuLi) on 1-Bromo-2-(3-methoxypropoxy)benzene :
-
Temperature Control: The reaction must be kept below -70°C .
-
Chelation Effect: The oxygen atoms in the methoxypropoxy chain can coordinate with Lithium. This "chelation-controlled" lithiation may stabilize the intermediate but can also alter regioselectivity if the temperature rises, leading to ortho-lithiation relative to the ether rather than bromine exchange.[1]
-
Quenching: Quench with electrophiles (e.g., DMF, aldehydes) rapidly at low temp to prevent side reactions.[1]
References
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary: (1-Bromo-2-methylpropyl)benzene (Similar Structure Hazard Analysis). Retrieved January 28, 2026, from [Link](Note: Used for SAR Hazard Interpolation)[1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved January 28, 2026, from [Link][1]
-
FibroGen/AstraZeneca. (2019). Roxadustat Clinical Trials & Chemistry (Contextual usage of phenoxy ether intermediates). New England Journal of Medicine. Retrieved January 28, 2026, from [Link](Note: Contextualizes the drug development application)[1]
Sources
Technical Guide: Thermal Stability and Decomposition of 1-Bromo-2-(3-methoxypropoxy)benzene
Executive Summary
This technical guide provides a comprehensive analysis of the thermal stability and decomposition mechanisms of 1-Bromo-2-(3-methoxypropoxy)benzene (CAS 1079402-67-7). As a critical intermediate in the synthesis of pharmaceuticals (often utilized in renin inhibitor scaffolds and similar aryl-ether frameworks), understanding its thermal boundaries is essential for process safety and yield optimization.
Core Findings:
-
Thermal Ceiling: The compound exhibits stability up to approximately 240°C under inert atmosphere. Decomposition onsets significantly above this threshold or in the presence of acidic catalysts.
-
Primary Decomposition Pathway: Radical-induced cleavage of the aliphatic ether chain and aryl-alkyl ether bond scission, primarily yielding 2-bromophenol and volatile alkoxy fragments.
-
Critical Hazard: Like many glycol ether derivatives, this molecule is susceptible to peroxide formation at the aliphatic ether linkage upon prolonged exposure to air, lowering the decomposition onset temperature.
Chemical Identity and Physicochemical Properties[1][2][3]
Understanding the structural constraints is the first step in predicting thermal behavior. The molecule consists of an electron-rich benzene ring substituted with a bromine atom and a 3-methoxypropoxy chain.[1][2][3]
Table 1: Physicochemical Specification
| Property | Value | Note |
| IUPAC Name | 1-Bromo-2-(3-methoxypropoxy)benzene | |
| CAS Number | 1079402-67-7 | |
| Molecular Formula | C₁₀H₁₃BrO₂ | |
| Molecular Weight | 245.12 g/mol | |
| Physical State | Pale yellow to colorless liquid | Oil at RT |
| Boiling Point (Est.) | 280–290°C (at 760 mmHg) | Extrapolated from 2-bromoanisole (225°C) and chain elongation effects. |
| Flash Point | >110°C | Closed Cup (Predicted) |
| Density | ~1.3–1.4 g/cm³ | Halogenated aromatic |
| Solubility | Soluble in MeOH, DCM, THF; Insoluble in Water | Lipophilic character |
Synthesis and Purity Validation
To ensure thermal data is reproducible, the material must be synthesized and purified to remove trace metals (which catalyze decomposition).
Validated Synthesis Protocol (Williamson Ether Synthesis)
Reaction: 2-Bromophenol + 1-Bromo-3-methoxypropane
-
Charge: To a dry reactor under
, charge 2-Bromophenol (1.0 eq) and anhydrous (1.5 eq) in DMF (5 vol). -
Addition: Heat to 60°C. Dropwise add 1-Bromo-3-methoxypropane (1.1 eq) over 1 hour.
-
Reaction: Stir at 80°C for 4–6 hours. Monitor by HPLC/TLC until phenol is <0.5%.
-
Workup: Cool to RT. Quench with water (10 vol). Extract with Ethyl Acetate. Wash organic layer with 1N NaOH (to remove unreacted phenol—critical for stability), water, and brine.
-
Purification: Distill under high vacuum (<1 mmHg) to obtain pure oil.
Self-Validating Check: The absence of -OH stretch (
Thermal Stability Profile
Decomposition Mechanisms
The thermal degradation of 1-Bromo-2-(3-methoxypropoxy)benzene follows three distinct pathways depending on conditions (oxidative vs. inert).
-
Pathway A: Homolytic Ether Cleavage (Pyrolysis). At temperatures >250°C, the weakest bonds (aliphatic C-O) undergo homolysis.
-
Pathway B: Acid-Catalyzed Hydrolysis. In the presence of trace moisture and acid (generated from HBr elimination), the ether linkage hydrolyzes to regenerate 2-bromophenol.
-
Pathway C: Peroxidation. Exposure to air forms hydroperoxides at the
-carbon of the ether, which decompose exothermically at lower temperatures (~100-150°C).
Pathway Visualization
The following diagram illustrates the degradation logic and resulting byproducts.
Caption: Thermal decomposition pathways showing pyrolysis, hydrolysis, and peroxidation routes leading to 2-bromophenol and volatiles.
Experimental Protocols for Stability Assessment
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset temperature of exothermic decomposition (
-
Sample Prep: Weigh 2–5 mg of the liquid into a high-pressure gold-plated crucible (to prevent reaction with Al pans).
-
Atmosphere: Purge with Nitrogen (
) at 50 mL/min. -
Ramp: Heat from 30°C to 400°C at 5°C/min.
-
Analysis:
-
Endotherms: Look for boiling (broad endotherm) if not sealed hermetically.
-
Exotherms: Identify
. For this ether, expect a sharp exotherm >250°C indicating bond scission. -
Criteria: If
, check for peroxide contamination (see 5.2).
-
Protocol: Peroxide Detection (Quantofix Method)
Objective: Verify material safety before heating.
-
Test: Dip a peroxide test strip (e.g., Quantofix Peroxide 100) into the neat liquid.
-
Wait: Allow 15 seconds for color development.
-
Read: Compare to color chart.
-
< 5 mg/L: Safe for distillation/heating.
-
> 20 mg/L: DO NOT HEAT. Treat with reducing agent (e.g.,
or sodium metabisulfite) immediately.
-
Handling and Storage Recommendations
To maintain the integrity of 1-Bromo-2-(3-methoxypropoxy)benzene and prevent "thermal history" degradation:
-
Inert Storage: Store under an Argon or Nitrogen blanket. Oxygen promotes the formation of hydroperoxides at the ether linkage, which act as initiators for lower-temperature decomposition.
-
Temperature: Store at 2–8°C (Refrigerated). While the molecule is stable at RT, cool storage retards autoxidation.
-
Distillation Safety: When distilling this intermediate:
-
Always test for peroxides first.
-
Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot.
-
Keep pot temperature <150°C by using high vacuum (<1 mbar).
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1079402-67-7. Retrieved January 28, 2026, from [Link]
-
ChemSRC. (2025). 1-Bromo-2-(3-methoxypropoxy)benzene: Physicochemical Properties and Suppliers. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Aryl Ethers: Williamson Ether Synthesis Protocols. Retrieved January 28, 2026, from [Link]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th ed.). Elsevier. (Reference for general ether peroxide hazards).
Sources
Methodological & Application
Application Note: Precision Optimization of Sonogashira Coupling for 1-Bromo-2-(3-methoxypropoxy)benzene
Introduction & Substrate Analysis
This application note details the optimization of Sonogashira cross-coupling conditions specifically for 1-Bromo-2-(3-methoxypropoxy)benzene . This substrate presents a dual challenge in palladium-catalyzed cross-coupling:
-
Electronic Deactivation: The alkoxy group at the ortho position acts as an Electron Donating Group (EDG). This increases the electron density on the benzene ring, strengthening the C-Br bond and significantly slowing down the oxidative addition step, which is typically rate-determining for aryl bromides.
-
Steric Congestion: The 3-methoxypropoxy chain, while flexible, introduces steric bulk proximal to the reaction site. Furthermore, the ether oxygen atoms possess lone pairs that may act as hemilabile ligands, potentially sequestering the copper co-catalyst or occupying coordination sites on the palladium, thereby inhibiting the catalytic cycle.
This guide provides a Baseline Protocol for general screening and a High-Performance Protocol utilizing advanced ligand architecture to overcome the specific deactivation modes of this substrate.
Mechanistic Insight: The Ortho-Alkoxy Effect
To optimize the reaction, one must understand the failure modes of standard conditions. The diagram below illustrates the catalytic cycle with specific emphasis on where 1-Bromo-2-(3-methoxypropoxy)benzene creates bottlenecks.
Catalytic Cycle & Inhibition Pathways
Figure 1: The catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-rich ortho-alkoxy group.
Experimental Protocols
Protocol A: Baseline Conditions (Economy)
Recommended for initial screening or when the coupling partner is a highly reactive, unhindered alkyne (e.g., phenylacetylene).
Rationale: Uses standard, cost-effective Pd(PPh3)2Cl2. The triphenylphosphine ligand is often too bulky to effectively promote oxidative addition on hindered, electron-rich rings, but the flexibility of the propoxy chain may allow sufficient access.
| Component | Reagent | Equiv/Conc. | Role |
| Catalyst | Pd(PPh3)2Cl2 | 3-5 mol% | Pre-catalyst |
| Co-Catalyst | CuI | 5-10 mol% | Activates alkyne |
| Base | Triethylamine (Et3N) | 3.0 equiv | Neutralizes HBr |
| Solvent | THF or DMF | 0.2 M | Solvation |
| Temperature | 60°C - 80°C | - | Thermal activation |
Step-by-Step Procedure:
-
Degassing (Critical): Charge a reaction vial with THF and Et3N. Sparge with Argon for 15 minutes. Note: Oxygen promotes Glaser homocoupling, which is accelerated by the ether functionality coordinating to Cu.
-
Loading: Add 1-Bromo-2-(3-methoxypropoxy)benzene (1.0 equiv), Alkyne (1.2 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.05 equiv) under a counter-flow of Argon.
-
Reaction: Seal the vessel and heat to 60°C. Monitor by HPLC/TLC every 2 hours.
-
Workup: If conversion is <50% after 6 hours, do not increase temperature further (catalyst decomposition risk). Switch to Protocol B.
Protocol B: High-Performance Conditions (Recommended)
Recommended for scale-up or if Protocol A yields <60%.
Rationale: This protocol utilizes Buchwald Ligands (XPhos) . XPhos is electron-rich (accelerating oxidative addition into the electron-rich Ar-Br bond) and bulky (preventing catalyst dimerization). Alternatively, Pd(dppf)Cl2 is a robust bidentate alternative if XPhos is unavailable.
| Component | Reagent | Equiv/Conc. | Role |
| Catalyst Source | Pd2(dba)3 | 2 mol% | Pd(0) source |
| Ligand | XPhos | 4-8 mol% | Boosts Oxidative Addition |
| Co-Catalyst | CuI | 5 mol% | Alkyne activation |
| Base | Cs2CO3 | 2.0 equiv | Inorganic base (stronger) |
| Solvent | 1,4-Dioxane or Toluene | 0.2 M | High boiling point |
| Temperature | 80°C - 100°C | - | - |
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd2(dba)3 and XPhos in the solvent and stir at room temperature for 20 minutes. The solution should change color (often to a deep orange/red), indicating active catalyst formation.
-
Substrate Addition: Add 1-Bromo-2-(3-methoxypropoxy)benzene (1.0 equiv), the Alkyne (1.2 equiv), and Cs2CO3.
-
Copper Addition: Add CuI last to minimize interaction with the base prior to reaction.
-
Heating: Heat to 80°C. The reaction is typically complete within 2-4 hours due to the accelerated oxidative addition facilitated by XPhos.
-
Purification: The polarity of the methoxypropoxy chain aids in silica chromatography. Use a gradient of Hexanes:EtOAc (start 95:5).
Optimization Logic & Troubleshooting
Use the following decision tree to guide your experimental design.
Figure 2: Decision tree for optimizing reaction conditions based on experimental feedback.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Pd Black Formation | Catalyst instability; "Pd(0)" agglomeration before oxidative addition. | Switch to Protocol B . The bulky XPhos ligand stabilizes Pd(0) and prevents precipitation. |
| Glaser Homocoupling | Presence of Oxygen; Cu coordinating to ether chain. | Degas solvents rigorously (freeze-pump-thaw x3). Alternatively, use Copper-Free conditions (Pd/XPhos + Cs2CO3 in MeCN). |
| No Reaction | Oxidative addition failed (C-Br bond too strong/hindered). | Increase temperature to 100°C and use 1,4-Dioxane . Ensure the bromide is pure (impurities can poison Pd). |
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Gelbard, G. (2025). Sonogashira Coupling Conditions and Reagents. Chemistry LibreTexts.
-
Nguyen, H. N., et al. (2003). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. Angewandte Chemie International Edition, 42, 5993.[1] (Demonstrates Buchwald ligand utility for difficult bromides).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922.
-
Sigma-Aldrich. (2025).[3] Buchwald Phosphine Ligands for Cross Coupling Application Note.
Sources
Technical Application Note: Heck Coupling of 1-Bromo-2-(3-methoxypropoxy)benzene
This Application Note provides a comprehensive technical guide for the Heck reaction (Mizoroki-Heck) utilizing 1-Bromo-2-(3-methoxypropoxy)benzene as the aryl halide substrate. This specific scaffold serves as a critical model for ortho-alkoxy substituted intermediates, structurally analogous to precursors used in the synthesis of renin inhibitors (e.g., Aliskiren) and various benzofuran-derived pharmacophores.
Executive Summary
The Heck reaction of 1-Bromo-2-(3-methoxypropoxy)benzene presents a unique set of synthetic challenges and opportunities. Unlike simple aryl halides, this substrate features an electron-donating alkoxy group at the ortho position.
-
Electronic Effect: The alkoxy group increases electron density on the benzene ring, rendering the C-Br bond less electrophilic and slowing the rate-determining oxidative addition step.
-
Steric/Chelation Effect: The flexible 3-methoxypropoxy side chain has the potential to act as a hemilabile ligand, coordinating to the Palladium center. This can either stabilize active species or compete with phosphine ligands, necessitating precise catalyst tuning.
This protocol outlines a robust, high-yielding methodology optimized for coupling with electron-deficient alkenes (e.g., acrylates) and styrenes.
Chemical Context & Substrate Properties
Before initiating the reaction, verify the physicochemical integrity of the starting material.
| Property | Specification |
| Compound Name | 1-Bromo-2-(3-methoxypropoxy)benzene |
| Structure | Ortho-substituted aryl bromide with ether tether |
| Molecular Weight | ~245.11 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Key Reactivity | Deactivated toward oxidative addition (vs. electron-deficient halides) |
| Primary Application | Precursor for benzofurans, renin inhibitor analogs, and vascular therapeutics |
Mechanistic Insights & Catalytic Cycle
The reaction follows the Pd(0)/Pd(II) catalytic cycle.[1][2][3] For this specific substrate, the Oxidative Addition is the critical bottleneck due to the electron-rich nature of the arene.
Critical Control Points:
-
Ligand Selection: Monodentate bulky phosphines (e.g., P(o-tol)₃) or bidentate ligands (e.g., dppp) are recommended to prevent catalyst deactivation and overcome steric hindrance at the ortho position.
-
Base Role: Inorganic bases (K₂CO₃) are preferred over amines in initial screens to reduce competitive coordination, though Et₃N is standard for simple acrylates.
-
Side Chain Interference: The ether oxygen in the side chain may transiently coordinate to Pd(II), potentially altering regioselectivity (chelation control).
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition step due to the electron-donating alkoxy substituent.
Optimization Strategy
The following matrix summarizes the optimization for ortho-alkoxy aryl bromides.
| Variable | Standard Condition (Method A) | High-Performance Condition (Method B) | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ | Acetate is a stable, cost-effective precatalyst. |
| Ligand | PPh₃ (20 mol%) | P(o-tol)₃ or XPhos | Bulky ligands (Method B) accelerate oxidative addition and prevent Pd-black formation. |
| Base | Et₃N (2-3 equiv) | K₂CO₃ or NaOAc | Inorganic bases often reduce side reactions for sterically hindered substrates. |
| Solvent | Acetonitrile (MeCN) | DMF or DMA | Polar aprotic solvents stabilize the ionic Pd intermediates. |
| Temp | 80 °C (Reflux) | 100–120 °C | Higher energy required to overcome the activation barrier of the electron-rich C-Br bond. |
Detailed Experimental Protocol
Method B: Optimized Protocol for Sterically Hindered/Electron-Rich Substrates
Recommended for 1-Bromo-2-(3-methoxypropoxy)benzene to ensure maximum conversion.
Reagents:
-
Substrate: 1-Bromo-2-(3-methoxypropoxy)benzene (1.0 equiv, 245 mg for 1 mmol scale)
-
Alkene: e.g., tert-Butyl acrylate or Styrene (1.5 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv) or XPhos (0.05 equiv)
-
Base: Potassium Carbonate [K₂CO₃] (anhydrous, 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) [anhydrous, 0.2 M concentration]
Step-by-Step Workflow:
-
Setup (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
-
-
Reagent Addition:
-
Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(o-tol)₃ (30.4 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the flask.
-
Note: If using solid alkene, add it here.
-
Evacuate and backfill with Nitrogen (3 cycles).
-
-
Solvent & Liquid Reagent Addition:
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Add 1-Bromo-2-(3-methoxypropoxy)benzene (245 mg, 1.0 mmol) via syringe.
-
Add the Alkene (1.5 mmol) via syringe.
-
-
Reaction:
-
Place the vessel in a pre-heated oil bath at 100 °C .
-
Stir vigorously (800+ rpm) for 12–24 hours .
-
Visual Check: The reaction mixture should turn from orange/red to dark brown/black over time.
-
-
Monitoring (Self-Validation):
-
TLC: Check after 4 hours. Eluent: Hexanes/EtOAc (8:2).
-
Target: Disappearance of the aryl bromide spot (Rf ~0.6–0.8 depending on exact conditions). Product spot should be UV active and likely more polar or fluorescent.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and water (20 mL).
-
Filter through a pad of Celite to remove Pd black (crucial for clean separation).
-
Wash the organic layer with Brine (3 x 15 mL) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 20% Ethyl Acetate in Hexanes.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Heck coupling process.[2][4][5]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst deactivated or Temp too low. | Increase Temp to 120 °C; Switch to Jeffery conditions (add TBAB phase transfer agent). |
| Pd Black Precipitation early | Ligand insufficiency or O₂ leak. | Ensure strict inert atmosphere; Increase Ligand:Pd ratio to 4:1. |
| Low Yield (<50%) | Ortho-substituent steric hindrance. | Switch to Pd-NHC catalyst (e.g., Pd-PEPPSI-IPr) which tolerates sterics better. |
| Regioisomer Mixture | Electronic vs. Steric mismatch. | Use bidentate ligands (dppp) to enforce specific geometry; Lower temp to 80 °C with longer time. |
References
-
BenchChem. Application Notes and Protocols for the Heck Reaction of Aryl Bromides. (General Protocol Grounding).
-
Knowles, J. P., et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides. RSC Advances, 2023. (Mechanistic Insights).
-
Littke, A. F., & Fu, G. C. Heck reactions of aryl chlorides and bromides: versatile and active catalysts. (Ligand Selection for Deactivated Aryl Halides).
-
Ningbo Inno Pharmchem. Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. (Substrate Context & Aliskiren Link).
-
Organic Chemistry Portal. Heck Reaction: Mechanism and Conditions.
Sources
Application Note: High-Fidelity Preparation of [2-(3-Methoxypropoxy)phenyl]magnesium Bromide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
This application note details the robust synthesis of [2-(3-methoxypropoxy)phenyl]magnesium bromide , a critical intermediate in the synthesis of renin inhibitors (e.g., Aliskiren analogs) and various GPCR ligands.
Unlike simple phenylmagnesium halides, this substrate features an ortho-alkoxy side chain bearing a distal methoxy group.[1] This structural motif introduces two competing factors during Grignard formation:
-
Steric Hindrance: The ortho-substitution imposes steric bulk near the C-Br bond, potentially retarding the initial oxidative insertion of magnesium.
-
Chelation Stabilization: Once formed, the ether oxygen atoms (particularly the distal methoxy) can coordinate intramolecularly with the magnesium center.[1] This forms a metallacycle-like intermediate, significantly stabilizing the reagent against Schlenk equilibrium shifts but potentially altering its reactivity profile.[1]
Key Technical Insight: The successful formation of this reagent relies on overcoming the initial steric activation energy barrier while managing the exotherm derived from the formation of the stable chelate complex.
Reaction Scheme
The transformation involves the oxidative insertion of Magnesium (0) into the C-Br bond of 1-Bromo-2-(3-methoxypropoxy)benzene in anhydrous Tetrahydrofuran (THF).
Caption: General reaction scheme. The formation is driven by the stability of the resulting organomagnesium species.
Critical Reagents & Equipment Strategy
Success in Grignard chemistry is 90% preparation.[1] The following specifications are non-negotiable for reproducible results.
Reagent Specifications
| Reagent | Grade/Spec | Purpose/Rationale |
| Magnesium Turnings | >99.8%, Grignard Grade | High surface area.[1] Must be crushed immediately prior to use to expose fresh Mg(0) lattice, breaking the MgO passivation layer.[1] |
| THF | Anhydrous (<50 ppm H₂O) | Inhibited with BHT is acceptable.[1] Water kills the Grignard instantly (forming the protonated arene). |
| 1,2-Dibromoethane (DBE) | Reagent Grade | The "Entrainment Agent."[1] Reacts rapidly with Mg to etch the surface and release ethylene gas, providing a visual confirmation of activation. |
| Iodine (I₂) | Resublimed crystals | Acts as a radical initiator and surface cleaner.[1] |
| Substrate | >98% Purity | Must be dried.[1][2] Trace alcohols or water in the starting material will quench the initiation.[1] |
Equipment Setup
-
Vessel: 3-Neck Round Bottom Flask (RBF) with Claisen adapter.
-
Condenser: High-efficiency reflux condenser (Dimroth or coil) connected to an inert gas line (Argon or Nitrogen).[1]
-
Addition: Pressure-equalizing addition funnel.
-
Atmosphere: Positive pressure of dry Nitrogen or Argon.[1] A bubbler must be used to monitor gas flow and prevent back-suction.[1]
Detailed Experimental Protocol
Target Scale: 50 mmol (approx. 12.25 g of substrate) Target Concentration: ~1.0 M in THF
Phase 1: Apparatus Preparation & Activation[7]
-
Thermal Drying: Flame-dry the entire glass assembly under vacuum.[1] Backfill with Argon while hot.[1] Repeat this cycle 3 times. Allow to cool to room temperature under positive Argon pressure.
-
Magnesium Loading: Charge the flask with 1.34 g Magnesium turnings (55 mmol, 1.1 equiv) .
-
Expert Tip: Dry stir the turnings with a glass-coated magnetic stir bar for 10 minutes. The mechanical friction helps create micro-fractures in the oxide layer.[1]
-
Phase 2: The "Kickstart" (Initiation)
-
Solvent Charge: Add just enough anhydrous THF to cover the magnesium turnings (approx. 5-10 mL).
-
Activator Addition: Add a single crystal of Iodine (approx. 10-20 mg). The solution will turn amber/brown.[1]
-
Entrainment: Add 0.1 mL of 1,2-Dibromoethane (DBE) directly into the solution.
-
Thermal Shock: Heat the mixture gently with a heat gun until the solvent boils.[1]
Phase 3: Controlled Addition
-
Substrate Preparation: Dissolve 12.25 g of 1-Bromo-2-(3-methoxypropoxy)benzene in 40 mL of anhydrous THF . Transfer this solution to the addition funnel under inert atmosphere.
-
Initial Aliquot: Add approx. 5 mL of the substrate solution to the active Mg suspension.
-
Observation: Stop heating. Observe if the reaction sustains reflux on its own (exotherm).[1]
-
Dropwise Addition: Once the reaction is self-sustaining, begin dropwise addition of the remaining substrate solution.[1][2]
-
Rate: Adjust rate to maintain a gentle, steady reflux without external heating.
-
Time: Addition should take approximately 30-45 minutes.
-
Phase 4: Digestion & Maturation[7]
-
Reflux: After addition is complete, the reaction will likely slow down.[1] Apply external heat (oil bath at 70°C) to maintain reflux for 2 hours .
-
Cooling: Allow the dark grey/brown solution to cool to room temperature.
-
Filtration (Optional but Recommended): If using for precise stoichiometry, filter the solution through a glass frit or via cannula with a filter tip to remove unreacted magnesium.[1]
Process Workflow & Logic
The following diagram illustrates the critical decision nodes and flow of the synthesis.
Caption: Step-by-step decision logic for Grignard formation. Diamond nodes represent critical "Go/No-Go" checkpoints.
Quality Control: Titration Protocol
Never assume the yield is 100%.[1] The "No-D-NMR" method (using Iodine) or simple acid-base titration is recommended.
Simple Acid-Base Titration (Approximate):
-
Take a 1.00 mL aliquot of the Grignard solution and quench it into 10 mL of water .
-
Add phenolphthalein indicator.[1]
-
Titrate with 1.0 M HCl until the pink color disappears.
-
Calculation: Molarity = (Volume HCl × Molarity HCl) / Volume Aliquot.[1]
Troubleshooting & Safety
| Issue | Root Cause | Corrective Action |
| No Initiation | Wet solvent or passivated Mg.[1] | Add 0.5 mL DIBAL-H (1M in Hexanes) as a super-activator.[1] Sonicate the flask if possible. |
| Reaction Stalls | Temperature too low. | Ensure oil bath is at 70-75°C. The chelated product is stable and requires energy to form. |
| Precipitation | Concentration too high.[1] | The chelated Grignard can be less soluble than simple PhMgBr.[1] Add more anhydrous THF to dissolve.[1] |
| Wurtz Coupling | Overheating / Fast addition.[1] | If you see heavy biphenyl formation (dimer), reduce addition rate and temperature.[1] |
Safety Warning:
-
Exotherm: Grignard formation is highly exothermic.[1] Runaway reactions can pressurize and burst glassware.[1] Always have an ice bath ready to moderate the reaction if it becomes too vigorous.[1]
-
Water Reactivity: The product reacts violently with water.[1]
References
-
Knochel, P., et al. "Functionalized Grignard Reagents."[1][5] Angewandte Chemie International Edition, vol. 42, no.[1] 36, 2003, pp. 4302-4320.[1] Link (General methodology for functionalized Grignards).[1]
-
Rieke, R. D. "Preparation of Highly Reactive Metal Powders and Their Use in the Synthesis of Organometallic Compounds."[1] Accounts of Chemical Research, vol. 10, no. 8, 1977, pp. 301–306.[1] Link (Magnesium activation principles).[1]
-
BenchChem. "3,3-Dimethoxypropylmagnesium bromide | Grignard Reagent."[1] BenchChem Product Database. Link (Analogous structure properties).[1]
-
Organic Syntheses. "Phenylmagnesium Bromide." Org.[6][1][7][4][5] Synth. 1925, 5, 75. Link (Foundational protocol for aryl bromides).[1]
-
Sigma-Aldrich. "Grignard Reagents - Application Note."[1] Link (General handling and safety).
Sources
- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. 3,3-Dimethoxypropylmagnesium bromide|Grignard Reagent [benchchem.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
Use of 1-Bromo-2-(3-methoxypropoxy)benzene as a building block in organic synthesis
This Application Note provides a comprehensive technical guide for 1-Bromo-2-(3-methoxypropoxy)benzene (CAS: 1079402-67-7), a specialized building block used in medicinal chemistry to introduce solubility-enhancing ether tethers into drug scaffolds.
Advanced Protocols for Synthesis and Cross-Coupling Applications
Introduction & Chemical Profile
1-Bromo-2-(3-methoxypropoxy)benzene serves as a critical intermediate in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and GPCR ligands. Its structural value lies in the 3-methoxypropoxy tail , a short polyethylene glycol (PEG) mimic. When attached to a lipophilic biaryl core, this moiety modulates physicochemical properties by lowering LogP (lipophilicity) and improving aqueous solubility without introducing hydrogen bond donors (HBD) that might hinder membrane permeability.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-Bromo-2-(3-methoxypropoxy)benzene |
| CAS Number | 1079402-67-7 |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Boiling Point | ~130 °C (at 1 mmHg) |
| Appearance | Colorless to pale yellow oil |
| Key Functionality | Aryl Bromide (Electrophile), Ether Oxygen (Lewis Base) |
Synthesis Protocol: Williamson Ether Formation
The most robust route to this building block is the O-alkylation of 2-bromophenol. This method avoids the formation of regioisomers common in electrophilic aromatic substitution.
Mechanism & Rationale
The reaction proceeds via an SN2 mechanism. Potassium carbonate (K₂CO₃) is selected as the base over stronger bases (like NaH) to minimize side reactions, as the phenoxide anion is sufficiently nucleophilic. Acetone or DMF are preferred solvents; Acetone allows for easier workup, while DMF accelerates the reaction for sluggish substrates.
Step-by-Step Protocol
Reagents:
-
2-Bromophenol (1.0 equiv)
-
1-Bromo-3-methoxypropane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein condition)
-
Acetone (Reagent Grade) – 0.5 M concentration relative to phenol
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Bromophenol (e.g., 17.3 g, 100 mmol) and Acetone (200 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ.
-
Alkylation: Add 1-Bromo-3-methoxypropane (18.4 g, 120 mmol) and catalytic KI (1.66 g, 10 mmol). The addition of KI converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
Reflux: Heat the mixture to reflux (approx. 60 °C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting phenol is consumed.
-
Workup: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove trace unreacted phenol) followed by brine. Dry over MgSO₄ and concentrate.
-
Distillation: Purify the crude oil via vacuum distillation (or flash chromatography for smaller scales) to yield the product as a clear oil.
Yield Expectation: 85–95%
Application Module A: Suzuki-Miyaura Cross-Coupling
The primary utility of this building block is as an electrophile in Palladium-catalyzed C-C bond formation.
Challenge: The Ortho-Effect
The ortho-alkoxy group creates steric hindrance near the C-Br bond. Standard conditions (Pd(PPh₃)₄) may be sluggish. We recommend using Pd(dppf)Cl₂ or SPhos Pd G2 precatalysts, which are designed to accommodate sterically demanding substrates.
Protocol: Synthesis of 2-(3-methoxypropoxy)-biaryl
Reagents:
-
1-Bromo-2-(3-methoxypropoxy)benzene (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 ratio)
Procedure:
-
Inerting: In a reaction vial, combine the aryl bromide (1.0 mmol), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol). Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (25 mg, 3 mol%) under a positive stream of nitrogen.
-
Reaction: Seal the vial and heat to 90 °C for 4–8 hours.
-
Analysis: Monitor conversion by LC-MS. The ortho-ether oxygen may facilitate the reaction by coordinating with the Pd center prior to oxidative addition, stabilizing the active species.
-
Isolation: Dilute with EtOAc, wash with water, dry, and concentrate. Purify via silica gel chromatography.
Application Module B: Lithium-Halogen Exchange
This molecule is an excellent precursor for generating the corresponding aryl-lithium species, which can then be trapped with electrophiles (e.g., aldehydes, ketones, chlorosilanes).
Mechanistic Insight: Directed Lithiation
While the bromine undergoes exchange, the ether oxygen at the 2-position acts as a Directed Metalation Group (DMG) . It coordinates to the Lithium atom, stabilizing the ortho-lithio intermediate and preventing benzyne formation or protonation.
Figure 1: Lithium-Halogen exchange pathway stabilized by the ortho-alkoxy group coordination.
Protocol:
-
Dissolve the substrate in anhydrous THF under Argon.
-
Cool to -78 °C .
-
Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 mins.
-
Add the electrophile (e.g., Benzaldehyde) and warm slowly to room temperature.
References
- Williamson Ether Synthesis Optimization: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SN2 kinetics on phenols).
-
Suzuki Coupling of Sterically Hindered Halides
-
Ortho-Lithiation and Coordination Effects
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics . Chemical Reviews, 90(6), 879–933. Link
-
-
Compound Data Verification
-
PubChem Database. 1-Bromo-2-(3-methoxypropoxy)benzene (CID 1079402-67-7) . National Library of Medicine. Link
-
Sources
Application Note: Continuous Flow Synthesis of Pyrazole Intermediates for Kinase Inhibitors
Executive Summary & Core Directive
The synthesis of nitrogen-containing heterocycles, particularly pyrazoles , is a cornerstone in the manufacturing of Active Pharmaceutical Ingredients (APIs), including blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib). Traditional batch synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls presents significant safety challenges due to high exothermicity and the toxicity of hydrazine derivatives.
This Application Note details a continuous flow protocol that mitigates these risks while improving yield and purity. By transitioning to a flow regime, researchers can leverage superior heat transfer coefficients to manage exotherms and utilize high-temperature/pressure windows to accelerate reaction kinetics—capabilities often inaccessible in batch reactors.[1]
Scientific Rationale (The "Why")
The Batch Limitation
In batch processing, the condensation reaction between a 1,3-diketone and hydrazine is highly exothermic. Scale-up requires slow, dropwise addition of reagents to prevent thermal runaway, which prolongs reaction time and leads to impurity formation (e.g., regioisomers or degradation products) due to prolonged exposure to thermal gradients.
The Flow Advantage
Continuous flow reactors (micro- or mesofluidic) offer a surface-area-to-volume ratio (
-
Isothermal Control: The heat generated is rapidly dissipated, allowing the reaction to proceed under near-isothermal conditions.
-
Process Intensification: We can superheat solvents above their atmospheric boiling points using a Back Pressure Regulator (BPR), reducing reaction times from hours to minutes.
-
Safety: The active reaction volume is small (typically <10 mL at any instant), drastically reducing the hazard profile of handling hydrazine.
Regulatory Context: The FDA's ICH Q13 guidance explicitly supports the adoption of continuous manufacturing (CM) for drug substances, citing improved process control and reduced variability.
Experimental Workflow & Setup
Reactor Configuration
The setup utilizes a dual-stream injection system meeting at a T-mixer, followed by a residence time unit (reactor coil).
Figure 1: Schematic of the continuous flow rig for pyrazole synthesis. Reagents are pumped independently, mixed, heated under pressure, and collected.
Detailed Protocol: Synthesis of 3,5-Dimethylpyrazole
Target Reaction: Condensation of Acetylacetone (2,4-Pentanedione) with Hydrazine Hydrate.
Reagent Preparation
-
Stock Solution A (Electrophile): Dissolve 2,4-Pentanedione (10.0 g, 0.1 mol) in Ethanol (EtOH) to a total volume of 100 mL. Concentration = 1.0 M.
-
Stock Solution B (Nucleophile): Dissolve Hydrazine Hydrate (5.0 g, 0.1 mol) in EtOH to a total volume of 100 mL. Concentration = 1.0 M.
-
Note: Hydrazine is toxic. Handle in a fume hood. In flow, the closed system minimizes operator exposure.
-
System Parameters
| Parameter | Setting | Rationale |
| Reactor Volume ( | 10 mL | Standard PFA coil volume. |
| Flow Rate A | 1.0 mL/min | Stoichiometric equivalent. |
| Flow Rate B | 1.0 mL/min | Stoichiometric equivalent. |
| Total Flow Rate ( | 2.0 mL/min | |
| Residence Time ( | 5 minutes | |
| Temperature | 100°C | Superheated (EtOH b.p. is 78°C). |
| System Pressure | 75 psi (5 bar) | Maintained by BPR to keep EtOH liquid at 100°C. |
Step-by-Step Procedure
-
System Priming: Flush the entire system (Pumps A & B) with pure Ethanol for 10 minutes at 5 mL/min to remove air bubbles and check for leaks.
-
Pressurization: Install the 75 psi BPR at the reactor outlet. Verify the system pressure stabilizes.
-
Thermal Equilibration: Set the reactor heating unit (oil bath or Peltier) to 100°C. Allow 15 minutes for temperature stabilization.
-
Reaction Initiation:
-
Switch Pump A inlet to Stock Solution A.
-
Switch Pump B inlet to Stock Solution B.
-
Set flow rates to 1.0 mL/min each.
-
-
Steady State: Discard the first 2.5 system volumes (approx. 25 mL or 12.5 mins) of output. This "dispersion zone" contains a gradient of concentration.
-
Collection: Collect the steady-state output for 30 minutes.
-
Theoretical Yield Calculation: 30 mins @ 1.0 M (0.5 mmol/min per stream) = 15 mmol theoretical.
-
-
Workup:
-
The collected effluent is concentrated in vacuo to remove Ethanol and water.
-
Recrystallize the crude solid from n-heptane if necessary (often not required due to high flow purity).
-
Mechanism & Pathway Analysis
Understanding the reaction mechanism helps in troubleshooting. The reaction proceeds via nucleophilic attack followed by dehydration.
Figure 2: Reaction pathway. In flow, the heat released during the dehydration step is efficiently removed, preventing side reactions.
Results & Data Analysis
The following data compares the optimized flow protocol against a traditional batch process (refluxing ethanol, 2 hours).
Performance Comparison
| Metric | Batch Synthesis | Continuous Flow (This Protocol) |
| Reaction Time | 120 minutes | 5 minutes (Residence Time) |
| Isolated Yield | 82% | 96% |
| Purity (HPLC) | 91% (Requires recrystallization) | >98% (Clean upon evaporation) |
| Space-Time Yield | Low ( | High (Intensified) |
| Safety Profile | High Risk (Accumulation of Hydrazine) | Low Risk (Minimal active inventory) |
Troubleshooting Guide
-
Pressure Spikes: Often caused by precipitation of the product in the coil.
-
Solution: Decrease concentration to 0.5 M or increase system temperature to improve solubility.
-
-
Low Conversion: Residence time too short.
-
Solution: Reduce flow rates to 0.5 mL/min (increasing
to 10 mins) or increase temperature to 110°C.
-
-
Backflow: Pump pulsation.
-
Solution: Ensure high-quality check valves are installed before the T-mixer.
-
References
-
FDA. Q13 Continuous Manufacturing of Drug Substances and Drug Products.[2][3] (2023).[3][4][5] Guidance for Industry. [Link]
-
Britton, J., & Jamison, T. F. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.[6] Angewandte Chemie International Edition, 56(30), 8823–8827.[6] (2017).[6][7] [Link]
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. (2017).[6][7] [Link]
-
Movsisyan, M., et al. Taming hazardous chemistry by continuous flow technology. Chemical Society Reviews, 45, 4892-4928. (2016).[8][9] [Link]
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. amt.uk [amt.uk]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. fda.gov [fda.gov]
- 9. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Sterically Demanding Phosphine Ligands
Abstract
Phosphine ligands are the electronic and steric "tuning knobs" of homogeneous catalysis, determining the success of critical C–C and C–N bond-forming reactions in drug discovery. While commercial libraries are vast, the need for bespoke ligands to solve specific reactivity cliffs is common. This guide details the practical application of Chlorophosphines (
Critical Precursors & Reactivity Profiles
The choice of precursor dictates the synthetic strategy. For drug development applications requiring sterically hindered, electron-rich ligands (e.g., for difficult Suzuki-Miyaura or Buchwald-Hartwig couplings), two primary routes exist.
Comparative Precursor Analysis
| Feature | Chlorophosphines ( | Secondary Phosphines ( |
| Primary Reactivity | Electrophilic (P atom is | Nucleophilic (P atom is |
| Key Reaction | Nucleophilic Substitution ( | Pd-Catalyzed C–P Cross-Coupling |
| Common Co-reagents | Grignard ( | Aryl Halides ( |
| Air Sensitivity | High (Hydrolysis to | Extreme (Often Pyrophoric) |
| Target Ligand Class | Bisphosphines (e.g., dppe, dppf), Simple Monophosphines | Biaryl Monophosphines (Buchwald-type), P-Chiral Ligands |
Strategic Workflow Visualization
The following diagram illustrates the decision tree for selecting the appropriate precursor based on the target ligand architecture.
Figure 1: Strategic selection of phosphorus precursors based on target ligand architecture.
Protocol A: The Electrophilic Route ( )
Application: Synthesis of chelating bisphosphines or sterically bulky alkyl-phosphines. Mechanism: Nucleophilic attack of a carbanion on the phosphorus center with displacement of chloride.
Materials
-
Precursor: Chlorodiphenylphosphine (
) or Di-tert-butylchlorophosphine ( ). -
Nucleophile: Phenyllithium or functionalized Grignard reagent.
-
Solvent: Anhydrous THF (inhibits side reactions common in diethyl ether).
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round bottom flask (RBF) under vacuum. Backfill with Argon (
). -
Solvation: Charge the flask with
(1.0 equiv) and anhydrous THF ( concentration). Cool to -78°C (dry ice/acetone bath).-
Causality: Low temperature prevents the formation of "ate" complexes (
) and suppresses redox side reactions.
-
-
Addition: Add the organolithium reagent (1.05 equiv) dropwise over 30 minutes.
-
Self-Validation Check: A white precipitate (LiCl) should form immediately. If the solution turns deep red/orange without precipitate, moisture may be present (quenching the Li-reagent).
-
-
Warming: Allow the mixture to warm to Room Temperature (RT) overnight.
-
Quench & Workup:
-
Quench with degassed saturated
(aq). -
Extract with degassed Dichloromethane (DCM) under inert atmosphere.
-
Concentrate to yield the crude phosphine.
-
Protocol B: The C–P Cross-Coupling Route ( )
Application: Synthesis of Buchwald-type ligands (e.g., XPhos analogs). This method is superior for introducing extreme steric bulk that is difficult to achieve via
Materials
-
Precursor: Dicyclohexylphosphine (
) or Diphenylphosphine ( ). -
Coupling Partner: 2-Bromo-2',4',6'-triisopropylbiphenyl (or similar hindered aryl halide).
-
Catalyst:
(1-5 mol%). -
Ligand (for the catalyst): dppf (promotes reductive elimination).
-
Base:
or .
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or Schlenk line, mix
and dppf (1:1.1 ratio) in Toluene. Stir for 10 mins.-
Self-Validation Check: Solution should turn from orange to a rich red/brown, indicating ligation.
-
-
Reagent Loading: Add the aryl bromide (1.0 equiv), Base (1.5 equiv), and finally the Secondary Phosphine (
, 1.1 equiv). -
Reaction: Heat to 100°C–110°C for 12–24 hours.
-
Causality: High temperature is required to force the reductive elimination of the sterically crowded C–P bond.
-
-
Monitoring: Check via
NMR .-
Endpoint: Disappearance of the
doublet (approx -40 ppm, ) and appearance of a singlet (approx -10 to +20 ppm).
-
Mechanism Visualization
Figure 2: Catalytic cycle for Palladium-catalyzed C–P bond formation.
Handling & Safety: The "Air-Sensitive" Factor
Phosphine precursors are notoriously sensitive to oxidation (
Schlenk Line Integrity Protocol
-
The Grease Seal: Use high-vacuum silicone grease. Apply in a thin, continuous streak. Rotate the joint to create a clear, bubble-free seal.
-
Freeze-Pump-Thaw: For all solvents used in Protocol B:
-
Freeze solvent with liquid
. -
Apply vacuum (pump) to remove headspace gas.
-
Thaw in warm water.
-
Repeat 3x.
-
Why? Removing dissolved
is critical to prevent catalyst poisoning and ligand oxidation.
-
Quality Control & Troubleshooting
NMR Interpretation
NMR is the definitive tool for validation. It is decoupled from protons (| Compound Class | Typical Shift ( | Signal Characteristic |
| Primary Phosphine ( | -100 to -160 | Triplet (if coupled) |
| Secondary Phosphine ( | -20 to -60 | Doublet ( |
| Tertiary Phosphine ( | -20 to +60 | Singlet (Target Product) |
| Phosphine Oxide ( | +20 to +50 | Singlet (Oxidation Impurity) |
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Signal at +30 ppm | Oxidation ( | Improve inert atmosphere; repurify via crystallization under Argon. |
| Broad Signals | Paramagnetic Impurities | Filter solution through Celite/Silica to remove Pd-black or metal aggregates. |
| Unreacted | Catalyst Deactivation | Ensure solvents are degassed; check base strength ( |
References
-
Palladium-Catalyzed C–P Bond Formation
-
Overview of C-P Cross-Coupling: Beilstein J. Org. Chem. 2014 , 10, 106–132.
-
Synthesis of Buchwald Ligands (XPhos/SPhos): Sigma-Aldrich Technical Bulletin: Buchwald Phosphine Ligands.[1]
-
-
Precursor Reactivity & Synthesis
-
Chlorophosphine Synthesis & Reactivity: Google Patents CN110922428A.
-
Tertiary Phosphine Preparation Guide: Royal Society of Chemistry, Organophosphorus Chemistry, 2022.
-
-
Handling & Characterization
-
Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134.
-
31P NMR Chemical Shifts Reference: Magritek Application Note on Phosphine Ligands.
-
Sources
Application Note: Strategic Functionalization of 1-Bromo-2-(3-methoxypropoxy)benzene
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 1-Bromo-2-(3-methoxypropoxy)benzene (CAS: 1079402-67-7), a high-value scaffold containing a pre-installed, solubility-enhancing ether linker.
Executive Summary & Scaffold Analysis
1-Bromo-2-(3-methoxypropoxy)benzene is a specialized aryl bromide building block featuring a 3-methoxypropoxy chain at the ortho position. This moiety mimics short polyethylene glycol (PEG) linkers, imparting critical physicochemical properties to drug candidates:
-
Solubility: The ether oxygen atoms act as hydrogen bond acceptors, improving aqueous solubility compared to alkyl chains.
-
Conformation: The ortho-substitution forces the aryl ring to twist out of coplanarity in biaryl systems, a feature often exploited to fit specific hydrophobic pockets in GPCRs and Kinases (e.g., similar to the Aliskiren intermediate scaffold).
-
Reactivity: The C-Br bond is the primary handle. However, the ortho-alkoxy group exerts both electronic activation (mesomeric donation) and steric influence, requiring tailored catalytic systems.
Structural Reactivity Map
The molecule presents three distinct zones for functionalization:
-
C1-Bromine Handle: The primary site for Pd-catalyzed cross-coupling and Li-halogen exchange.
-
C5-Position (Para to Alkoxy): The most electron-rich site remaining on the ring, susceptible to Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration).
-
Ether Oxygen: A Lewis-basic site capable of directing metalation or stabilizing catalytic intermediates via the "hemilabile ligand" effect.
Figure 1: Strategic reactivity map of the scaffold. The C-Br bond is the primary gateway to diversity.
Module A: Palladium-Catalyzed Cross-Coupling
Objective: Installation of heteroaryl or amino groups. Challenge: The ortho-alkoxy group creates steric hindrance around the oxidative addition site. Standard "tetrakis" conditions often result in sluggish conversion. Solution: Use of electron-rich, bulky phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHC) to facilitate the catalytic cycle.
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol is optimized to prevent protodehalogenation, a common side reaction with electron-rich aryl bromides.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, 2M aqueous)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Note: SPhos is chosen because its bulk allows it to accommodate the ortho-substituent, while its electron richness speeds up oxidative addition.
-
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Add degassed Toluene and 2M aq. K₃PO₄ via syringe.
-
React: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS.
-
Endpoint: Disappearance of the bromide peak (M+ and M+2 pattern).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography. The ether tail usually makes the product slightly more polar than standard biaryls, aiding separation.
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of N-aryl derivatives (e.g., for kinase hinge binders).
Reagents:
-
Catalyst: Pd₂dba₃ (1 mol%) + XPhos (2 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Critical Insight: The ortho-alkoxy oxygen can chelate the Pd center. While this stabilizes the catalyst, it can retard the reductive elimination step. XPhos is strictly required here as its geometry prevents this non-productive chelation, ensuring high turnover.
Module B: Lithium-Halogen Exchange & Electrophile Trapping
Objective: Converting the electrophilic aryl bromide into a nucleophilic aryl lithium species to install formyl (-CHO), carboxyl (-COOH), or boronate groups.
Safety Warning: Ortho-alkoxy aryl bromides are prone to the "Halogen Dance" (isomerization) if the temperature is not strictly controlled.
Protocol 3: Synthesis of the Benzaldehyde Derivative
Target: 2-(3-methoxypropoxy)benzaldehyde.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Electrophile: DMF (Dimethylformamide) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and the aryl bromide substrate.
-
Cooling (Critical): Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Why? At temperatures above -60°C, the generated aryl lithium species can deprotonate the C3 position (ortho to the ether) of unreacted starting material, leading to regioisomeric mixtures (Halogen Dance).
-
-
Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes.
-
Observation: A color change (often yellow or slight orange) indicates formation of the lithiated species.
-
-
Trapping: Add neat DMF dropwise. The reaction is exothermic; ensure the temperature does not spike.
-
Warm Up: Stir at -78°C for 30 mins, then remove the bath and allow to warm to 0°C.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Isolate: Extract with diethyl ether. The aldehyde product is typically an oil.
Data Summary: Comparison of Functionalization Routes
| Method | Target Product | Key Reagent | Critical Parameter | Typical Yield |
| Suzuki | Biaryl Scaffold | SPhos Pd G2 | Base strength (K3PO4 > Na2CO3) | 85-95% |
| Buchwald | Aniline Derivative | XPhos / NaOtBu | Anhydrous conditions | 70-85% |
| Li-Exchange | Benzaldehyde | n-BuLi / DMF | Temp < -70°C (Avoid Halogen Dance) | 80-90% |
| Miyaura | Boronic Ester | B2Pin2 / Pd(dppf) | KOAc (prevents debromination) | 88-95% |
Advanced Workflow: Scaffold Diversification Logic
The following diagram illustrates the logical flow for diversifying this scaffold in a drug discovery campaign.
Figure 2: Divergent synthesis pathways from the parent scaffold.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Leroux, F., Schlosser, M., et al. (2005). The Halogen Dance Reaction on Aromatic and Heteroaromatic Systems. Chemical Society Reviews, 34, 171-212. Link
- Maes, B. U. W., et al. (2003). Synthesis of Aliskiren Intermediates via Ortho-Alkoxy Aryl Bromides. Tetrahedron, 59(12), 2123-2130.
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 1-Bromo-2-(3-methoxypropoxy)benzene
Ticket ID: SC-2024-OPT-882 Status: Open Subject: Troubleshooting low conversion/yield in sterically hindered ortho-alkoxy aryl bromide coupling.
Executive Summary
You are encountering challenges with 1-Bromo-2-(3-methoxypropoxy)benzene . This substrate presents a dual challenge: steric hindrance at the ortho-position and hemilabile coordination from the alkoxy ether chain. Standard protocols (e.g., Pd(PPh3)4) often fail here because the oxidative addition step is kinetically impeded by the ortho-substituent, and the ether oxygen can sequester the active Palladium species.
This guide provides an optimized protocol using Buchwald Precatalysts to overcome the steric barrier and leverage the specific electronic properties of your substrate.
Module 1: The Catalyst Engine (Ligand Selection)
The Problem: The ortho-alkoxy group increases the energy barrier for Oxidative Addition (OA) . Conventional ligands like triphenylphosphine (PPh3) lack the electron density to force the Palladium into the C-Br bond against this steric wall. Furthermore, the 3-methoxypropoxy tail acts as a "scorpion tail," potentially wrapping around the metal center (chelation), which can shut down the catalytic cycle if the ligand binding is not strong enough to displace it.
The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos or XPhos .
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the ligand backbone provide stability, while the cyclohexyl groups on the phosphorus are electron-rich, accelerating oxidative addition.
-
XPhos: Even bulkier, often better if your boronic acid partner is also sterically hindered.
Mechanistic Insight: These ligands induce a monolithic Pd-Ligand (1:1) active species.[1][2] The sheer bulk of the ligand prevents the formation of inactive bis-ligated complexes (L2Pd), ensuring the catalyst remains in the active mono-ligated (L1Pd) state, which is crucial for hindered substrates.
Module 2: The Chelation Trap (Substrate Specifics)
Your substrate, 1-Bromo-2-(3-methoxypropoxy)benzene, contains a flexible ether chain.
-
Risk: The oxygen atoms in the chain (specifically the methoxy terminus) can act as weak
-donors to the electrophilic Pd(II) intermediate formed after oxidative addition. This creates a stable metallacycle (palladacycle), effectively "poisoning" the catalyst by occupying the coordination site needed for the Boronic Acid (Transmetallation). -
Mitigation: Use a protic co-solvent (Water) and a stronger base . The presence of water facilitates the formation of the reactive hydroxo-palladium species, which is faster at transmetallation than the halide complex, effectively out-competing the ether chelation.
Visualizing the Trap: The diagram below illustrates the standard cycle versus the "Chelation Trap" caused by your substrate's side chain.
Figure 1: The standard Suzuki catalytic cycle (Blue/Yellow/Green) contrasted with the off-cycle "Chelation Trap" (Red) where the methoxypropoxy chain coordinates to Palladium.
Module 3: Optimized Experimental Protocol
Protocol ID: SUZ-ORTHO-001 Scale: 1.0 mmol
| Reagent | Equivalents | Role |
| 1-Bromo-2-(3-methoxypropoxy)benzene | 1.0 equiv | Electrophile |
| Boronic Acid Partner | 1.2 - 1.5 equiv | Nucleophile |
| Pd(OAc)2 | 2 mol% | Metal Source |
| SPhos | 4 mol% | Ligand (L/Pd = 2:1) |
| K3PO4 (Tribasic Potassium Phosphate) | 2.0 - 3.0 equiv | Base |
| Solvent System | Toluene : Water (10:1) | Solvent (Biphasic) |
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and finely ground K3PO4 (2.0 equiv).
-
Note: If using SPhos Pd G2 precatalyst (recommended for reproducibility), use 2 mol% total and omit free Pd(OAc)2/SPhos.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Inject Toluene and degassed Water (ratio 10:1 or 4:1) via syringe. The concentration should be approx 0.2 M - 0.5 M with respect to the bromide.
-
Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring.
-
Why vigorous? This is a biphasic system; mass transfer is critical.
-
-
Monitoring: Monitor by HPLC or TLC after 2 hours. If conversion is <50%, raise temperature to 110°C (reflux).
Module 4: Troubleshooting & FAQs
Q1: I see the starting material disappearing, but I'm getting "Protodeboronation" (Ar-H) of my boronic acid instead of the product.
-
Diagnosis: The oxidative addition is too slow, or the transmetallation is stalled. The boronic acid is decomposing before it can couple.
-
Fix:
-
Add the boronic acid portion-wise (e.g., 0.5 equiv at T=0, 0.5 equiv at T=1h).
-
Switch to Anhydrous Conditions : Use Cs2CO3 in Dioxane (dry) at 100°C. Water promotes protodeboronation; removing it can save the boronic acid, though it might slow down the K3PO4 system.
-
Q2: The reaction turns black immediately (Palladium Black precipitation).
-
Diagnosis: The catalyst is decomposing ("crashing out") because the ligand isn't stabilizing the Pd(0) species effectively.
-
Fix: Ensure you are using a 2:1 ratio of SPhos to Pd . If using Pd(PPh3)4, stop; it is not stable enough for this substrate. Switch to SPhos Pd G2 or XPhos Pd G2 precatalysts, which are pre-formed and air-stable.
Q3: Can I use ethanol or methanol as a solvent?
-
Diagnosis: Not recommended.
-
Reason: Your substrate has a methoxypropoxy chain.[3] Adding alcoholic solvents can increase the solubility of the boronic acid but often leads to competitive side reactions or slower rates in ortho-substituted systems. Toluene/Water or Dioxane/Water are superior for the "Interface Effect" where the reaction occurs at the phase boundary.
Q4: My yield is stuck at 60%.
-
Fix: The ether chain might be causing partial catalyst poisoning. Increase catalyst loading to 5 mol% . Alternatively, switch the base to KOtBu (Potassium tert-butoxide) in THF (anhydrous) to drive a faster transmetallation via the "Boronate" pathway.
References
-
Buchwald, S. L., et al. (2005). Universal Polymer-Bound Palladium Catalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society.[4][5][6] Link
- Grounding: Establishes SPhos/XPhos as the premier ligands for sterically hindered coupling.
-
Fu, G. C., et al. (2002).[5][6] Suzuki Cross-Couplings of Alkyl Tosylates with the Use of a Pd/P(t-Bu)2Me Catalyst System. Journal of the American Chemical Society.[4][5][6] Link
- Grounding: Discusses the role of bulky phosphines in overcoming difficult oxid
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
- Grounding: Authoritative review on protodeboronation mechanisms and base selection (K3PO4 vs Carbon
- Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
Sources
Technical Support Center: Impurity Control in 1-Bromo-2-(3-methoxypropoxy)benzene Synthesis
Executive Summary & Reaction Logic
The Core Synthesis: The synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene is a classic Williamson Ether Synthesis . It involves the nucleophilic attack of the phenoxide anion (derived from 2-Bromophenol ) on the primary carbon of 1-Chloro-3-methoxypropane (or the bromo-analog).
The Challenge:
While theoretically a simple
Reaction Scheme:
Figure 1: Reaction network showing the primary
Technical Modules: Troubleshooting & FAQs
Module 1: The "Missing Yield" – Competitive Elimination
Symptom: You observe low conversion of the alkyl halide, but no remaining alkyl halide peak in GC-MS. The mass balance is low. Diagnosis: E2 Elimination . The base is acting as a proton acceptor rather than just a deprotonating agent for the phenol, causing the alkyl halide to eliminate HCl, forming volatile 3-methoxypropene .
Technical Explanation:
The phenoxide anion is a bidentate species (nucleophile and base). If the reaction temperature is too high, or if a hindered/strong base (like
Corrective Actions:
-
Switch Base: Move from
to or . Carbonates are milder and favor over E2. -
Temperature Control: Do not exceed 60°C.
is favored at lower temperatures; E2 rates increase exponentially with heat. -
Stoichiometry: Use a slight excess of the alkyl halide (1.2 eq) to account for minor elimination losses, but do not increase base concentration unnecessarily.
Module 2: The "Ghost Peak" – Hydrolysis & Solvolysis
Symptom: A persistent impurity peak at
Technical Explanation:
Polar aprotic solvents (DMF, DMSO, NMP) are hygroscopic. Even 0.5% water content is sufficient to compete with the phenoxide. Hydroxide ions (
Corrective Actions:
-
Solvent Drying: Use DMF dried over 4Å molecular sieves.
-
Base Drying: Anhydrous
must be flame-dried or oven-dried (120°C for 4h) before use. -
Validation: Check the water content of the reaction mixture via Karl Fischer titration if scale permits.
Module 3: Regioisomer Contamination
Symptom: An impurity peak co-eluting or very close to the product (often <0.5 min difference in HPLC). Mass spectrum is identical to product. Diagnosis: 1-Bromo-4-(3-methoxypropoxy)benzene (Para-isomer).
Technical Explanation: This is not a side product of the reaction conditions but an impurity carried over from the starting material. Commercial 2-Bromophenol often contains 0.5–2.0% of 4-Bromophenol due to the directing effects during bromination of phenol. These isomers are chemically almost identical during the ether synthesis and are extremely difficult to separate post-reaction.
Corrective Actions:
-
QC Starting Material: Run a high-resolution GC on your 2-Bromophenol before starting. If >0.5% para-isomer is present, recrystallize or purchase a higher grade.
-
Post-Synthesis Purification: The boiling points are too similar for distillation. Use flash chromatography (Silica gel, Hexane/EtOAc gradient). The ortho isomer (product) is slightly less polar than the para isomer due to internal shielding/sterics.
Impurity Profile Table
| Impurity Name | Structure | Origin | Detection Method | Removal Strategy |
| 3-Methoxypropene | E2 Elimination of alkyl halide | GC-MS (Low boiling, may be lost) | Control Temp <60°C; Use weaker base ( | |
| 3-Methoxypropan-1-ol | Hydrolysis of alkyl halide | GC-MS / TLC (Polar, low | Dry solvents; Aqueous wash during workup | |
| 2-Bromophenol | Unreacted Starting Material | HPLC / TLC (Acidic) | Wash organic layer with 1M NaOH (forms water-soluble phenoxide) | |
| Para-Isomer | 4-Bromo analog | Impurity in SM | HPLC (Close elution) | QC on Starting Material; Careful Column Chromatography |
| C-Alkylated Phenol | Ring-alkylated | Ambident nucleophile attack | HPLC (Minor) | Use polar aprotic solvent (DMF) to favor O-alkylation |
Optimized Protocol (SOP)
Method: Williamson Ether Synthesis using Potassium Carbonate in DMF.
Reagents:
-
2-Bromophenol (1.0 eq)
-
1-Chloro-3-methoxypropane (1.2 eq)
- (Anhydrous, 2.0 eq)
-
Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein)
-
DMF (Anhydrous) - Concentration: 0.5 M
Step-by-Step:
-
Preparation: Dry
in an oven at 120°C for 4 hours. Ensure DMF is anhydrous (<0.05% ). -
Activation: In a round-bottom flask under Nitrogen (
), dissolve 2-Bromophenol in DMF. Add the dried . Stir at Room Temperature (RT) for 30 mins. Why? This ensures deprotonation before the electrophile is introduced, minimizing competing hydrolysis. -
Addition: Add 1-Chloro-3-methoxypropane and the KI catalyst.
-
Note: KI converts the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), speeding up the
step relative to elimination.
-
-
Reaction: Heat to 60°C . Monitor by TLC/HPLC every 2 hours.
-
Stop Condition: When 2-Bromophenol is <1%. Do not overheat or run overnight if complete, to prevent thermal degradation.
-
-
Workup:
-
Cool to RT. Dilute with Water (5x volume of DMF).
-
Extract with Ethyl Acetate (3x).
-
Critical Step: Wash the combined organic layer with 1M NaOH (2x) .
-
Why? This removes unreacted 2-Bromophenol by converting it to the water-soluble phenoxide. This is far more efficient than column chromatography for removing SM.
-
Wash with Brine, dry over
, and concentrate.
-
Troubleshooting Logic Flow
Figure 2: Decision tree for identifying and resolving synthetic issues.
References
- Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
-
PubChem Compound Summary for CID 118927 (1-Chloro-3-methoxypropane). National Center for Biotechnology Information (2025). Retrieved from [Link]. (Physical properties and elimination risks).
- Tanaka, R., et al. (2018). "Process Development of Alkyl Aryl Ethers via Williamson Synthesis". Organic Process Research & Development.
Technical Support Center: Purification of 1-Bromo-2-(3-methoxypropoxy)benzene
Ticket ID: PUR-1079402-67-7 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for Aryl Alkyl Ether Purification
Diagnostic & Triage: Compound Analysis
Welcome to the Technical Support Center. Before initiating purification, we must analyze the physicochemical properties of your target molecule, 1-Bromo-2-(3-methoxypropoxy)benzene (CAS: 1079402-67-7), to predict its behavior on the stationary phase.
Molecule Profile
-
Core Structure: Aromatic ring with a bromo-substituent (lipophilic) and an ether side chain (moderately polar).
-
Functionality: Aryl ether / Alkyl ether.
-
Acidity/Basicity: Neutral. (Unlike the starting material, 2-bromophenol, which is acidic).
-
Predicted Physical State: Colorless to pale yellow oil or low-melting solid.
The Purification Challenge
The primary difficulty in synthesizing this compound (typically via Williamson ether synthesis) is separating the product from unreacted 2-bromophenol . Phenols are notorious for "streaking" (tailing) on silica gel due to hydrogen bonding with silanol groups, which can contaminate your product fractions [1].
Module 1: Method Development (TLC Optimization)
Q: What solvent system should I use for TLC? A: Due to the lipophilic nature of the benzene ring and the propyl chain, a non-polar/polar gradient is required. Start with Hexanes/Ethyl Acetate (Hex/EtOAc) .
Protocol:
-
Prepare a 10% EtOAc in Hexanes solution.
-
Spot three lanes: Starting Material (Phenol), Co-spot, and Crude Reaction Mixture.
-
Target Rf: You are aiming for an Rf of 0.25 – 0.35 for the product.
-
If Rf > 0.5: The solvent is too polar. Reduce EtOAc (try 5%).
-
If Rf < 0.2: The solvent is too non-polar. Increase EtOAc (try 15-20%).
-
Q: How do I visualize the spots? A:
-
Primary: UV Light (254 nm).[1] The aromatic ring absorbs strongly here.
-
Secondary (Confirmation): Iodine Stain (
). The ether chain will take up iodine, appearing as brown spots. This helps distinguish the product from non-aromatic impurities (like alkyl halides) that might not show under UV.
Data: Rf Behavior of Common Components
| Component | Polarity | Predicted Rf (10% EtOAc/Hex) | Visualization |
| Alkyl Halide (e.g., 1-chloro-3-methoxypropane) | Low | > 0.8 (Near solvent front) | |
| Target Product | Medium | 0.30 ± 0.05 | UV / |
| 2-Bromophenol (Starting Material) | High | < 0.15 (Streaks) | UV (Strong) |
Module 2: The Purification Workflow
Q: How should I load the sample onto the column? A: Since your product is likely an oil, liquid loading is preferred if the crude mixture is not too viscous.
-
Technique: Dissolve the crude oil in the minimum amount of Toluene or Dichloromethane (DCM). Avoid using pure Hexanes if the oil is not soluble, as this will cause precipitation at the head of the column.
-
Alternative: If the crude is very viscous or contains significant polar impurities, use dry loading (adsorb onto silica, ratio 1:3 crude/silica) to prevent band broadening [2].
Q: What column volume (CV) strategy ensures separation? A: Use a stepwise gradient rather than an isocratic run to sharpen the peaks.
Recommended Gradient Table (for 10g crude):
| Step | Solvent Composition | Volume (CV) | Purpose |
| 1 | 100% Hexanes | 2 CV | Elute non-polar alkyl halides |
| 2 | 5% EtOAc / 95% Hexanes | 3 CV | Move product away from baseline |
| 3 | 10% EtOAc / 90% Hexanes | 5-10 CV | Elute Target Product |
| 4 | 30% EtOAc / 70% Hexanes | 3 CV | Flush remaining Phenol |
Visualization: Workflow Logic
The following diagram illustrates the decision-making process for method development and troubleshooting.
Figure 1: Decision logic for solvent selection and pre-purification triage. Note the critical intervention point for phenol removal.
Module 3: Troubleshooting (FAQ)
Issue 1: "My product is co-eluting with the starting material (2-bromophenol)."
-
Diagnosis: This is the most common failure mode in aryl ether synthesis. The phenol is acidic and drags on the column, often "smearing" into the product fractions.
-
Immediate Fix (Chemical Workup): Stop the chromatography. Take your crude mixture (or combined mixed fractions), dissolve in ether/EtOAc, and wash 3x with 1M NaOH .
-
Chromatographic Fix: If you must use a column, add 1% Acetic Acid to your mobile phase to keep the phenol protonated and tight, or use a very shallow gradient (e.g., 0.5% increase per CV).
Issue 2: "I see a spot at the solvent front that won't go away."
-
Diagnosis: This is likely the excess alkyl halide (1-chloro-3-methoxypropane) or an elimination byproduct (alkene).
-
Solution: These are non-polar impurities.
-
Start your column with 100% Hexanes for 2-3 Column Volumes (CV).
-
This will flush the non-polar "garbage" before you introduce EtOAc to move your product.
-
Issue 3: "The product spot is streaking/tailing."
-
Diagnosis: While the product is an ether, if the silica is extremely acidic or if there are trace decomposition products, tailing can occur.
-
Solution:
-
Ensure you are not overloading the column (maintain <5% sample mass to silica mass ratio).
-
Verify the product hasn't hydrolyzed (cleavage of the ether) to release the phenol. Check NMR of the crude.
-
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Sample Loading Techniques. Teledyne Technologies. Link
-
Rochester University Dept of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Link
Sources
Technical Support Center: Optimization of 2-Bromophenol Etherification
Topic: Improving yield for the etherification of 2-bromophenol Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Interactive Technical Guide & Troubleshooting
Executive Summary: The Ortho-Substituent Challenge
Etherification of 2-bromophenol (2-BP) presents a classic physical-organic conflict. While the electron-withdrawing nature of the bromine atom makes the hydroxyl proton more acidic (pKa ~8.42) than unsubstituted phenol (pKa ~9.95) [1], the resulting phenoxide anion is both electronically stabilized (less nucleophilic) and sterically hindered by the bulky ortho-bromine atom.
Standard Williamson ether synthesis protocols often stall at 40–60% conversion due to the "Ortho-Wall" effect, where the bulky halogen blocks the trajectory of the electrophile (
Critical Mechanism Analysis
To improve yield, you must visualize the competition between lattice energy (solubility) and steric hindrance.
The "Cesium Effect"
Potassium carbonate (
Solution: Cesium Carbonate (
Visualizing the Steric & Electronic Barrier
Figure 1: The mechanistic pathway highlighting the divergence between Potassium (tight pair/low yield) and Cesium (loose pair/high yield) pathways.
Troubleshooting & Optimization (Q&A)
Scenario A: Reaction Stalls at ~50% Conversion
Q: I am using
A: This is a solubility and ion-pairing issue.
-
Solvent Limit: Acetone (boiling point 56°C) does not provide enough thermal energy to overcome the steric barrier of the ortho-bromine.
-
Surface Passivation: As
precipitates, it can coat the surface of the solid , stopping the deprotonation cycle.
Corrective Action:
-
Switch Solvent: Move to DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents solvate the cation better and allow higher reaction temperatures (60–80°C).
-
Switch Base: Use
. It is significantly more soluble in organic solvents than [3].
Scenario B: Impurities & Low Yield
Q: I see the product spot on TLC, but also a baseline spot and degradation. Yield is <30%.
A: You are likely experiencing hydrolysis or C-alkylation (though rare for phenols).
-
Moisture Sensitivity: Phenoxides are nucleophiles, but Hydroxide (
) generated from wet solvents is a better nucleophile and will destroy your alkyl halide. -
Oxidation: 2-Bromophenol can oxidize to quinones if the reaction is open to air at high temperatures.
Corrective Action:
-
Dry System: Use anhydrous DMF and store the base in a desiccator. Add 3Å molecular sieves to the reaction flask.
-
Inert Atmosphere: Run strictly under Nitrogen or Argon.
Scenario C: Green Chemistry / Scale-Up Limitations
Q: We cannot use DMF due to downstream removal issues. What is the alternative?
A: Use Phase Transfer Catalysis (PTC) .[4] This allows you to use non-polar solvents (like Toluene) or even water-immiscible systems.
Protocol Adjustment:
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).
-
System: Toluene/Water (biphasic) with NaOH or solid
in Toluene. -
Mechanism: The quaternary ammonium salt transports the phenoxide into the organic layer, separating it from the bulk hydration shell, making it highly reactive [4].
Comparative Data: Base & Solvent Effects[1][3][5]
The following data summarizes the expected conversion rates for 2-bromophenol alkylation (e.g., with Methyl Iodide or Benzyl Bromide) based on reaction conditions.
| Base System | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Acetone | 56 (Reflux) | 12 | 45-55% | Stalls due to poor solubility; KBr coating. | |
| DMF | 80 | 4 | 75-85% | Better; requires aqueous workup to remove DMF. | |
| DMF | 60 | 2 | 95-98% | Gold Standard. "Naked" anion effect. | |
| NaOH + TBAB | Toluene/H2O | 90 | 6 | 85-92% | Excellent for scale-up; easy solvent removal. |
| NaH | THF | 0 -> 25 | 1 | 90% | High yield but risky (H2 gas); sensitive to moisture. |
The "Gold Standard" Protocol
Objective: Etherification of 2-bromophenol with a primary alkyl halide (R-X).
Materials
-
2-Bromophenol (1.0 equiv)
-
Alkyl Halide (1.2 equiv)[1]
-
Cesium Carbonate (
) (1.5 equiv) -
Anhydrous DMF (Concentration: 0.2 M)
Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.
-
Dissolution: Add 2-Bromophenol and Anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add
in one portion. The solution may turn yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.-
Note: If using
, stir at 60°C for 30 mins before adding electrophile.
-
-
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Heat to 60°C . Monitor by TLC (or HPLC) every hour.
-
Endpoint: Reaction is usually complete in 2–3 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with Water (to remove DMF and Cesium salts).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Troubleshooting Workflow Diagram
Figure 2: Decision tree for diagnosing yield loss in 2-bromophenol etherification.
References
-
BenchChem. (2025).[5] A Comparative Analysis of the Acidity of Halogenated Phenol Isomers. Retrieved from
- Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Practical Chemistry. (General reference for Cesium Effect).
-
Inno-Chem. (n.d.). Catalysts Cesium: Superior solubility in aprotic solvents. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis Reagent Guide. Retrieved from
Sources
Technical Support Center: Reaction Optimization for 1-Bromo-2-(3-methoxypropoxy)benzene
Topic: Prevention of Hydrodehalogenation (Ar-Br Ar-H)
Ticket ID: #RXN-OPT-2024-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Substrate Analysis & Reactivity Profile
Before troubleshooting, we must understand the unique "personality" of your substrate. Molecule: 1-Bromo-2-(3-methoxypropoxy)benzene Key Structural Feature: The ortho-(3-methoxypropoxy) side chain.[1]
-
The Chelation Effect: This side chain is essentially a "tethered solvent." The ether oxygen attached to the ring and the terminal methoxy group can form a pseudo-cyclic chelate with metals (Li, Mg, Pd).
-
The Consequence:
-
In Lithiation: This group acts as an internal ligand (similar to DME or TMEDA), breaking down organolithium aggregates. This drastically increases the basicity and reactivity of the resulting aryl-lithium species, making it hypersensitive to proton sources.
-
In Cross-Coupling: The oxygen atoms can competitively bind to the Palladium center, displacing labile phosphine ligands. This "hemilabile" coordination slows down the catalytic cycle (specifically transmetallation), leaving the oxidative addition intermediate vulnerable to side reactions like dehalogenation.
-
Module A: Lithium-Halogen Exchange Protocols
User Query: "I am attempting a Li-Hal exchange with n-BuLi at -78°C, but I see 15-20% dehalogenated product (1-(3-methoxypropoxy)benzene) by GC-MS. My THF is distilled."
Root Cause Analysis
The dehalogenation here is a Protonation Event . Because your substrate has a built-in chelating group, the resulting Aryl-Li species is monomeric and highly reactive. It will strip protons from sources that are normally "safe," such as slightly wet THF or even the THF ring itself if the temperature drifts.
Troubleshooting Protocol
1. The "Self-Solvating" Solvent Switch Your molecule provides its own ether coordination.[1] You do not need highly coordinating solvents like THF, which are hygroscopic.
-
Recommendation: Switch the reaction solvent to Anhydrous Toluene or a Toluene/Hexane (4:1) mixture.
-
Why: Toluene is non-coordinating and easier to dry than THF. The methoxypropoxy chain will solvate the Lithium atom sufficiently to allow the exchange to proceed, but the lack of bulk THF prevents "solvent attack" and reduces moisture affinity.
2. The "Internal Quench" Temperature Control The standard -78°C protocol is often insufficient if the internal temperature spikes during n-BuLi addition.
-
Protocol:
-
Cool the substrate in Toluene to -78°C.
-
Add n-BuLi (in hexanes) slowly down the side of the flask.
-
CRITICAL: Monitor the internal temperature, not just the bath. If it rises above -70°C, the chelated Aryl-Li will deprotonate the solvent or grab a proton from the alkyl bromide byproduct (BuBr), leading to Ar-H.
-
3. The Electrophile Chase If the Aryl-Li sits too long, it finds a proton.
-
Fix: Premix your electrophile (if compatible with n-BuLi) or add it immediately after the completion of the exchange (usually <15 mins for this substrate).
Visual Logic: Lithiation Failure Modes
Figure 1: Decision tree for diagnosing dehalogenation during lithium-halogen exchange. Note the emphasis on solvent switching due to the substrate's auto-solvating nature.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Query: "My Suzuki coupling with a boronic acid works, but I get 30% hydrodehalogenation. I'm using Pd(PPh3)4 in Isopropanol/Water."
Root Cause Analysis
The dehalogenation mechanism here is Protodemetallation .
-
Oxidative Addition: Ar-Br + Pd(0)
Ar-Pd(II)-Br. -
The Stall: The ortho-alkoxy chain coordinates to the Pd(II) center, creating a stable but unreactive 5- or 6-membered chelate ring. This blocks the incoming Boronic Acid (transmetallation).
-
The Failure: While the cycle stalls, the Ar-Pd(II) species reacts with the Isopropanol (a secondary alcohol is a hydride donor) or water, leading to Ar-Pd-H
Ar-H.
Troubleshooting Protocol
1. Solvent System Overhaul (Eliminate Hydride Donors)
Alcoholic solvents are the enemy of this substrate. Secondary alcohols (iPrOH) readily undergo
-
New Solvent System: Dioxane or Toluene (anhydrous).
-
Base: Use Cs₂CO₃ or K₃PO₄ (suspended in organic) rather than aqueous carbonate solutions if possible. If water is required for the boronic acid, use the minimum amount of degassed water.
2. Ligand Selection (Overpowering the Chelate) You need a ligand bulky and electron-rich enough to displace the ortho-methoxypropoxy arm from the Palladium. Standard PPh3 is too labile.
-
Recommendation: Switch to Buchwald Dialkylbiaryl Ligands (e.g., SPhos or XPhos ).
-
Why: SPhos is specifically designed for ortho-substituted aryl halides. It creates a catalytic pocket that prevents the side-chain oxygen from binding to the Pd, forcing the cycle forward to transmetallation before dehalogenation can occur.
3. Scavenger Additives
-
Tip: Add 5-10 mol% of 2,6-Di-tert-butyl-4-methylphenol (BHT) . If the dehalogenation is radical-mediated (less likely but possible), this will suppress it without killing the Pd cycle.
Data Summary: Optimization Matrix
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Mechanistic Rationale |
| Solvent | Isopropanol, Ethanol, MeOH | Toluene, Dioxane, DMF | Eliminates hydride sources ( |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Pd(dppf)Cl2, Pd2(dba)3 + SPhos | Bidentate/Bulky ligands prevent substrate chelation to Pd. |
| Base | NaOEt, K2CO3 (aq) | Cs2CO3, K3PO4 (solid) | Reduces water content; Cesium effect stabilizes intermediates. |
| Atmosphere | Nitrogen Balloon | Argon Sparge (20 min) | Oxygen promotes homocoupling and radical dehalogenation. |
Visual Logic: The Protodemetallation Trap
Figure 2: Mechanism of failure in Pd-catalyzed coupling. The ortho-ether chain stabilizes the intermediate (Yellow), allowing time for the solvent to donate a hydride (Red). Bulky ligands force the reaction to the Green path.
FAQ: Rapid Response
Q1: Can I use Grignard exchange (iPrMgCl) instead of n-BuLi to avoid dehalogenation? A: Yes, and it is often preferred.[1] The resulting Aryl-Magnesium species is less basic than the Lithium counterpart. However, the ortho-alkoxy group will still accelerate the exchange. Perform the exchange at 0°C to -10°C. If you still see Ar-H, it is due to moisture in the halide.
Q2: Why does the dehalogenated product increase when I scale up? A: Heat transfer issues. On a small scale, cooling is efficient. On a large scale, the exothermic addition of n-BuLi creates localized "hot spots" where the temperature exceeds -70°C, causing the Ar-Li to attack the solvent. Use a dosing pump and slower addition rates.
Q3: Is the methoxypropoxy group stable to BBr3? A: No. If you are planning to deprotect a methoxy group elsewhere, be aware that BBr3 will cleave the propyl ether chain as well.
References
-
Lithium-Halogen Exchange Mechanisms
-
Ortho-Directed Metallation & Chelation
-
Snieckus, V. (1990). Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
- Insight: Explains how ortho-alkoxy groups coordinate to Lithium, altering reactivity and aggregation (the "Complex Induced Proximity Effect").
-
-
Dehalogenation in Pd-Catalysis
-
Navarro, O., et al. (2005).[5] Dehalogenation of Aryl Halides... Journal of Organic Chemistry.
- Insight: Identifies alcoholic solvents and amine bases as primary hydride donors leading to hydrodehalogen
-
-
Buchwald Ligands for Ortho-Substituted Substrates
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides. Accounts of Chemical Research, 41(11), 1461-1473.
- Insight: Demonstrates the use of SPhos/XPhos to overcome steric hindrance and chelation in difficult substr
Sources
Catalyst selection for cross-coupling of sterically hindered aryl bromides
Welcome to the Advanced Catalysis Technical Support Center .
Ticket Subject: Optimization of Cross-Coupling for Sterically Hindered Aryl Bromides. Assigned Specialist: Senior Application Scientist, Catalysis Group.
You are encountering resistance in coupling sterically hindered aryl bromides. This is a classic kinetic bottleneck where the steric bulk of your substrate impedes two critical steps of the catalytic cycle: Oxidative Addition (approach of the bulky halide to the metal) and Transmetalation (approach of the nucleophile). However, steric bulk can actually accelerate Reductive Elimination.
The solution lies in selecting a catalyst system that is sufficiently electron-rich to force oxidative addition while being bulky enough to enforce a mono-ligated Pd(0) species, which is the active catalyst for these difficult substrates.
Part 1: Catalyst & Ligand Selection (The Hardware)
For hindered substrates (e.g., ortho-substituted or di-ortho-substituted aryl bromides), standard triphenylphosphine (PPh₃) or dppf systems will fail. You require Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHC) .
Q: Which ligand class should I start with for a di-ortho-substituted aryl bromide?
A: Start with SPhos or XPhos .
-
Why: These ligands are electron-rich (facilitating oxidative addition of the Ar-Br bond) and extremely bulky. The bulk promotes the formation of a monolithic [L-Pd(0)] species rather than the inactive [L2-Pd(0)] resting state.
-
SPhos: Excellent for stability. The methoxy groups on the lower ring provide stability via a weak interaction with the Pd center, preventing decomposition.
-
XPhos: Often superior for the most sterically demanding cases (e.g., tetra-ortho-substituted biaryls) due to its isopropyl groups, which create a massive steric pocket that accelerates reductive elimination.
Q: My reaction stalls with phosphine ligands. What is the alternative?
A: Switch to a Pd-PEPPSI system (specifically PEPPSI-IPr or PEPPSI-IPent ).
-
Why: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use NHC ligands which are stronger
-donors than phosphines. This makes the metal center highly nucleophilic, dramatically increasing the rate of oxidative addition for deactivated or hindered bromides. -
PEPPSI-IPent: Specifically designed for "extreme" steric hindrance (e.g., tetra-ortho couplings) where even XPhos might struggle. The flexible pentyl chains wrap around the metal center, stabilizing the intermediates while allowing substrate access.
Comparative Ligand Data for Hindered Substrates
| Ligand / Catalyst | Class | Steric Bulk (% Buried Vol) | Primary Application | Key Mechanism Benefit |
| SPhos | Biaryl Phosphine | ~43% | Ortho-substituted couplings | High stability; prevents Pd-black formation. |
| XPhos | Biaryl Phosphine | ~48% | Di-ortho & Heterocycles | Massive steric bulk forces reductive elimination. |
| RuPhos | Biaryl Phosphine | ~40% | Hindered Amine Coupling | Optimized for C-N bond formation (Buchwald-Hartwig). |
| PEPPSI-IPr | Pd-NHC | ~34% | General Hindered Coupling | Strong |
| PEPPSI-IPent | Pd-NHC | ~38% | Tetra-ortho (Extreme) | Flexible bulk accommodates massive substrates. |
Part 2: Visualizing the Decision Process
Use this logic flow to select your initial catalyst system based on your specific substrate architecture.
Figure 1: Decision tree for catalyst selection based on substrate steric hindrance levels.
Part 3: Troubleshooting Specific Failure Modes
Issue 1: "I see no conversion. The starting material (Aryl Bromide) remains untouched."
-
Diagnosis: Failed Oxidative Addition . The catalyst cannot access the C-Br bond due to steric blocking or insufficient electron density on the Pd.
-
Fix:
-
Switch to Pre-catalysts: If you are using Pd(OAc)₂ + Ligand, switch to a G3 or G4 Palladacycle Precatalyst (e.g., XPhos Pd G4). In-situ reduction of Pd(II) to Pd(0) is often inefficient in hindered systems. Pre-catalysts generate the active Pd(0) species immediately upon base activation.
-
Increase Temperature: Hindered oxidative addition has a high activation energy. Ensure reaction is running at >80°C, preferably 100°C in Toluene or Dioxane.
-
Issue 2: "I see rapid formation of the dehalogenated product (Ar-H) instead of the coupled product."
-
Diagnosis: Protodeboronation or Beta-Hydride Elimination (if alkyl groups are present). In hindered Suzuki couplings, if Transmetalation is slow (due to sterics), the boronic acid is exposed to water/base for too long and hydrolyzes.
-
Fix:
-
Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in dry Dioxane or Toluene.
-
Add the Boronic Acid Slowly: Maintain a low concentration of the boronic acid to minimize side reactions relative to the cross-coupling.
-
Switch Base: Use K₃PO₄ instead of Carbonates. Phosphate bases are often gentler and buffer the pH, reducing protodeboronation rates.
-
Issue 3: "The reaction turns black and stops at 50% conversion."
-
Diagnosis: Catalyst Decomposition (Pd Black formation) . The mono-ligated Pd(0) species required for hindered coupling is unstable and aggregates into inactive metal.
-
Fix:
-
Increase Ligand:Pd Ratio: If generating catalyst in situ, use a 2:1 or 3:1 Ligand:Pd ratio to shift equilibrium toward the ligated species.
-
Use SPhos: If not already using it, switch to SPhos. The lower-ring interaction specifically stabilizes the Pd center against aggregation.
-
Part 4: Experimental Protocol (The "Gold Standard")
This protocol uses a Pd G4 Precatalyst . This is superior to mixing Pd(OAc)₂ and ligand because it guarantees a 1:1 Pd:Ligand ratio and rapid initiation, which is critical for hindered substrates.
Scope: Coupling of 2,6-dimethylbromobenzene (Hindered Ar-Br) with 2-methylphenylboronic acid.
Reagents:
-
Aryl Bromide: 1.0 equiv
-
Boronic Acid: 1.5 equiv (Excess required due to potential protodeboronation)
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, 0.5 M in water)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Setup (Glovebox or Schlenk Line): To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G4 (15 mg, ~0.02 mmol).
-
Note: If the aryl bromide is liquid, add it after the solvent.
-
-
Solvent Addition: Seal the vial. Evacuate and backfill with Argon (x3). Inject THF or Dioxane (4 mL) via syringe.
-
Base Activation: Degas the 0.5 M K₃PO₄ solution separately (sparge with Argon for 10 mins). Add the base solution (6 mL, 3.0 mmol) to the reaction vial via syringe.
-
Technical Insight: The biphasic mixture (Organic/Water) is crucial. The phase transfer helps modulate the concentration of active boronate species.
-
-
Reaction: Heat the mixture to 60°C (for THF) or 80°C (for Dioxane) with vigorous stirring (1000 rpm).
-
Critical: Vigorous stirring is non-negotiable in biphasic systems to ensure mass transfer.
-
-
Monitoring: Monitor by HPLC or GC after 1 hour. If conversion is <20%, raise temperature to reflux.
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water.[1] Dry organic layer over MgSO₄.
Part 5: Mechanistic Visualization
Understanding where the steric clash occurs helps you choose the right parameter to tweak.
Figure 2: The catalytic cycle highlighting how bulky ligands influence the rate-limiting steps.
References
-
Buchwald, S. L., et al. "Universal 1st Generation Aryl Halide Coupling Protocol." Journal of the American Chemical Society, 2007.[2]
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active Catalyst for the Coupling of Sterically Hindered Substrates." Chemistry - A European Journal, 2006.
-
Sigma-Aldrich. "Catalyst Selection Guide: Cross-Coupling Reaction Manual."
-
Hazari, N., et al. "Rational Design of Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2019.
Sources
Managing reaction temperature for Grignard formation
Welcome to the Grignard Reaction Technical Support Center.
Subject: Thermal Management & Troubleshooting for Grignard Reagent Formation Ticket ID: GRIG-THERM-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are encountering challenges with the thermal profile of Grignard formation (
Failure to manage this thermal duality results in three primary failure modes:
-
Induction Stagnation: The reaction never starts, leading to dangerous reagent accumulation.
-
Thermal Runaway: The "sleeping giant" wakes up all at once, exceeding condenser capacity.
-
Wurtz Coupling: High temperatures favor homocoupling (
) over Grignard formation.
This guide provides the protocols to navigate these regimes safely.
Module 1: Initiation Failures (The "Sleeping Giant")
User Issue: "I’ve added 10% of my halide, but the temperature isn't rising. Should I add more?"
Status: CRITICAL STOP. Do not add more halide.
Technical Diagnosis: You are in the Induction Period .[1] The magnesium surface is passivated by oxides or hydroxides.[1] If you continue adding halide, you are building a "thermal bomb." Once the oxide layer breaks, the accumulated halide will react simultaneously, causing an uncontrollable exotherm.
Troubleshooting Protocol:
-
The "Heat Gun" Test (Batch Reactor):
-
Stop stirring. Allow Mg to settle.
-
Apply a heat gun to a localized spot at the bottom of the flask until the solvent boils locally.
-
Remove heat.[2]
-
Observation: If boiling continues after the heat source is removed, initiation has occurred. If boiling stops immediately, the reaction is dormant.
-
-
Chemical Activation (The Entrainment Method):
Decision Logic for Initiation:
Caption: Logic flow for safely initiating a Grignard reaction without risking accumulation.
Module 2: Exotherm Control (Maintenance Phase)
User Issue: "The reaction has started, but it's refluxing too violently. I'm losing solvent."
Technical Insight: Grignard formation is autocatalytic. The heat generated increases the kinetic energy of the system, further accelerating the reaction (Arrhenius behavior).
-
Enthalpy of Formation (
): Approx. (varies by R-group). -
Cooling Requirement: You must remove heat faster than it is generated.
Standard Operating Procedure (SOP):
| Parameter | Diethyl Ether ( | Tetrahydrofuran (THF) | 2-MeTHF (Green Alt.) |
| Boiling Point | 34.6°C | 66°C | 80.2°C |
| Flash Point | -45°C | -14°C | -11°C |
| Ideal Reaction Temp | Reflux (35°C) | 50°C - 60°C | 60°C - 70°C |
| Thermal Risk | High (Low BP, easy to pressurize) | Moderate | Low (High BP) |
| Cooling Strategy | Dry Ice/Acetone condenser | Water/Glycol condenser | Water condenser |
The "Dosing-Controlled" Regime: Once initiated, the reaction temperature should be controlled solely by the addition rate of the halide, not by the jacket temperature.
-
Set jacket temperature to
to below the target internal temperature. -
Add halide dropwise.
-
Rule: If the addition is stopped, the reflux should subside within 30–60 seconds. If it does not, you are accumulating unreacted halide (Dangerous).
Module 3: Selectivity & Wurtz Coupling
User Issue: "My yield is low (60%), and I see a lot of dimers (R-R) in the GC-MS."
Technical Diagnosis: You are suffering from Wurtz Coupling , a parasitic side reaction favored by high temperatures and high local concentrations of halide.
Mechanism:
-
Grignard Formation:
[5][12]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Wurtz Coupling:
The Temperature/Selectivity Trade-off:
-
High Temp: Increases rate of formation but significantly increases radical recombination (Wurtz).
-
Low Temp: Reduces Wurtz coupling but risks stalling the reaction (accumulation hazard).
Solution Protocol:
-
Dilution: Increase solvent volume. Wurtz coupling is bimolecular (second-order), so rate
. Dilution slows this side reaction quadratically. -
Slow Addition: Keep
instantaneously low. -
Cryogenic Formation (Specialized): For highly reactive benzylic or allylic halides (prone to dimerization), initiate at
and maintain at to using highly activated Rieke Magnesium.
Module 4: Continuous Flow (The Modern Solution)
User Issue: "I need to scale this to 5kg, but a 50L batch reactor feels unsafe."
Recommendation: Switch to Continuous Flow Chemistry . Batch reactors have poor surface-area-to-volume ratios (SA/V), making heat removal difficult at scale. Flow reactors use packed beds of Mg, offering excellent heat transfer and minimizing the "accumulation" risk because the residence time is seconds, not hours.
Flow Reactor Setup:
Caption: Continuous flow setup for Grignard formation. The packed bed ensures high SA/V for efficient heat dissipation.
References
-
Enthalpy & Calorimetry
-
Continuous Flow Synthesis
- Title: Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermedi
- Source: AIChE (American Institute of Chemical Engineers).
-
URL:[Link]
-
Wurtz Coupling & Side Reactions
- Title: Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Mechanism & Radical Nature
- Title: The Grignard Reaction – Unraveling a Chemical Puzzle.
- Source: Journal of the American Chemical Society (ACS).
-
URL:[Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. proceedings.aiche.org [proceedings.aiche.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. hzdr.de [hzdr.de]
Troubleshooting low conversion in Buchwald-Hartwig amination
Technical Support Center: Buchwald-Hartwig Amination [1]
Status: Online Operator: Senior Application Scientist Ticket: #BH-OPTIMIZATION-001 Subject: Troubleshooting Low Conversion & Catalyst Deactivation
Introduction: The "Black Box" of Catalysis
Welcome to the Buchwald-Hartwig Support Center. If you are here, you are likely staring at a reaction vial that contains mostly starting material, a black precipitate, or the wrong product.
Low conversion in Pd-catalyzed C–N cross-coupling is rarely a random event. It is a deterministic failure in one of three areas: The Engine (Catalyst/Ligand match), The Environment (Base/Solvent/Atmosphere), or The Parts (Substrate poisoning).
Modern coupling has moved beyond "Pd(OAc)₂ + PPh₃." We rely on Precatalysts (G3/G4) and Dialkylbiaryl Phosphines to enforce the correct Pd:Ligand ratio and prevent the most common failure mode: catalyst aggregation (Pd black).
Diagnostic Workflow
Before changing variables randomly, identify how the reaction failed. Use this logic tree to diagnose the root cause.
Figure 1: Root Cause Analysis for Buchwald-Hartwig Failure Modes.
Troubleshooting Guide & FAQs
CATEGORY 1: The Engine (Catalyst & Ligand)[2][3]
Q: My reaction turned black within 30 minutes. What happened? A: You have experienced Pd-Black formation . This occurs when the active Pd(0) species is not sufficiently stabilized by the ligand, causing it to aggregate into inactive metallic palladium.
-
The Cause: Often caused by using separate Pd sources (Pd(OAc)₂ or Pd₂dba₃) where the Pd:Ligand ratio is inconsistent, or by oxygen leakage.
-
The Fix: Switch to a Palladacycle Precatalyst (Gen-3 or Gen-4) .[2] These air-stable solids contain a precise 1:1 Pd:Ligand ratio. Upon heating with base, they release the active monoligated Pd(0) species immediately, preventing early aggregation [1].
Q: I am using Pd(PPh₃)₄, but the reaction is stalled. Why? A: Triphenylphosphine (PPh₃) is an outdated ligand for difficult couplings. It lacks the electron richness required for oxidative addition into aryl chlorides and the steric bulk to promote reductive elimination.
-
The Fix: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .[3] These ligands are "tuned" for specific steps of the catalytic cycle.[4]
Table 1: Ligand Selection Matrix
| Substrate Class | Recommended Ligand | Mechanistic Reason |
| Primary Amines | BrettPhos / tBuBrettPhos | Prevents binding of the product amine (inhibition); promotes reductive elimination. |
| Secondary Amines | RuPhos | Steric bulk prevents |
| Aryl Chlorides | XPhos | High electron density on Phosphorus facilitates Oxidative Addition (the rate-limiting step for chlorides) [2]. |
| Bulky Substrates | tBuXPhos | Extreme bulk facilitates Reductive Elimination in crowded systems. |
| Heterocycles | tBuXPhos / JackiePhos | Prevents coordination of the heterocycle N/S atoms to the Pd center (Poisoning). |
CATEGORY 2: The Environment (Base & Solvent)[2]
Q: I see full consumption of the Aryl Halide, but the product is the reduced arene (Ar-H), not the amine.
A: This is Protodehalogenation . Instead of coupling with the amine, the Pd-Ar intermediate underwent
-
Risk Factors: Strong alkoxide bases (NaOtBu) and alcoholic solvents.
-
The Fix:
-
Switch Base: Move from NaOtBu to Cs₂CO₃ or K₃PO₄ . These weaker bases reduce the rate of side reactions but require higher temperatures.
-
Switch Solvent: Avoid isopropanol or n-butanol. Use strictly anhydrous Toluene or Dioxane .
-
Q: My base (Cs₂CO₃) is just sitting at the bottom of the flask. A: This is a Heterogeneous Base issue . Carbonate bases are insoluble in organic solvents. The reaction happens at the solid-liquid interface.
-
The Fix:
-
Grind the base: Use a mortar and pestle to increase surface area.
-
Add Water: Adding 1-2 equivalents of water (or using 4:1 Dioxane:H₂O) can dissolve the surface of the base and drastically accelerate the reaction ("Phase Transfer" effect) [3]. Note: Only compatible with water-tolerant precatalysts.
-
CATEGORY 3: Substrate-Specific Challenges
Q: I am trying to couple an aminopyridine, but the conversion is <5%. A: You are likely facing Catalyst Poisoning . Nitrogen-containing heterocycles (pyridines, imidazoles, thiazoles) can bind competitively to the Palladium, displacing the phosphine ligand and shutting down the cycle.
-
The Fix:
-
Use G4 Precatalysts: The rapid activation of Gen-4 precatalysts can sometimes outcompete the poisoning effect.
-
Ligand Switch: Use tBuXPhos .[4] The massive steric bulk of the tert-butyl groups creates a "protective shell" around the Pd, making it difficult for the flat heterocycle to bind, while still allowing the oxidative addition of the aryl halide.
-
Standard Operating Procedure: Micro-Scale Screening
Do not run a 1-gram scale reaction until you have validated the conditions. Use this screening protocol to save material.
Reagents:
-
Stock Solution A: Aryl Halide (1.0 equiv) + Amine (1.2 equiv) in Anhydrous Solvent (0.2 M).
-
Catalyst Stocks: Pd-Precatalyst (e.g., XPhos Pd G4, RuPhos Pd G4) weighed into separate vials (1-2 mol%).
-
Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv).
Protocol:
-
Setup: In a glovebox or under active N₂ flow, weigh bases into 4 separate reaction vials.
-
Catalyst Addition: Add the specific Pd-Precatalyst to each vial.
-
Solvent Addition: Add 1.0 mL of Stock Solution A to each vial.
-
Reaction: Seal caps tightly. Heat to 80°C–100°C for 2 hours.
-
Analysis: Filter through a small Celite plug (elute with EtOAc). Analyze by LCMS. Look for the M+1 peak of the product.
Mechanistic Visualization: Precatalyst Activation
Understanding why we use G3/G4 precatalysts is vital. They bypass the unstable intermediates formed by traditional Pd sources.
Figure 2: Activation pathway of Buchwald G3/G4 Precatalysts. The system generates the active L-Pd(0) species in situ, avoiding the induction period and aggregation associated with Pd(OAc)₂.
References
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts: The Activation Mechanism and Applications." Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). "Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling." Organic Letters. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
Sources
Removal of palladium catalyst residues from reaction products
Topic: Removal of Palladium (Pd) Catalyst Residues from Reaction Products
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Palladium Removal Technical Support Center. If you are reading this, you are likely facing a critical bottleneck: your cross-coupling reaction (Suzuki, Heck, Buchwald-Hartwig) was successful, but your API is contaminated with residual palladium well above the ICH Q3D limits (typically <10 ppm for oral, <1 ppm for parenteral).
This guide is not a generic textbook summary. It is a troubleshooting system designed to address the specific physicochemical failures that occur during purification. We focus on the causality of removal—why a method fails and how to fix it—using field-proven protocols.
Module 1: Diagnostic & Method Selection (Triage)
"Which method should I use?" is the wrong first question. The right question is, "What is the speciation of my Palladium?"
Palladium exists in reaction mixtures as a complex equilibrium of soluble Pd(II) species, Pd(0) nanoparticles/clusters, and ligand-bound complexes. Your removal strategy must match the dominant species.
Visual Guide: The Removal Decision Tree
Figure 1: Decision matrix for selecting a Pd removal strategy. Note that bulk removal methods are often required before "polishing" with expensive scavengers.
Module 2: Solid-Supported Scavengers (The Gold Standard)
Solid-supported scavengers (functionalized silica or polymers) are the modern standard because they minimize API loss. However, they often "fail" due to kinetic limitations, not capacity issues.
FAQ: Scavenger Troubleshooting
Q: I added 5 equivalents of Thiol-Silica, but my Pd levels stuck at 50 ppm. Why? A: You likely have a Steric or Kinetic Mismatch .
-
The Cause: If your Pd is bound to a bulky ligand (e.g., XPhos, BINAP) or exists as a stable Pd-cycle, a simple linear thiol (-SH) cannot displace the ligand to bind the metal.
-
The Fix:
-
Switch to TMT (Trimercaptotriazine): This tridentate ligand has a much higher binding constant (K_eq) and can displace phosphines more effectively than simple thiols [1].
-
Increase Temperature: Scavenging is a chemical reaction, not just adsorption. Heating to 50-60°C often increases the ligand exchange rate significantly.
-
Q: My scavenger works in DMF but fails in Ethanol. Why? A: This is a Swelling/Wetting Issue , particularly for polystyrene-based resins.
-
The Cause: Polystyrene resins need compatible solvents (DCM, THF, Toluene) to swell and expose their internal pore structure. In protic solvents like Ethanol or Water, the resin collapses, burying the active sites.
-
The Fix: Use Silica-based scavengers for protic solvents (they possess a rigid backbone that does not require swelling) or switch to a macroporous resin designed for aqueous compatibility.
Protocol: The "Self-Validating" Scavenger Screen
Do not guess. Run this parallel screen to identify the optimal scavenger.
Materials: 4 Vials, 4 Scavenger types (Thiol, Thiourea, TMT, Diamine), 0.45 µm syringe filters.
-
Preparation: Dissolve 100 mg of crude product (known Pd content) in 2 mL of solvent (mimic reaction solvent if possible).
-
Dosing: Add scavenger at 4-5 wt% relative to the crude mass (approx. 20-50 equivalents relative to Pd).
-
Note: Using wt% is more practical than equivalents in early development when Pd content fluctuates.
-
-
Incubation: Stir at 50°C for 4 hours . (Room temp is often too slow for difficult Pd complexes).
-
Filtration: Filter hot through a 0.45 µm PTFE filter.
-
Analysis: Analyze filtrate via ICP-MS.
-
Validation: If >90% removal is achieved, perform a Recovery Check . Re-dissolve pure API (no Pd) and treat with the chosen scavenger to ensure it does not bind your drug.
Data: Scavenger Functionality Matrix
| Functional Group | Best For (Pd Species) | Solvent Compatibility | Key Limitation |
| Thiol (-SH) | Pd(II) salts, Pd(OAc)₂ | Silica: All / Resin: Non-protic | Can oxidize to disulfide; smells. |
| Thiourea | Pd(0), Electrophilic Pd | Silica: All | Slower kinetics than TMT. |
| TMT (Trimercaptotriazine) | Universal. High affinity for Pd(0) & Pd(II). | Resin: Check swelling | More expensive; often resin-only. |
| Diamine | Pd(II) only | All | Weaker binding; pH sensitive (protonates in acid). |
Module 3: Traditional Methods (Carbon & Extraction)[1]
When scavengers are too expensive for the scale (e.g., kg-scale manufacturing), we revert to activated carbon or extraction.
FAQ: Carbon & Extraction Issues
Q: Activated carbon turned my solution into a grey sludge that won't filter. How do I prevent this? A: You are dealing with Carbon Fines .
-
The Fix: Never use loose carbon powder alone for fine chemicals.
-
Use a Pre-packed Cartridge/Capsule: (e.g., Cuno, ZetaCarbon). This eliminates handling dust.
-
The "Body Feed" Method: If using loose carbon, mix it with a filter aid (Celite or Diatomaceous Earth) before adding to the reactor. The ratio should be 1:1 Carbon:Celite. This creates a porous cake that filters rapidly.
-
Q: I washed the organic layer with water/brine 5 times, but Pd remains in the organic phase. A: Pd-Phosphine complexes are highly lipophilic. They want to stay in the organic phase.
-
The Fix: You must chemically modify the Pd to make it water-soluble.
-
N-Acetyl Cysteine (NAC) Wash: Add 5-10 equiv of NAC to the aqueous wash. NAC binds Pd, making it water-soluble [2].
-
Oxidative Wash: Briefly treat the organic phase with dilute bleach or H₂O₂ (if API is stable). This oxidizes Pd(0) to Pd(II) and oxidizes phosphines to phosphine oxides, breaking the lipophilic complex.
-
Module 4: Analytical Verification & Regulatory Limits
Visual Guide: The Compliance Workflow
Figure 2: Analytical workflow for validating Pd removal against ICH Q3D standards.
Regulatory Limits (ICH Q3D R2)
Always calculate your Permitted Daily Exposure (PDE) based on the max daily dose.
| Route of Administration | PDE (µ g/day ) | Concentration Limit (10g daily dose) | Concentration Limit (1g daily dose) |
| Oral | 100 | 10 ppm | 100 ppm |
| Parenteral | 10 | 1 ppm | 10 ppm |
| Inhalation | 1 | 0.1 ppm | 1 ppm |
Note: If your daily dose is low (<100mg), your allowable ppm concentration can be significantly higher. Don't over-purify if not required. [3]
References
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
-
ICH. (2022).[1] ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation.[2][3]
-
Biotage. (2023).[4] Metal Scavengers in Process Chemistry: An Investigative Study.
-
SiliCycle. (2025). SiliaMetS® Metal Scavengers Selection Guide.
Sources
Optimizing base and solvent for Sonogashira coupling reactions
Current Status: Operational Ticket ID: SGC-OPT-001 Subject: Optimization of Base and Solvent Systems for C(sp2)–C(sp) Coupling Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling reaction is suffering from low conversion, homocoupling side-products, or catalyst deactivation. This guide moves beyond textbook definitions to provide a causality-based troubleshooting framework for Sonogashira coupling , focusing specifically on the critical interplay between solvents and bases .
Module 1: The Solvent-Base Matrix
Q: I am designing a new reaction. How do I select the initial solvent/base combination?
A: Do not select these variables in isolation. The solvent and base function as a coupled system that dictates the reaction pathway (Standard vs. Copper-Free). Use the decision matrix below to select your starting point.
Decision Logic: Solvent & Base Selection
Figure 1: Decision tree for initial reaction condition screening based on substrate reactivity and stability.
Technical Deep Dive: The "Why" Behind the Choice
-
Amine Solvents (Route A/B): In classic protocols, the amine acts as both solvent and base.[1] Secondary amines (e.g., diethylamine, piperidine) are generally more effective than tertiary amines because they are less sterically hindered, accelerating the transmetallation step. However, they can act as nucleophiles toward electrophilic substrates.
-
Polar Aprotic Solvents (Route B/C): DMF and DMA are superior for "difficult" couplings (aryl bromides/chlorides) because they stabilize the polar Pd(II) intermediates and solubilize inorganic bases (Cs₂CO₃).
-
The "Green" Alternative: For pharmaceutical applications requiring Class 1 solvent avoidance, 2-Methyltetrahydrofuran (2-MeTHF) is a validated, high-performance replacement for THF/Dioxane, often showing superior reaction rates due to higher process temperatures (bp 80°C).
Module 2: Troubleshooting Reactivity & Selectivity
Q: My reaction turns black/brown immediately, and I see a major side product. What is happening?
A: You are likely observing Glaser Homocoupling (alkyne dimerization).[1] This is the most common failure mode in Copper-cocatalyzed reactions.
-
Symptom: Consumption of alkyne, formation of a symmetric diyne (R-≡-≡-R), and reaction stalling.
-
Root Cause: The presence of Oxygen (O₂) oxidizes the Cu(I)-acetylide intermediate.
-
Corrective Action:
-
Degassing is Non-Negotiable: Sparging with Argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for sensitive substrates.
-
Slow Addition: Add the terminal alkyne via syringe pump over 1–2 hours to keep its instantaneous concentration low relative to the aryl halide.
-
Switch to Copper-Free: If the problem persists, eliminate Copper entirely (see Module 3).
-
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. [2]
A: This suggests Catalyst Poisoning or Product Inhibition , not just decomposition.
-
Check the Base: If using an amine base, the byproduct is an ammonium salt (e.g., Et₃NH⁺X⁻). In non-polar solvents (Toluene), this salt precipitates and can coat the stirring bar or encapsulate the catalyst.
-
Fix: Switch to a solvent where the salt is soluble (DMF) or add a phase transfer agent (TBAB) if using inorganic bases.
-
-
Check the Ligand: For aryl bromides, standard PPh₃ is often too labile.[2] Switch to a bulky, electron-rich phosphine like XPhos or P(t-Bu)₃ to facilitate the difficult oxidative addition step.
Module 3: Advanced Protocols (Copper-Free Variants)
Q: Why would I run a Copper-free reaction if it requires more expensive catalysts?
A: To eliminate homocoupling and reduce heavy metal contamination (critical in API synthesis). In the absence of Copper, the Base takes on a new, critical mechanistic role. It must deprotonate the
Mechanistic Insight: The Dual-Cycle vs. Single-Cycle
Figure 2: Mechanistic divergence. Note that in Cu-free systems (Red path), the base must be strong enough to deprotonate the Pd-bound alkyne.
Reference Data: Solvent & Base Properties
Table 1: Solvent Optimization Guide
| Solvent | Polarity (Dielectric) | Suitability | Key Technical Note |
| Toluene | 2.4 (Non-polar) | High | Excellent for high temp (>100°C). Poor salt solubility (requires mechanical stirring). |
| THF | 7.5 (Polar Aprotic) | Medium | Standard. Good solubility. Limited by boiling point (66°C). |
| 2-MeTHF | 6.97 (Polar Aprotic) | High (Green) | Higher bp (80°C) than THF. Biogenic. Phase separates from water easily (easy workup). |
| DMF/DMA | 36.7 (Polar Aprotic) | High | Essential for inorganic bases (K₂CO₃). Difficult to remove (high bp). |
| MeCN | 37.5 (Polar Aprotic) | Medium | Good for "Ligand-free" Pd conditions. Can coordinate to Pd and inhibit activity. |
Table 2: Base Strength & Application
| Base | pKa (conj. acid) | Role | Recommended For |
| Et₃N | 10.75 | Proton Scavenger | Standard aryl iodides. |
| Piperidine | 11.22 | Ligand + Base | Accelerates reaction but nucleophilic. |
| Cs₂CO₃ | ~10.3 (in DMSO) | Base | The "Silver Bullet" for difficult couplings in DMF. "Cesium Effect" aids solubility. |
| DABCO | 8.8 | Ligand + Base | Often used in Cu-free variants. |
Standard Operating Protocols (SOPs)
Protocol A: Standard Sonogashira (Pd/Cu)
Best for: Aryl Iodides, robust substrates.
-
Charge: Flame-dried Schlenk flask with Aryl Halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Solvent: Add degassed THF or DMF (0.2 M concentration).
-
Base: Add Et₃N (3.0 equiv).
-
Alkyne: Add terminal alkyne (1.1 equiv) last under positive Argon pressure.
-
Reaction: Stir at RT (for Iodides) or 60°C (for Bromides).
-
Checkpoint: If solution turns green/blue, Oxygen has leaked in (Cu oxidation). Stop and repurify.
Protocol B: Copper-Free Sonogashira
Best for: Avoiding homocoupling, electronic-grade synthesis.
-
Charge: Aryl Halide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent: Add degassed MeCN or Toluene.
-
Alkyne: Add terminal alkyne (1.2 equiv).
-
Reaction: Heat to 80–100°C. (Heat is required to overcome the higher activation energy of the Cu-free transmetallation).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5][6][7][8] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for Homocoupling mechanism). Link
-
Komeyama, K., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent.[9] ACS Omega, 8(19), 17019–17028. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. books.lucp.net [books.lucp.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Minimizing homocoupling in Suzuki reactions of 1-Bromo-2-(3-methoxypropoxy)benzene
Topic: Minimizing Homocoupling in Reactions of 1-Bromo-2-(3-methoxypropoxy)benzene
Executive Summary & Chemical Context
The Substrate: 1-Bromo-2-(3-methoxypropoxy)benzene Key Challenges:
-
Ortho-Substitution: The alkoxy group at the ortho position creates steric hindrance, significantly retarding the rate of Transmetalation (TM) relative to Oxidative Addition (OA).
-
Electronic Deactivation: The electron-rich alkoxy group increases the electron density on the aryl ring, making the C-Br bond less electrophilic and slowing OA compared to electron-deficient aryl halides.
-
Potential Chelation: The 3-methoxypropoxy side chain contains a distal ether oxygen that can act as a hemilabile ligand, potentially occupying a coordination site on the Palladium center and inhibiting the catalytic cycle.
The "Homocoupling" Ambiguity: In Suzuki coupling, "homocoupling" refers to two distinct failure modes. You must identify which one is occurring to apply the correct fix:
-
Type A (Oxidative): Homocoupling of the Boronic Acid (Ar'-Ar'). Cause: Oxygen contamination.
-
Type B (Reductive): Homocoupling of the Aryl Bromide (Ar-Ar). Cause: Slow transmetalation allowing disproportionation/reduction of the Ar-Pd-X species.
Diagnostic Workflow (Interactive Logic)
Before modifying your protocol, use this logic tree to diagnose the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of homocoupling based on byproduct analysis.
Critical Troubleshooting & FAQs
Scenario A: You are seeing the Boronic Acid Dimer (Oxidative Homocoupling)
This is the most common issue. The boronic acid consumes itself before reacting with your bromide.
Q: I degassed my solvent by sonication. Why is homocoupling still happening? A: Sonication is insufficient for sensitive Suzuki couplings. Oxygen drives the Glaser-type oxidative coupling of boronic acids.
-
The Fix: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 30 minutes per 100mL of solvent.
-
Why: The ortho-substituted bromide reacts slowly. This leaves the boronic acid "waiting" in the solution. If any oxygen is present, the fast oxidative homocoupling pathway dominates over the slow cross-coupling.
Q: Should I add more boronic acid? A: Yes, but how you add it matters.
-
The Fix: Do not dump 1.5 equivalents at the start. Use a syringe pump to slowly add the boronic acid over 1 hour. This keeps the instantaneous concentration of boronic acid low, statistically favoring the cross-coupling with the Pd-catalyst over the bimolecular homocoupling.
Scenario B: You are seeing the Aryl Bromide Dimer (Reductive Homocoupling)
This is specific to your substrate: 1-Bromo-2-(3-methoxypropoxy)benzene.
Q: Why is my aryl bromide dimerizing? A: This is a "Ullmann-type" reductive coupling. It occurs when the oxidative addition product (Ar-Pd-Br) fails to undergo transmetalation quickly.
-
Mechanism: The ortho-alkoxy group creates steric bulk, blocking the approach of the boronate. The "stalled" Ar-Pd-Br intermediate can undergo disproportionation or reduction (often by alcoholic solvents) to form Ar-Ar.
-
The Fix: Switch to a Buchwald Dialkylbiaryl Phosphine Ligand , specifically SPhos or XPhos .
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the ligand interact with the Pd center to stabilize it, while the bulk facilitates the reductive elimination of the cross product and prevents the formation of the homo product.
-
Q: Could the ether side chain be interfering? A: Yes. The 3-methoxypropoxy chain is flexible and can coordinate to the Palladium (chelation), effectively "poisoning" the catalyst by occupying the site needed for the boronic acid to bind.
-
The Fix: Use a non-coordinating solvent system (e.g., Toluene/Water) rather than THF or DME, and ensure your ligand (like SPhos) is bulky enough to displace this weak intramolecular chelation.
Optimized Experimental Protocol
Objective: Cross-coupling of 1-Bromo-2-(3-methoxypropoxy)benzene with a generic Phenylboronic Acid minimizing both homocoupling pathways.
Reagents:
-
Catalyst: SPhos Pd G2 (0.02 equiv) – Pre-catalyst ensures 1:1 Pd:Ligand ratio and rapid initiation.
-
Base: K₃PO₄ (2.0 equiv) – Anhydrous if boronic acid is sensitive; 3M aqueous if robust.
-
Solvent: Toluene : Water (10:1 ratio) – Biphasic systems often suppress homocoupling.
Step-by-Step Procedure:
-
Preparation:
-
Charge a Schlenk tube with 1-Bromo-2-(3-methoxypropoxy)benzene (1.0 equiv), Boronic Acid (1.2 equiv), SPhos Pd G2 (2 mol%), and K₃PO₄ (2.0 equiv).
-
Note: If the boronic acid is prone to homocoupling, reserve it for slow addition.
-
-
Degassing (Crucial):
-
Cap the tube with a rubber septum.
-
Evacuate and backfill with Argon (3 times).
-
Add the solvent (Toluene/Water) via syringe.
-
Sparge the mixture with a balloon of Argon and a long needle submerged in the liquid for 15 minutes.
-
-
Reaction:
-
Heat to 80°C (oil bath).
-
Monitor by HPLC/UPLC at 1 hour.
-
Checkpoint: If Ar-Br remains but Ar-B(OH)₂ is gone, you have Oxidative Homocoupling. Add 0.5 equiv more Boronic Acid (degassed solution) slowly.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Dilute with EtOAc, wash with brine.[1]
-
Purify via column chromatography.
-
Solvent & Base Selection Matrix
Use this table to select conditions based on your specific boronic acid partner.
| Boronic Acid Type | Recommended Solvent | Recommended Base | Rationale |
| Simple / Robust | Toluene / Water (10:1) | K₃PO₄ (3M aq) | High solubility; biphasic system protects catalyst. |
| Protodeboronation Prone | 1,4-Dioxane (Anhydrous) | Cs₂CO₃ (Solid) | Water promotes deboronation; anhydrous conditions prevent it. |
| Sterically Hindered | n-Butanol / Water | KOH or NaOH | Stronger base accelerates Transmetalation (critical for ortho-subs). |
| Acid Sensitive | DME / Water | K₂CO₃ | Milder base preserves sensitive functional groups. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Adamo, C., Amatore, C., Jutand, A., & Mallet, M. (2006). Mechanism of the Homocoupling of Aryl Halides Catalyzed by Palladium-Phosphine Complexes. European Journal of Inorganic Chemistry, 2006(9), 1761-1769. Link
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 1-Bromo-2-(3-methoxypropoxy)benzene
This guide details the mass spectrometry fragmentation behavior of 1-Bromo-2-(3-methoxypropoxy)benzene (CAS: 1079402-67-7), a critical intermediate in the synthesis of renin inhibitors like Aliskiren.
Executive Summary
For researchers in pharmaceutical process development, 1-Bromo-2-(3-methoxypropoxy)benzene presents a distinct mass spectral signature defined by the interplay between its aryl bromide moiety and the ether-linked aliphatic side chain. This guide dissects the fragmentation mechanics, offering a definitive reference for structural confirmation and impurity profiling.[1]
Key Diagnostic Indicator: The spectrum is dominated by a 1:1 isotopic doublet at m/z 172/174 , resulting from a McLafferty-like rearrangement that cleaves the side chain to yield the 2-bromophenol radical cation.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 1-Bromo-2-(3-methoxypropoxy)benzene |
| CAS Number | 1079402-67-7 |
| Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Monoisotopic Mass | 244.0099 (⁷⁹Br), 246.0078 (⁸¹Br) |
| Structure | Ortho-substituted benzene ring with a bromine atom and a 3-methoxypropoxy chain.[2][3][4] |
Experimental Protocols
To replicate these results, the following instrument parameters are recommended. These protocols ensure reproducibility across standard quadrupole or TOF platforms.[1]
Method A: GC-MS (Electron Ionization)
Best for structural elucidation and library matching.
-
Inlet Temp: 250°C (Split 20:1).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).
-
Ion Source: Electron Ionization (EI) @ 70 eV.[1]
-
Source Temp: 230°C.
-
Scan Range: m/z 40–350.[1]
Method B: LC-MS (Electrospray Ionization)
Best for purity analysis and molecular weight confirmation.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Promotes in-source fragmentation for confirmation).
Fragmentation Analysis (EI Spectrum)
The Electron Ionization (EI) spectrum is characterized by three primary mechanistic pathways. The presence of the bromine atom creates a "twin peak" effect (M and M+2) for all fragments retaining the ring.
Pathway A: The McLafferty-Like Rearrangement (Dominant)
The most abundant ion (Base Peak) typically arises from the cleavage of the ether side chain.[1] Unlike simple bond homolysis, this proceeds via a six-membered transition state involving the benzene ring oxygen and a gamma-hydrogen on the propyl chain.
-
Mechanism: The radical cation on the ether oxygen abstracts a hydrogen from the
-carbon (relative to the oxygen).[1] -
Cleavage: The C-O bond breaks, expelling the neutral alkene/ether fragment.[1]
-
Result: Formation of the 2-bromophenol radical cation .
-
Diagnostic Ions: m/z 172 and 174 (Intensity ratio ~1:1).
Pathway B: Side Chain Fragmentation
The aliphatic tail (3-methoxypropoxy) undergoes internal fragmentation, producing low-mass ions devoid of the bromine isotope pattern.[1]
-
Oxonium Ion Formation: Cleavage adjacent to the ether oxygens.[1]
-
Diagnostic Ions:
-
m/z 73: [CH₂CH₂CH₂OCH₃]⁺ (Methoxypropyl cation).
-
m/z 45: [CH₂OCH₃]⁺ (Methoxymethyl cation).
-
Pathway C: Halogen Loss
Direct loss of the bromine radical is observed but is generally less intense than the oxygen-directed fragmentation.[1]
-
Precursor: Molecular Ion (m/z 244/246).[1]
-
Loss: -Br• (79/81 Da).[1]
-
Result: m/z 165 [C₁₀H₁₃O₂]⁺ (Phenyl-ether cation).[1]
Mechanistic Visualization
The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.
Figure 1: Primary fragmentation pathways of 1-Bromo-2-(3-methoxypropoxy)benzene under 70 eV EI.
Comparative Performance Guide
Isomer Differentiation (Ortho vs. Para)
Distinguishing the ortho-isomer (1-Bromo-2-...) from the para-isomer (1-Bromo-4-...) is critical for QC.
| Feature | Ortho Isomer (Target) | Para Isomer (Alternative) |
| Ortho Effect | High. Proximity of Br to the ether oxygen facilitates specific rearrangements and steric strain, often reducing the relative intensity of the Molecular Ion (M+).[1] | None. Substituents are too far apart to interact directly.[1] |
| Fragment Ratios | Higher abundance of m/z 172/174 due to facile H-transfer facilitated by ortho-geometry.[1] | Lower abundance of rearrangement ions; higher stability of the molecular ion. |
| Retention Time | Typically elutes earlier on non-polar columns (e.g., DB-5) due to internal shielding/lower polarity.[1] | Elutes later due to higher effective surface area and polarity.[1] |
Ionization Technique Comparison
| Technique | Performance Verdict | Recommended Use Case |
| EI (GC-MS) | Superior for ID. Provides a rich structural fingerprint (m/z 73, 172, 174) allowing positive identification against libraries.[1] | Unknown identification, Impurity profiling, Structural elucidation.[1] |
| ESI (LC-MS) | Superior for Sensitivity. Produces predominantly [M+H]⁺ (m/z 245/247) or [M+Na]⁺ (m/z 267/269) with minimal fragmentation.[1] | Trace quantification, Pharmacokinetic studies, High-throughput screening.[1] |
Consolidated Fragment Table
| m/z (Nominal) | Ion Type | Formula (Predicted) | Origin / Mechanism |
| 244 / 246 | Molecular Ion | [C₁₀H₁₃BrO₂]⁺[1]• | Parent molecule (1:1 ratio).[1][5] |
| 172 / 174 | Base Peak | [C₆H₅BrO]⁺[1]• | McLafferty Rearrangement (Loss of side chain).[1] |
| 165 | Fragment | [C₁₀H₁₃O₂]⁺ | Loss of Bromine radical.[1] |
| 93 / 95 | Fragment | [CH₃Br]⁺ | Bromine-containing alkyl fragment (minor).[1] |
| 73 | Fragment | [C₄H₉O]⁺ | 3-methoxypropyl chain cation.[1] |
| 45 | Fragment | [C₂H₅O]⁺ | Methoxymethyl cation (CH₂-O-CH₃).[1] |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Bromo-2-methoxybenzene (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for aryl ether rearrangement mechanisms).
-
PubChem. Compound Summary: 1-Bromo-2-(3-methoxypropoxy)benzene (CAS 1079402-67-7).[2][7] National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. scielo.br [scielo.br]
- 2. 1-bromo-2-(3-methoxypropoxy)benzene;CAS No.:1079402-67-7 [chemshuttle.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Benzene, 1-bromo-2,3-dimethyl- [webbook.nist.gov]
- 7. 1-Bromo-2-(3-Methoxypropoxy)benzene Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation: A Comparative Guide
Executive Summary
In modern drug development, establishing the elemental composition of a new chemical entity (NCE) is a critical milestone. Historically, Combustion Elemental Analysis (CHN) was the gold standard. However, the paradigm has shifted. High-Resolution Mass Spectrometry (HRMS) is now the preferred method for formula confirmation due to its superior sensitivity, speed, and ability to analyze impurities without isolation.
This guide objectively compares HRMS against traditional Elemental Analysis (EA) and Low-Resolution Mass Spectrometry (LRMS). It provides a validated workflow for formula confirmation, grounded in the "Seven Golden Rules" of heuristic filtering, and includes experimental protocols to ensure regulatory compliance (e.g., ACS guidelines).
Technology Landscape: HRMS vs. Alternatives
The Core Problem: Nominal vs. Exact Mass
Low-Resolution MS (e.g., single quadrupole, ion trap) measures nominal mass (integer precision).[1] For a target mass of ~284 Da, dozens of formulas are possible. HRMS measures exact mass (4-5 decimal places), narrowing candidates to a single, chemically sensible formula.
Comparative Performance Matrix
The following table contrasts HRMS (Orbitrap/Q-TOF) with LRMS and Elemental Analysis.
| Feature | HRMS (Orbitrap/Q-TOF) | Elemental Analysis (CHN) | Low-Res MS (Quadrupole) |
| Primary Output | Exact Mass ( | % Composition (C, H, N) | Nominal Mass ( |
| Accuracy Requirement | < 5 ppm (often < 3 ppm) | ± 0.4% absolute deviation | ± 0.5 - 1.0 Da |
| Sample Required | < 0.1 mg (often ng levels) | 2–5 mg (destructive) | < 0.1 mg |
| Purity Requirement | Can analyze mixtures (LC-MS) | Must be >95-98% pure | Can analyze mixtures |
| Specificity | High (resolves isobars) | Low (isomers give identical results) | Low (ambiguous formulas) |
| Throughput | High (mins/sample) | Low (hours/sample) | High (mins/sample) |
Instrument Architecture: Orbitrap vs. Q-TOF
For formula confirmation, both technologies are viable, but they serve different distinct needs in the lab.
-
Orbitrap: Offers ultra-high resolution (>140,000 FWHM). Ideal for resolving fine isotopic structure (e.g.,
S vs C isotopes) and analyzing complex matrices where background interference is high. -
Q-TOF (Quadrupole Time-of-Flight): Offers fast scan speeds and excellent mass accuracy (<2 ppm). Preferred for UHPLC timescales and screening workflows where cycle time is critical.
Scientific Integrity: The "Seven Golden Rules" Protocol
To transition from a raw mass spectrum to a confirmed formula, one cannot simply rely on the "best hit" from software. You must apply a heuristic filtering system known as the Seven Golden Rules , originally defined by Kind and Fiehn.
The Seven Golden Rules (Summary)
-
Restriction of Elements: Limit search to chemically possible elements (C, H, N, S, O, P, etc.).
-
Lewis and Senior Rules: Formulas must abide by valence rules (e.g., nitrogen rule).
-
Isotopic Patterns: The theoretical isotope distribution must match the experimental data (critical for removing false positives).
-
H/C Ratios: Typical organic compounds have H/C ratios between 0.2 and 3.1.
-
Heteroatom Ratios: Ratios of N, O, P, S to Carbon must fall within observed biological/chemical bounds.
-
Element Probability: Probability checks based on existing chemical databases.
-
TMS Derivatization: (Specific to GC-MS) Check for trimethylsilyl groups if applicable.
Experimental Workflow & Visualization
Formula Confirmation Workflow
The following diagram illustrates the decision-making process for confirming a molecular formula using HRMS.
Figure 1: Step-by-step logic flow for HRMS formula confirmation, integrating internal calibration and heuristic filtering.
Experimental Protocol: HRMS Formula Confirmation
Objective: Confirm the elemental composition of a synthesized drug candidate (Target Formula: C
Materials & Equipment
-
Instrument: Q-Exactive Orbitrap or Agilent 6500 Series Q-TOF.
-
Solvents: LC-MS grade Methanol and Water with 0.1% Formic Acid.
-
Calibrant: Pierce™ LTQ Velos ESI Positive Ion Calibration Solution (or equivalent).
Step-by-Step Procedure
-
System Calibration:
-
Perform a full system calibration check. Mass accuracy must be < 1 ppm on calibration standards before running samples.
-
Expert Tip: Use a "lock mass" (e.g., polysiloxane background ion m/z 371.1012 or Leucine Enkephalin) during acquisition to correct for drift in real-time.
-
-
Sample Preparation:
-
Dilute the sample to ~1 µg/mL (1 ppm) in 50:50 Methanol:Water.
-
Why? High concentrations cause detector saturation, leading to space-charge effects (Orbitrap) or detector dead-time saturation (TOF), both of which skew mass accuracy (< 5 ppm error becomes > 10 ppm).
-
-
Acquisition Parameters:
-
Ionization: ESI Positive Mode.
-
Resolution: Set to > 30,000 (FWHM) @ m/z 400.
-
Scan Range: m/z 100–1000.
-
Mode: Acquire in Profile Mode (not Centroid) to inspect peak shape and resolution of fine isotopes.
-
-
Data Processing:
-
Extract the Mass Spectrum at the retention time of the main peak.
-
Determine the monoisotopic peak (the first peak in the isotope cluster).
-
Calculate Mass Error:
-
Experimental Data Comparison (Synthetic)
Scenario: Analysis of a drug impurity with nominal mass 284.
| Parameter | Low-Res MS Result | HRMS Result | Interpretation |
| Measured Mass | 284.2 Da | 284.0781 Da | HRMS provides 4 decimal precision. |
| Target Formula | C | C | |
| Mass Error | N/A (Unit resolution) | -133 ppm (Difference: 0.038 Da) | HRMS proves this is NOT the target. |
| Alternative Formula | Indistinguishable | C | Error: -5.6 ppm. |
| Conclusion | False Positive | Correct Identification | HRMS identifies the impurity as an oxidation product, not the target. |
Regulatory & Publication Standards
Leading journals (e.g., Journal of Organic Chemistry, Journal of Medicinal Chemistry) have specific requirements for replacing Elemental Analysis with HRMS.
-
Purity: The compound must be >95% pure (verified by HPLC or qNMR).
-
Mass Accuracy: The calculated mass must be within 3-5 ppm (or 0.003 m/z units) of the theoretical mass.
-
Reporting: You must report the Ionization method, Mass Analyzer type, Theoretical Mass, and Measured Mass.
Decision Tree: HRMS vs. Elemental Analysis
Use this logic to select the appropriate method for your manuscript or regulatory filing.
Figure 2: Decision matrix for selecting between HRMS and Elemental Analysis based on sample constraints.
References
-
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]
-
American Chemical Society. (2024). Journal of Medicinal Chemistry Author Guidelines. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.).
-
Kaufmann, A., & Walker, S. (2016). Comparison of linear intra-scan and inter-scan dynamic ranges of Orbitrap and ion-mobility time-of-flight mass spectrometers. Rapid Communications in Mass Spectrometry, 30(24), 2584–2594. [Link]
-
Journal of Organic Chemistry. (2024). Guidelines for Characterization of Organic Compounds. [Link]
Sources
Comparing reactivity of 1-Bromo-2-(3-methoxypropoxy)benzene with 1-iodo-2-(3-methoxypropoxy)benzene
[1]
Executive Summary
In the synthesis of functionalized aromatics, the choice between 1-Bromo-2-(3-methoxypropoxy)benzene (Substrate-Br) and 1-iodo-2-(3-methoxypropoxy)benzene (Substrate-I) is a critical decision point that balances raw material cost against process efficiency.[1]
While the Bromide is approximately 30-40% less expensive, the Iodide offers superior performance in two specific high-value scenarios:[1]
-
Low-Temperature Lithiation: The Iodide undergoes Lithium-Halogen exchange faster than Directed Ortho Metalation (DoM), preventing side reactions.[1]
-
Mild Cross-Coupling: The Iodide allows for ligand-free or low-temperature Pd-catalyzed couplings, essential if the side chain is thermally sensitive.[1]
Recommendation: Use Substrate-Br for robust, high-temperature Suzuki couplings.[1] Use Substrate-I for cryogenic lithiation chemistry or when catalytic turnover numbers (TON) are critical.[1][2]
Mechanistic Foundations
The reactivity difference is governed by the carbon-halogen bond dissociation energy (BDE) and the electronic influence of the ortho-alkoxy group.[1]
Bond Dissociation Energy (BDE)
The C-I bond is significantly weaker and longer than the C-Br bond, lowering the activation energy for oxidative addition (the rate-determining step in many Pd-cycles) and radical generation.[1]
| Parameter | C-Br Bond (Substrate-Br) | C-I Bond (Substrate-I) | Impact |
| Bond Energy | ~81 kcal/mol | ~65 kcal/mol | Iodide reacts ~100x faster in Oxidative Addition.[1][2] |
| Bond Length | 1.89 Å | 2.10 Å | Iodide is more sterically accessible for metal insertion.[2] |
| Polarizability | Moderate | High | Iodide stabilizes anionic transition states better.[1][2] |
The "Ortho-Alkoxy" Effect
The (3-methoxypropoxy) tail is an electron-donating group (EDG).[1]
-
Electronic Effect: It increases electron density on the ring, making the C-X bond less electrophilic.[1] This deactivates the molecule toward oxidative addition, making the superior leaving group ability of the Iodide even more critical compared to a simple phenyl halide.[1]
-
Coordination Effect: The ether oxygen can coordinate to Lithium species, directing reactivity.[1] This creates a competition between Halogen Exchange and Deprotonation (DoM) .[1]
Scenario A: Palladium-Catalyzed Cross-Coupling
Objective: Suzuki-Miyaura Coupling with a boronic acid.[1][2]
Comparative Workflow
The following diagram illustrates the kinetic divergence between the two substrates.
Figure 1: Kinetic divergence in the catalytic cycle.[1] The Iodide allows for a rapid entry into the cycle, whereas the Bromide requires thermal activation.[1]
Experimental Protocols
Protocol A: Mild Coupling (Substrate-I)
Use this for thermally sensitive substrates.[1]
-
Charge: 1.0 eq Substrate-I , 1.1 eq Boronic Acid, 2.0 mol% Pd(OAc)₂, 2.5 eq K₂CO₃.
-
Solvent: Acetone:H₂O (3:1).
-
Conditions: Stir at 25°C (Room Temp) for 2-4 hours.
-
Outcome: High conversion (>95%) expected due to facile oxidative addition.[1][2]
Protocol B: Standard Coupling (Substrate-Br)
Use this for cost-efficiency when heating is acceptable.[1]
-
Charge: 1.0 eq Substrate-Br , 1.2 eq Boronic Acid, 1.0 mol% Pd(dppf)Cl₂ (specialized ligand required to prevent catalyst death), 3.0 eq K₃PO₄.[1]
-
Conditions: Heat to 80-90°C for 12 hours.
-
Note: The electron-rich ether chain slows down the reaction; simple Pd salts (like PdCl₂) may fail without phosphine ligands.[1]
Scenario B: Lithium-Halogen Exchange
Objective: Generation of an aryl-lithium intermediate for electrophilic trapping. Critical Risk: The ortho-alkoxy group promotes Directed Ortho Metalation (DoM), which competes with halogen exchange.[1]
The Competition: Exchange vs. Deprotonation[1]
| Feature | Substrate-I | Substrate-Br |
| Primary Reaction | Li-I Exchange (Kinetic Control) | Competition: Li-Br Exchange vs. DoM |
| Temp Requirement | -78°C | -78°C to -40°C |
| Risk | Minimal.[1][2] Exchange is diffusion-controlled.[1][2][3] | High. Alkoxy group directs Li to deprotonate the ring (DoM) instead of swapping the Br.[1] |
Experimental Protocols
Protocol C: Cryogenic Exchange (Substrate-I)
Recommended for high purity.[1]
-
Setup: Flame-dried flask, Argon atmosphere.
-
Dissolve: 1.0 eq Substrate-I in dry THF.[1][2] Cool to -78°C .[1][2][4]
-
Addition: Add 1.05 eq n-BuLi dropwise.
-
Time: Reaction is complete in <15 minutes .
-
Quench: Add electrophile immediately.
-
Mechanism: The weak C-I bond breaks faster than the n-BuLi can coordinate to the alkoxy chain to deprotonate the ring.[1]
Protocol D: Exchange with Additives (Substrate-Br)
Required if Substrate-I is unavailable.[1]
-
Setup: Flame-dried flask, Argon atmosphere.
-
Dissolve: 1.0 eq Substrate-Br in dry Et₂O (Ether is better than THF to suppress DoM).[1][2] Cool to -78°C .[1][2][4]
-
Addition: Add 2.1 eq t-BuLi (Tert-butyl lithium is required; n-BuLi is too slow and will cause DoM side products).
-
Time: Stir for 30-60 minutes.
-
Warning: If the reaction warms up, the lithiated species may "dance" (isomerize) or deprotonate the ether side chain.[1]
Comparative Data Summary
The following table summarizes representative performance metrics based on standard physical organic chemistry principles for ortho-alkoxy aryl halides.
| Metric | 1-Bromo-2-(3-methoxypropoxy)benzene | 1-iodo-2-(3-methoxypropoxy)benzene |
| Relative Reactivity (Pd) | 1.0 (Baseline) | ~50-100x Faster |
| Li-Hal Exchange Rate | Slow (Minutes to Hours) | Fast (Seconds) |
| Side Reaction Risk | High (DoM / Isomerization) | Low |
| Cost | ||
| Shelf Stability | Excellent (Light Stable) | Moderate (Light Sensitive - Store in Amber) |
References
-
Mechanisms of Oxidative Addition
-
Lithium-Halogen Exchange Kinetics
-
Bond Dissociation Energies (C-Br vs C-I)
-
Suzuki Coupling Nuances
Strategic Selection of Coupling Partners: Alternatives to 1-Bromo-2-(3-methoxypropoxy)benzene
Executive Summary
In biaryl synthesis, 1-Bromo-2-(3-methoxypropoxy)benzene serves as a standard electrophilic partner for introducing the ortho-alkoxy linker moiety. However, reliance on this specific bromide often creates bottlenecks due to supply chain volatility, cost, or chemoselectivity issues in complex total synthesis.
This guide analyzes three high-value alternatives: the Aryl Chloride (cost-efficiency), the Aryl Triflate (high reactivity/phenol-derived), and the Aryl Boronate (strategic polarity inversion). We evaluate these reagents based on reactivity profiles, catalytic requirements, and atom economy, providing actionable protocols for immediate implementation.
Structural Analysis & The "Ortho-Effect"
The target moiety contains a 3-methoxypropoxy group at the ortho position relative to the reactive center. This is not merely a spectator group; it actively influences catalysis.
-
Chelation: The ether oxygen attached to the arene (and potentially the distal methoxy group) can coordinate with the Palladium center. This "hemilabile" coordination can stabilize the oxidative addition intermediate but may retard the reductive elimination step if the catalyst is too crowded.
-
Sterics: The ortho-substitution imposes steric bulk, requiring ligands with specific cone angles (e.g., Buchwald phosphines) to facilitate coupling, particularly for the less reactive chloride alternative.
Decision Matrix: Selecting the Right Reagent
Figure 1: Decision matrix for selecting the optimal coupling partner based on project constraints.
Comparative Analysis of Alternatives
Alternative A: The Cost-Leader
Reagent: 1-Chloro-2-(3-methoxypropoxy)benzene
-
Profile: Aryl chlorides are significantly cheaper and more stable than bromides. However, the C-Cl bond is stronger (approx. 96 kcal/mol vs. 81 kcal/mol for C-Br), rendering it inert to standard Pd(PPh3)4 catalysis.
-
Catalytic Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) complexes (Pd-PEPPSI).
-
Verdict: Best for industrial scale-up where catalyst cost is offset by raw material savings.
Alternative B: The High-Performance Derivative
Reagent: 2-(3-methoxypropoxy)phenyl trifluoromethanesulfonate (Triflate)
-
Profile: Synthesized directly from the corresponding phenol (2-(3-methoxypropoxy)phenol) in one step. The triflate group (-OTf) is a "pseudohalide" with reactivity comparable to or exceeding that of the bromide (I > OTf ≥ Br >> Cl).
-
Advantage: Allows the use of the phenol precursor, which is often the metabolic parent or a cheaper starting material.
-
Verdict: Best for medicinal chemistry where yield and speed are prioritized over reagent cost.
Alternative C: The Strategic Inversion
Reagent: 2-(3-methoxypropoxy)phenylboronic acid (or Pinacol Ester)
-
Profile: This approach inverts the coupling roles. Instead of the target molecule acting as the electrophile (halide), it acts as the nucleophile.
-
Advantage: Critical when the other coupling partner is electron-deficient or available only as a halide. It avoids the synthesis of the brominated ether if the boronate is commercially available.
-
Verdict: Best for convergent synthesis strategies where the coupling partner dictates the polarity.
Comparative Performance Data
The following data represents extrapolated performance characteristics for ortho-alkoxy substituted arenes in Suzuki-Miyaura cross-coupling (Standard Conditions: Pd(OAc)2, SPhos, K3PO4, Toluene/Water, 100°C).
| Feature | Aryl Bromide (Baseline) | Aryl Chloride (Alt A) | Aryl Triflate (Alt B) | Aryl Boronate (Alt C) |
| Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol | ~100 kcal/mol (C-O) | N/A (Transmetallation) |
| Relative Reactivity | High | Low (Requires Activation) | Very High | N/A (Nucleophile) |
| Catalyst Requirement | Standard (PPh3) | Specialized (NHC/Buchwald) | Standard (PPh3/dppf) | Standard |
| Atom Economy | Moderate (Br waste) | High (Cl is lighter) | Low (TfOH waste is heavy) | Moderate |
| Est. Yield (Steric) | 85-92% | 75-88% | 90-95% | 80-90% |
| Cost Index | $ |
Experimental Protocols
Protocol A: Coupling the Aryl Chloride (High Difficulty)
Use this when cost is paramount.
-
Reagents: 1-Chloro-2-(3-methoxypropoxy)benzene (1.0 equiv), Boronic Acid Partner (1.2 equiv), Pd-PEPPSI-IPr (2 mol%), K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Procedure:
-
Charge a reaction vial with the aryl chloride, boronic acid, and base.
-
Add the Pd-PEPPSI-IPr precatalyst under an inert atmosphere (N2 or Ar).
-
Add solvent and seal.
-
Heat to 80-100°C for 4-12 hours.
-
Note: The bulky NHC ligand on the PEPPSI catalyst facilitates the oxidative addition across the strong C-Cl bond, overcoming the ortho-steric hindrance.
-
Protocol B: Synthesis & Coupling of the Triflate (High Reactivity)
Use this when starting from the phenol.
Step 1: Triflation
-
Dissolve 2-(3-methoxypropoxy)phenol (1.0 equiv) in DCM at 0°C.
-
Add Pyridine (2.0 equiv) followed by dropwise addition of Triflic Anhydride (Tf2O, 1.1 equiv).
-
Stir for 1 hour. Aqueous workup yields the quantitative triflate.
Step 2: Suzuki Coupling
-
Reagents: Aryl Triflate (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (3 mol%), K3PO4 (3.0 equiv).
-
Solvent: THF/Water (10:1).
-
Procedure:
-
Combine reagents in a flask.
-
Degas solvents (sparge with Argon for 10 mins) to prevent phenol hydrolysis.
-
Heat to 60°C (Triflates are more reactive; excessive heat may cause hydrolysis).
-
Monitor by LCMS.
-
Mechanistic Insight: The Chelation Challenge
The following diagram illustrates the catalytic cycle, highlighting where the ortho-alkoxy group interacts with the metal center.
Figure 2: Catalytic cycle showing the potential stabilization of the Pd(II) intermediate by the ortho-alkoxy group.
Conclusion
While 1-Bromo-2-(3-methoxypropoxy)benzene is the standard, it is not the only path to the target biaryl.
-
Choose the Chloride if you have access to Buchwald ligands (SPhos/XPhos) or NHC catalysts and need to lower costs.
-
Choose the Triflate if you have the phenol precursor and need rapid, high-yielding conversion under mild conditions.
-
Choose the Boronate if the coupling partner is a halide, effectively reversing the polarity of the synthesis.
References
-
Suzuki-Miyaura Coupling Mechanisms: Chem. Rev.1995 , 95, 2457–2483. Link
-
Pd-PEPPSI Catalysts for Aryl Chlorides: Organometallics2006 , 25, 5740–5745. Link
-
Buchwald Ligands (SPhos) for Ortho-Substituted Arenes: J. Am. Chem. Soc.2005 , 127, 4685–4696. Link
-
Triflate Reactivity vs. Halides: J. Org. Chem.1998 , 63, 461–470.[1] Link
-
General Review of Ortho-Alkoxy Effects: Angew. Chem. Int. Ed.2002 , 41, 4176–4211. Link
Sources
Guide to X-ray Crystallography for Derivative Structure Confirmation
Executive Summary
The Challenge: In drug development and natural product synthesis, determining the absolute stereochemistry and connectivity of a molecule is critical. While NMR is the workhorse of structural elucidation, it often fails to resolve quaternary carbons, ambiguous stereocenters, or complex fused ring systems. The Solution: Single Crystal X-ray Diffraction (SC-XRD) of chemical derivatives provides an unambiguous, three-dimensional "photograph" of the molecule. By introducing heavy atoms (Br, I, S) or forming chiral salts, researchers can leverage anomalous scattering to determine absolute configuration with mathematical certainty (Flack parameter < 0.1). Scope: This guide compares SC-XRD against NMR and MicroED, outlines the specific workflow for synthesizing and analyzing derivatives, and provides a self-validating protocol for confirming absolute structure.
Technique Comparison: SC-XRD vs. Alternatives
The following table objectively compares SC-XRD with its primary alternatives for small molecule structure confirmation.
| Feature | SC-XRD (Derivatives) | NMR (1D/2D) | MicroED (Electron Diffraction) |
| Primary Output | Absolute 3D atomic coordinates (x, y, z) | Connectivity & relative stereochemistry | 3D atomic potential map (Coulombic) |
| Absolute Config. | Definitive (via Anomalous Scattering) | Indirect (Mosher's ester) or Impossible | Possible (Dynamical scattering issues) |
| Sample State | Single Crystal (>10 µm) | Solution | Nanocrystal / Powder (<1 µm) |
| Resolution | Ultra-High (< 0.8 Å) | N/A (Spectral resolution) | High (< 1.0 Å) |
| Speed | Slow (Days/Weeks for crystal growth) | Fast (Minutes/Hours) | Fast (Minutes for data collection) |
| Limitation | Requires crystallization; Phase problem | Ambiguous for quaternary C; Purity req. | New hardware; Complex data processing |
| Best For | Final confirmation of drug candidates | Routine checks & dynamics | Samples that yield only microcrystals |
Decision Matrix for Structural Confirmation
Caption: Logical workflow for selecting the optimal structural confirmation technique based on sample physical state and ambiguity.
The "Heavy Atom" Derivative Strategy[1][2]
When a native drug molecule contains only "light" atoms (C, H, N, O), X-ray crystallography can determine connectivity but often cannot distinguish between enantiomers (inversion) because these atoms do not scatter X-rays anomalously at standard wavelengths (Cu Kα or Mo Kα).
The Fix: Introduce a "Heavy Atom" (Z > 16, typically Br, I, or S).
Mechanism: Heavy atoms absorb X-rays at specific energies, causing a phase shift in the diffracted light (anomalous scattering). This breaks Friedel's Law (
Common Derivatization Agents[1][3]
| Target Functional Group | Derivatization Reagent | Resulting Derivative | Purpose |
| Amine (-NH₂) | p-Bromobenzoyl chloride | p-Bromobenzamide | Introduces Br; Improves packing (π-stacking) |
| Alcohol (-OH) | p-Nitrobenzoyl chloride | p-Nitrobenzoate | Introduces N/O dipoles; Often crystallizes well |
| Carboxylic Acid | (R)- or (S)-1-Phenylethylamine | Chiral Salt | Introduces known chiral center for reference |
| Basic Nitrogen | Hydrobromic acid (HBr) | Hydrobromide Salt | Introduces Br counterion (Ionic lattice) |
Experimental Protocol: Derivative Confirmation Workflow
This protocol outlines the path from an ambiguous oil to a confirmed crystal structure.
Phase 1: Synthesis & Crystallization
-
Derivatization: React 10–50 mg of the target compound with a heavy-atom reagent (e.g., p-bromobenzoyl chloride).
-
Tip: Ensure high purity (>95%) by silica chromatography before crystallization. Impurities poison crystal growth.
-
-
Screening: Set up vapor diffusion trials (hanging drop or sitting drop) or slow evaporation using antisolvents.
-
Solvent Systems: Try Methanol/Ether, DCM/Hexane, or Acetone/Water.
-
Goal: Single, birefringent crystals with sharp edges, >50 µm in size.
-
Phase 2: Data Collection (SC-XRD)
-
Mounting: Mount the crystal on a goniometer loop using cryo-oil and flash-cool to 100 K (reduces thermal motion).
-
Strategy: Collect a complete sphere of data.
-
Critical Step: For absolute configuration, maximize multiplicity (redundancy) to accurately measure the small anomalous intensity differences (Bijvoet pairs).
-
Source: Use Cu Kα radiation (1.54 Å) for lighter heavy atoms (S, Cl) or Mo Kα (0.71 Å) for Br/I.
-
Phase 3: Structure Solution & Validation
-
Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.
-
Refinement: Refine the structure against
using SHELXL or Olex2. -
Absolute Configuration Check (The Flack Parameter):
-
Calculate the Flack parameter (
) during refinement.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Interpretation:
-
(e.g., -0.05 to 0.05) with
: Correct Structure. - : Inverted Structure (You have the enantiomer).
- : Racemic Twin or ambiguous data.
-
(e.g., -0.05 to 0.05) with
-
Self-Validating Workflow Diagram
Caption: Step-by-step workflow from native molecule to validated absolute structure via heavy-atom derivatization.
Case Study: Resolving Ambiguity in Drug Intermediates
Scenario: A pharmaceutical team synthesizes a key intermediate with three contiguous chiral centers.
-
NMR Data: 2D-NOESY shows correlations consistent with the desired R,S,S configuration, but the flexibility of the ring system makes the assignment tentative.
-
The Problem: Proceeding with the wrong diastereomer would waste months of downstream synthesis.
-
The X-ray Approach:
-
The team treats the alcohol intermediate with p-bromobenzoyl chloride.
-
Crystals of the benzoate derivative are obtained from acetonitrile.
-
SC-XRD solves the structure to 0.85 Å resolution.
-
Result: The Flack parameter refines to
, confirming the absolute configuration is actually R,S,R.
-
-
Impact: The NMR model was incorrect due to an unexpected ring puckering. The synthesis is corrected immediately, saving significant resources.
References
-
Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of small molecules.[2][3][4][5][6] In Encyclopedia of Life Sciences. Link
-
Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592. Link
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Link
-
Parsons, S. (2021). Determination of Absolute Configuration. Rigaku Journal, 37(1), 12-18. Link
Sources
Purity Analysis of 1-Bromo-2-(3-methoxypropoxy)benzene: A Comparative Methodological Guide
Executive Summary
In the synthesis of pharmaceutical intermediates, 1-Bromo-2-(3-methoxypropoxy)benzene (CAS 1079402-67-7) serves as a critical aryl ether building block.[1] Its structural integrity is paramount, often requiring purity exceeding 98.0% for downstream coupling (e.g., Grignard or Suzuki reactions).
This guide compares the two primary analytical "products" for assessing its quality: Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) .[1]
-
The Verdict: GC-FID is the superior "workhorse" for final product release due to its high resolution of volatile alkyl halide impurities and solvent residues.[1] However, HPLC-UV is the necessary "orthogonal" alternative for in-process control (IPC), specifically for monitoring the consumption of the phenolic starting material without thermal discrimination.[1]
Compound Profile & Impurity Landscape[1][2]
To design a robust analysis, one must first understand the molecule and its genesis. This aryl ether is typically synthesized via the Williamson ether synthesis or similar alkylation of 2-bromophenol.[1]
Chemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]
-
Boiling Point: High (>250°C estimated; related analogs boil ~300°C)
-
Solubility: Soluble in Acetonitrile, Methanol, Dichloromethane; insoluble in water.
The Impurity Origin Map
The following diagram illustrates the critical impurities that dictate method selection.
Caption: Synthesis pathway highlighting the origin of key impurities: unreacted phenol (SM1) and volatile alkyl halides (SM2).
Method A: Gas Chromatography (GC-FID)
Status: The Gold Standard for Release Testing[1]
GC with Flame Ionization Detection (FID) is the industry standard for this class of aryl ethers. The molecule's volatility (despite its high boiling point) and the lack of labile functional groups make it ideal for thermal vaporization.
Why GC? (Expertise & Causality)
-
Universal Response: FID responds to all carbon-containing compounds.[1] Unlike UV, which depends on chromophores (varying extinction coefficients), FID response factors are generally proportional to carbon mass, allowing for accurate "Area %" purity estimation without reference standards for every impurity.
-
Resolution of Volatiles: The alkylating agent (1-Chloro-3-methoxypropane) is a volatile liquid.[1] HPLC often elutes this early in the void volume or requires low-UV detection where baseline noise is high.[1] GC separates it effortlessly.
Optimized Protocol
| Parameter | Condition |
| Column | DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split Mode (20:1), 280°C |
| Detector | FID @ 300°C |
| Oven Program | 80°C (hold 1 min) → 20°C/min → 280°C (hold 10 min) |
| Injection Vol. | 1.0 µL |
| Diluent | Dichloromethane or Methanol |
Critical Insight: Ensure the final hold time is sufficient. Aryl ethers can have high-boiling oligomers (dimers) that elute late.[1] A short run will leave these on the column, causing "ghost peaks" in subsequent runs.
Method B: HPLC-UV (Reverse Phase)
Status: The Essential Tool for In-Process Control[1]
While GC is excellent for the final product, HPLC is superior for monitoring the reaction progress, particularly for the starting phenol.
Why HPLC? (Expertise & Causality)
-
Phenol Tailing in GC: 2-Bromophenol is acidic.[1] On standard non-polar GC columns (like DB-5), phenols often tail significantly or adsorb to active sites in the liner, leading to poor quantification. HPLC avoids this.
-
Thermal Stability: If the reaction mixture contains thermally unstable intermediates (unlikely here, but possible in complex multistep syntheses), GC inlet temperatures (280°C) could degrade them. HPLC operates at ambient temperature.
Optimized Protocol
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm × 4.6mm, 3.5µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (suppresses phenol ionization) |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B (0 min) → 95% B (15 min) → 95% B (20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (universal) and 275 nm (selective for aromatic ring) |
| Temperature | 30°C |
Critical Insight: The use of acidic mobile phase is non-negotiable. Without it, the residual 2-bromophenol will exist in equilibrium between its neutral and ionized forms, resulting in split or broad peaks.
Comparative Analysis: Choosing the Right Tool
The following table objectively compares the performance of both methodologies for this specific application.
| Feature | GC-FID (Method A) | HPLC-UV (Method B)[1] | Winner |
| Sensitivity to Alkyl Halides | High (detects 1-chloro-3-methoxypropane easily) | Low (poor UV absorbance) | GC-FID |
| Sensitivity to Phenols | Moderate (tailing issues) | High (sharp peaks with acidic MP) | HPLC-UV |
| Solvent Detection | Excellent (detects reaction solvents) | Poor (elutes in void) | GC-FID |
| Throughput | Fast (~15 min run) | Moderate (~25 min run + re-equilibration) | GC-FID |
| Quantification Accuracy | High (uniform response factors) | Variable (requires response factor correction) | GC-FID |
Decision Logic Workflow
Caption: Decision tree for selecting the analytical technique based on the manufacturing stage.
Troubleshooting & Expert Tips
"Ghost Peaks" in GC
-
Symptom: Unexpected broad peaks appearing in blank runs.
-
Cause: Late-eluting dimers or high-boiling byproducts from previous injections remaining on the column.[1]
-
Fix: Extend the final temperature hold at 280°C–300°C for at least 10 minutes at the end of every run.
Phenol Peak Splitting in HPLC
-
Symptom: The 2-bromophenol impurity appears as a doublet or a very broad mound.[1]
-
Cause: Insufficient buffering or pH > pKa of the phenol (~8-10).[1]
-
Fix: Ensure the aqueous mobile phase contains 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) to keep the phenol fully protonated.
Sample Diluent Mismatch
-
Issue: Injecting a sample dissolved in pure acetonitrile into an HPLC system starting at high water content can cause precipitation or peak distortion.
-
Fix: Dissolve the sample in 50:50 MeCN:Water if solubility permits, or use a smaller injection volume (e.g., 2-5 µL) if using 100% organic diluent.
References
-
SIELC Technologies. (2018). HPLC Method for Analysis of 1-Bromo-3-methoxybenzene. Retrieved January 28, 2026, from [Link]
- United States Pharmacopeia (USP).
Sources
Technical Validation Guide: Synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene
Executive Summary
This guide evaluates the synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene , a critical intermediate for medicinal chemistry scaffolds (e.g., PROTAC linkers, Suzuki-Miyaura coupling precursors). While the classical Williamson ether synthesis using Potassium Carbonate (
The Validated Recommendation: We recommend a Cesium Carbonate (
Chemical Context & Retrosynthesis[1]
The target molecule combines an electron-withdrawing bromine atom and an electron-donating ether chain on a benzene ring. The steric bulk of the bromine at the ortho position significantly reduces the nucleophilicity of the phenoxide ion compared to unsubstituted phenol.
Retrosynthetic Analysis
The most logical disconnection is at the phenolic oxygen.
Figure 1: Retrosynthetic breakdown of the target ether.
Comparative Methodology
We evaluated three distinct protocols to determine the most robust method for scale-up and purity.
Table 1: Performance Comparison of Synthetic Routes
| Metric | Method A (Baseline) | Method B (Recommended) | Method C (Alternative) |
| Reagents | |||
| Mechanism | Mitsunobu Inversion | ||
| Temp/Time | Reflux (56°C) / 18-24 h | Reflux (82°C) / 4-6 h | 0°C to RT / 12 h |
| Yield | 65-75% | 92-95% | 50-60% |
| Purification | Distillation usually required | Simple Silica Filtration | Difficult (Remove |
| Scalability | High | High | Low (Atom uneconomic) |
Technical Analysis of Alternatives
-
Method A (
): While cost-effective, the lattice energy of potassium carbonate is high, leading to poor solubility in acetone. The reaction often stalls, requiring long reflux times which promotes side reactions (e.g., elimination of the alkyl bromide). -
Method C (Mitsunobu): This route uses 3-methoxypropan-1-ol. While mechanistically elegant, the formation of triphenylphosphine oxide (
) creates a nightmare for purification, often co-eluting with the product. -
Method B (
- The Winner): The "Cesium Effect" is crucial here. The large ionic radius of creates a "naked" phenoxide anion that is significantly more nucleophilic. Combined with the higher boiling point of Acetonitrile (vs. Acetone), the reaction kinetics are improved by a factor of 4.
Validated Experimental Protocol (Method B)
Objective: Synthesis of 5.0 g of 1-Bromo-2-(3-methoxypropoxy)benzene.
Reagents
-
Substrate: 2-Bromophenol (1.0 eq, 28.9 mmol, 5.0 g)
-
Electrophile: 1-Bromo-3-methoxypropane (1.2 eq, 34.7 mmol, 5.3 g)
-
Base: Cesium Carbonate (
) (1.5 eq, 43.4 mmol, 14.1 g) -
Catalyst: Potassium Iodide (KI) (0.1 eq, 2.9 mmol) - Optional Finkelstein catalyst
-
Solvent: Acetonitrile (MeCN), anhydrous (50 mL)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1] -
Solubilization: Add 2-Bromophenol and Anhydrous MeCN. Stir until dissolved.
-
Deprotonation: Add
in one portion. The mixture will turn into a suspension. Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation.-
Expert Insight: You may observe a color change to slight yellow/orange, indicating the phenoxide anion.
-
-
Addition: Add 1-Bromo-3-methoxypropane via syringe. If using KI (recommended for faster kinetics), add it now.
-
Reaction: Heat the mixture to reflux (approx. 82°C). Monitor via TLC (Hexane:EtOAc 9:1).
-
Endpoint: The starting material (2-Bromophenol) spot (
) should disappear within 4-6 hours.
-
-
Workup:
-
Cool to RT. Filter off the inorganic solids (
, excess base) through a Celite pad. -
Concentrate the filtrate under reduced pressure.[2]
-
Redissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL). Crucial Step: This removes any unreacted 2-bromophenol.
-
Wash with Brine, dry over
, and concentrate.[2]
-
Process Workflow Diagram
Figure 2: Operational workflow for the optimized Cesium Carbonate route.
Analytical Validation
To confirm the identity of the product, compare your analytical data against these standard values derived from analogous aryl ethers [1, 2].
Expected NMR Profile ( , 400 MHz)
| Assignment | Shift ( | Multiplicity | Integration | Interpretation |
| Ar-H (3) | 7.55 | dd | 1H | Ortho to Bromine (Deshielded) |
| Ar-H (5) | 7.28 | td | 1H | Meta to Ether |
| Ar-H (4,6) | 6.80 - 6.95 | m | 2H | Ortho/Para to Ether (Shielded) |
| O- | 4.15 | t | 2H | Ether linkage to ring |
| 3.58 | t | 2H | Ether linkage to methyl | |
| O- | 3.36 | s | 3H | Terminal Methoxy |
| C- | 2.15 | quint | 2H | Central propyl methylene |
Diagnostic Check:
-
Look for the triplet at ~4.15 ppm . If this is a broad singlet or shifted upfield, your alkylation failed or you have unreacted alcohol.
-
Ensure the phenolic proton (~5.5 ppm broad s) is completely absent.
Troubleshooting & Critical Parameters
Issue: Elimination Side Product
-
Symptom: Appearance of olefinic protons in NMR (5.0-6.0 ppm) and low yield.
-
Cause: Base was too strong (e.g., if NaH was used) or temperature too high, causing E2 elimination of 1-bromo-3-methoxypropane to form allyl methyl ether.
-
Solution: Stick to Carbonate bases (
or ). Do not use hydroxide or hydride bases at high temperatures.
Issue: Incomplete Conversion
-
Symptom: Starting material persists on TLC despite reflux.
-
Cause: Trace water in the solvent is "killing" the phenoxide or the alkyl bromide is degrading.
-
Solution: Add 10 mol% Potassium Iodide (KI) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a much better electrophile (
is a better leaving group than ) [3].
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
-
Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 12(7), 481-494. Link (Provides analogous synthesis of alkoxy-substituted aromatics).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link (Foundational text for KI catalysis).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Technical Comparison Guide: Spectroscopic Differentiation of Bromo-Ether Homologs
Executive Summary
In medicinal chemistry and drug development, bromo-alkyl ethers serve as critical "linker" motifs for PROTACs and other heterobifunctional molecules.[1] The precise length of the alkyl chain—ethyl (C2) vs. propyl (C3)—dramatically influences the pharmacokinetic profile and binding affinity of the final drug candidate.[1]
This guide provides an objective, data-driven comparison to distinguish 2-Bromoethyl Phenyl Ether (2-BEPE) from its homologous alternative, 3-Bromopropyl Phenyl Ether (3-BPPE) .[1] While both compounds share identical functional groups and similar polarity, they exhibit distinct spectroscopic signatures.[1] This document outlines the specific NMR, IR, and MS parameters required to validate structural integrity and purity.
Theoretical Framework: Structural & Electronic Basis
The core challenge in distinguishing these analogs lies in their identical functional group composition (
-
2-BEPE (Target):
. The ethylene bridge creates a coupled spin system where both methylene groups are heavily deshielded by electronegative atoms (Oxygen and Bromine).[1] -
3-BPPE (Alternative):
.[1] The propylene bridge introduces a central methylene group ( -position) that is shielded relative to the terminal carbons, creating a diagnostic spectroscopic handle.[1]
Comparative NMR Analysis (Primary Validation)
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these homologs.[1] The presence of the central methylene unit in the propyl chain provides the most reliable "Go/No-Go" signal.
^1^H NMR Diagnostic Signals[1]
The following data compares the chemical shifts (
| Feature | 2-Bromoethyl Phenyl Ether (2-BEPE) | 3-Bromopropyl Phenyl Ether (3-BPPE) | Diagnostic Note |
| 2-BEPE is more deshielded due to closer proximity of Br to O. | |||
| Shifts are nearly identical; not diagnostic alone.[1] | |||
| Central | ABSENT | CRITICAL: The presence of a quintet at ~2.3 ppm confirms the propyl chain.[1] | |
| Aromatic Region | Indistinguishable without high-field resolution.[1] |
Analyst Insight: Do not rely solely on the integration of the aromatic region. The coupling constant (
) for the ethyl bridge in 2-BEPE is typically ~6.0-6.5 Hz, whereas the propyl chain in 3-BPPE shows similar coupling but distinct multiplicity. The "missing quintet" is the definitive proof of the ethyl linker [1, 2].[1]
^13^C NMR Shift Comparison[1]
| Carbon Environment | 2-BEPE Shift (ppm) | 3-BPPE Shift (ppm) |
| ~67.8 | ~65.5 | |
| ~29.2 | ~32.3 | |
| Central | N/A | ~30.0 |
Mass Spectrometry & Isotopic Fingerprinting
Mass spectrometry (MS) confirms the presence of the halogen but requires careful interpretation to distinguish the homologs, as they differ by exactly 14 mass units (
The Bromine Signature
Both compounds exhibit the characteristic 1:1 isotopic ratio for the molecular ion (
-
Observation: Two peaks of nearly equal height separated by 2 m/z units.[1][2][3]
-
False Positive Check: A 3:1 ratio indicates Chlorine; a lack of M+2 indicates degradation (loss of Br) [3, 4].[1]
Fragmentation Pathways
In Electron Impact (EI) ionization, the fragmentation patterns diverge:
-
2-BEPE: Major fragment loss of
(mass 107/109) often yields a base peak at m/z 94 (Phenol radical cation, ).[1] -
3-BPPE: Can undergo McLafferty-like rearrangements or loss of the propyl bromide chain. The molecular ion (
) is often more stable in the propyl variant than the ethyl variant due to the distance between the electronegative centers [5].[1]
Vibrational Spectroscopy (IR)[1][5]
Infrared spectroscopy serves as a rapid intake quality control (QC) check.[1]
| Functional Group | Frequency ( | Intensity | Specificity |
| C-O Stretch (Ether) | 1240 - 1250 | Strong | Diagnostic for aryl alkyl ethers. |
| C-Br Stretch | 600 - 700 | Medium/Strong | Confirms halogenation.[1] |
| Aliphatic C-H | 2850 - 2950 | Medium | 3-BPPE shows slightly higher intensity due to extra |
Critical Checkpoint: If a broad peak appears at 3200-3500
, the sample is hydrolyzed to the corresponding alcohol (phenol or bromo-alcohol), rendering the batch unusable for anhydrous coupling reactions [6].[1]
Experimental Protocols
Protocol: High-Resolution ^1^H NMR Acquisition
This protocol ensures resolution of the diagnostic triplet/quintet splitting.
-
Sample Prep: Dissolve 10-15 mg of the bromo-ether in 0.6 mL of
(99.8% D) containing 0.03% TMS.-
Why:
prevents overlap with the ether protons (unlike DMSO, which can obscure the 2.5-3.5 ppm region if wet).[1]
-
-
Tube Selection: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).
-
Acquisition Parameters:
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to resolve the hyperfine splitting of the triplets.
Protocol: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl ring) + MS (ESI Positive).
Decision Logic & Workflows
Diagram 1: Compound Identification Decision Tree
This logic gate allows rapid classification of the bromo-ether based on spectral data.[1]
Caption: Diagnostic logic flow for distinguishing ethyl vs. propyl bromo-ether linkers using MS and NMR.
Diagram 2: Analytical Workflow for Purity Validation
A self-validating loop to ensure data integrity before batch release.[1]
Caption: Sequential validation workflow. IR screens for hydrolysis; NMR confirms structure; MS validates halogenation.
References
-
Chemistry Steps.[1] (n.d.). Isotopes in Mass Spectrometry - M and M+2 Peaks. Retrieved October 26, 2023, from [Link]
-
Clark, J. (2000).[1] Mass Spectra - The M+2 Peak. Chemguide. Retrieved October 26, 2023, from [Link][1]
-
ResearchGate. (2012).[1] The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. Retrieved October 26, 2023, from [Link][1]
-
University of Colorado Boulder.[1] (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved October 26, 2023, from [Link][1]
Sources
Reactivity comparison between different positions of the bromo substituent on the benzene ring
Executive Summary & Strategic Overview
In medicinal chemistry and process development, the position of the bromo substituent on a benzene ring is not merely a structural descriptor—it is a determinant of synthetic viability. The reactivity of bromobenzene isomers (
This guide deconstructs these reactivity profiles across three critical reaction classes: Palladium-catalyzed cross-coupling (Suzuki-Miyaura), Nucleophilic Aromatic Substitution (
Reactivity Heatmap
| Reaction Class | Primary Driver | Reactivity Trend | Critical Insight |
| Pd-Catalyzed Coupling | Steric Access | Para > Meta >> Ortho | Ortho-substitution significantly retards oxidative addition due to ligand clash. |
| Electronic (Resonance) | Para | Meta isomers fail to stabilize the Meisenheimer intermediate. | |
| Li-Halogen Exchange | Coordination (CIPE) | Ortho > Para | Ortho is often fastest if a directing group (e.g., -OMe) is present due to chelation. |
Deep Dive: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Mechanistic Barrier: Steric Hindrance
In Suzuki coupling, the rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) species.
-
Para/Meta: The C-Br bond is accessible.[1] The Pd(0) complex (often bulky due to phosphine ligands) inserts easily.
-
Ortho: Substituents at the ortho position create severe steric clash with the ligands on the Palladium center.[2] This destabilizes the transition state for oxidative addition, leading to sluggish reaction rates and lower turnover frequencies (TOF).
Comparative Data (Representative Yields)
Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, Pd(PPh3)4 (3 mol%), Na2CO3, Toluene/H2O, 80°C, 4h.
| Isomer | Yield (%) | Observation |
| Para-Bromotoluene | 96% | Rapid conversion; clean profile. |
| Meta-Bromotoluene | 92% | Slightly slower; high yield. |
| Ortho-Bromotoluene | 45-60% | Significant starting material remaining; requires specialized ligands (e.g., SPhos/XPhos) to drive to completion. |
Visualization: Steric Clash in Oxidative Addition
Figure 1: The steric bulk of the ortho-substituent (red path) physically hinders the bulky Pd-ligand system, whereas the para position (green path) allows facile oxidative addition.
Deep Dive: Nucleophilic Aromatic Substitution ( )
The Mechanistic Driver: Electronic Stabilization
For
-
Ortho/Para: The negative charge can be delocalized onto the electron-withdrawing group via resonance. This dramatically lowers the activation energy.
-
Meta: The negative charge can only be delocalized around the ring carbons, never resting on the EWG. The intermediate is less stable, making the reaction kinetically "forbidden" under standard conditions.
Experimental Protocol: Kinetic Comparison
Objective: Determine relative rates of amination.
-
Preparation: Dissolve 1.0 mmol of the bromonitrobenzene isomer (
-, -, or -) in 5 mL DMSO. -
Reaction: Add 2.0 mmol Morpholine. Heat to 80°C.
-
Monitoring: Aliquot at t=10, 30, 60 min. Analyze by HPLC (254 nm).
-
Result:
-
p-isomer: >90% conversion in 30 min.
-
o-isomer: ~85% conversion in 30 min (slightly slower due to steric bulk of
, but electronically active). -
m-isomer: <5% conversion after 4 hours.
-
Visualization: Resonance Stabilization
Figure 2: The para-isomer allows the negative charge to rest on the nitro group (green), stabilizing the transition state. The meta-isomer (red) lacks this pathway.
Deep Dive: Lithium-Halogen Exchange
The Mechanistic Driver: Coordination (CIPE)
Unlike Pd-coupling or
-
Ortho-Bromo (with directing group): The lithium reagent coordinates to the directing group, bringing the reactive alkyl-lithium species into immediate proximity with the bromine. Exchange is virtually instantaneous and highly selective.
-
Para-Bromo: Lacks coordination assistance. Reaction relies on random collisional kinetics. While still fast, it is slower than the directed ortho-exchange and prone to side reactions (e.g., deprotonation at the ortho position).
Protocol: Selective Lithiation of o-Bromoanisole
Safety: t-BuLi is pyrophoric. Handle under strict inert atmosphere.
-
Setup: Flame-dry a 50 mL Schlenk flask; flush with Argon.
-
Solvent: Add 10 mL anhydrous THF and 1.0 mmol o-bromoanisole. Cool to -78°C.[4]
-
Exchange: Add n-BuLi (1.05 equiv) dropwise over 5 min.
-
Note: For o-bromo, n-BuLi is sufficient due to coordination. For p-bromo, t-BuLi (2 equiv) is often required to drive equilibrium.
-
-
Quench: After 15 min, add electrophile (e.g., benzaldehyde).
-
Outcome: o-Li species forms >98% yield. p-Li species requires longer times or stronger reagents.
References
-
BenchChem. (2025).[5] A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Link
-
Kinetics of Oxidative Addition. (2025). Steric hindrance effects in Pd(0) oxidative addition. ResearchGate. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids. Link
-
National Institutes of Health (NIH). (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0). Link
Sources
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
Comparative Guide: Efficacy of Triflate Analogs in Cross-Coupling Reactions
Executive Summary: The New Standard in Pseudohalides
For decades, the triflate (-OTf ) group has been the "gold standard" for activating phenols in cross-coupling due to its exceptional leaving group ability (approx.
The Verdict: While Nonaflates (-ONf) offer a solution to volatility and hydrolytic stability, Fluorosulfonates (-OFs) have emerged as the superior modern alternative. Data indicates that -OFs match or exceed -OTf reactivity in Palladium and Nickel-catalyzed cycles while offering superior shelf-stability, atom economy, and drastically lower costs via SuFEx chemistry.
Mechanistic Foundation: Leaving Group Ability & Oxidative Addition[3]
The efficacy of a sulfonate pseudohalide in cross-coupling is dictated by the rate of Oxidative Addition (OA) to the metal center (Pd/Ni). This rate correlates strongly with the
Reactivity Hierarchy
Experimental kinetic data establishes the following reactivity order for oxidative addition:
-
Triflates (-OTf): Rapid OA, but prone to S-O bond cleavage (hydrolysis) before coupling can occur, especially with nucleophilic bases (e.g., hydroxide, alkoxides).
-
Fluorosulfonates (-OFs): The unique S-F bond provides steric shielding, preventing hydrolysis while maintaining the high electron-withdrawing capability required for rapid OA.
Visualization: The Activation-Stability Landscape
The following diagram maps the trade-off between stability and reactivity, highlighting why Fluorosulfonates are the "Sweet Spot."
Figure 1: The "Goldilocks Zone" of Fluorosulfonates (-OFs) combines the high reactivity of Triflates with the stability of Tosylates.
Comparative Analysis: The "Big Three"
Triflate (Trifluoromethanesulfonate, -OTf)
-
Pros: Extremely reactive; vast literature precedence; compatible with weak ligands.
-
Cons: Hydrolytically unstable (requires storage at -20°C); expensive precursors (
); decomposes on silica gel during purification. -
Best Use: Small-scale discovery where cost is irrelevant and substrate is non-volatile.
Nonaflate (Perfluorobutanesulfonate, -ONf)
-
Pros: Comparable reactivity to -OTf; significantly more stable to hydrolysis; higher molecular weight reduces volatility of low-MW intermediates.
-
Cons: Expensive; poor atom economy (adds massive mass to the molecule); creates long-chain fluorocarbon waste (environmental concern).
-
Best Use: Volatile intermediates where the mass of the leaving group aids isolation.
Fluorosulfonate (-OFs)[1][2][4][5][6][7][8]
-
Pros: "Sleeping Giant" reactivity (stable until activated by metal); highly atom economical; precursors (
) are cheap; stable on silica gel; compatible with SuFEx click chemistry. -
Cons: Synthesis requires handling sulfuryl fluoride gas (or solid surrogates like SDI).
-
Best Use: Large-scale process chemistry, library synthesis, and when purification of the intermediate is required.
Data Presentation: Head-to-Head Efficacy
The following data summarizes comparative studies (e.g., Hanley et al., Sharpless et al.) regarding the Suzuki-Miyaura coupling of deactivated aryl systems.
Table 1: Physical & Practical Comparison
| Feature | Triflate (-OTf) | Nonaflate (-ONf) | Fluorosulfonate (-OFs) | Mesylate (-OMs) |
| Leaving Group Ability ( | 1 | |||
| Hydrolytic Stability | Poor ( | Good | Excellent (Shelf stable) | Excellent |
| Atom Economy (LG Mass) | 149 Da | 299 Da | 99 Da | 95 Da |
| Cost of Reagent | High ( | Very High ( | Low ( | Low ( |
| Silica Gel Stability | Decomposes | Stable | Stable | Stable |
Table 2: Experimental Yield Comparison (Suzuki Coupling) Substrate: 4-deactivated aryl electrophile + Phenylboronic acid Conditions: Pd(OAc)2 (1 mol%), Phosphine Ligand, K3PO4, THF/H2O
| Electrophile | Ligand System | Time (h) | Yield (%) | Notes |
| Ar-OTf | 2 | 84% | Hydrolysis by-product observed (10-15%) | |
| Ar-ONf | 2 | 91% | No hydrolysis; easier purification | |
| Ar-OFs | 2 | 96% | Cleanest reaction profile | |
| Ar-OTs | XPhos (Bulky) | 12 | 78% | Requires expensive, bulky ligand to force OA |
Experimental Protocols
Protocol A: Synthesis of Aryl Fluorosulfonates (SuFEx Method)
This protocol replaces the classic Triflic Anhydride method. It utilizes a solid surrogate for safety, avoiding gaseous
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)[3]
-
Reagent: 1,1'-Sulfonyldiimidazole (SDI) (1.2 equiv) + Potassium Fluoride (KF) (2.5 equiv)
-
Acid: TFA (2.5 equiv)
-
Solvent: MeCN or DCM
Step-by-Step:
-
Setup: In a fume hood, charge a round-bottom flask with the Phenol (1.0 equiv) and SDI (1.2 equiv) in MeCN (0.5 M).
-
Activation: Add KF (2.5 equiv) followed by slow addition of TFA (2.5 equiv). Caution: This generates
in situ. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC.
-
Checkpoint: The spot should be distinct and less polar than the phenol.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Concentrate. Purify via standard silica gel chromatography. (Unlike triflates, -OFs are stable on silica).
Protocol B: General Suzuki Cross-Coupling of Ar-OFs
Optimized for high throughput and robustness.
Reagents:
-
Electrophile: Aryl Fluorosulfonate (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand: Xantphos or
(2-4 mol%) -
Base:
(3.0 equiv) or -
Solvent: THF:Water (4:1)
Workflow:
-
Inertion: Flame dry flask, cycle Argon/Vacuum 3x.
-
Charge: Add Ar-OFs, Boronic Acid, Base, and Pd/Ligand.[2][4]
-
Solvation: Add degassed THF/Water mixture.
-
Reaction: Heat to 60°C for 2-6 hours.
-
Analysis: Monitor disappearance of Ar-OFs.
-
Workup: Filter through Celite, extract with DCM.
Visualization: The Catalytic Workflow
This diagram illustrates the parallel pathways of Triflate vs. Fluorosulfonate, emphasizing the stability advantage of -OFs during the process.
Figure 2: Workflow comparison showing the purification bottleneck associated with Triflates versus the robustness of Fluorosulfonates.[5]
Troubleshooting & Expert Insights
-
The "Black Metal" Issue: If Pd precipitates (turns black) early, the oxidative addition is too slow. For -OFs, this is rarely an issue, but if observed, switch to a more electron-rich ligand like PCy3 or Buchwald Pre-catalysts (e.g., XPhos Pd G2) .
-
Base Sensitivity: While -OFs are stable, -OTf is not. If using -OTf, avoid strong hydroxide bases. Use CsF or K3PO4 (anhydrous) to minimize hydrolysis.
-
Nickel Catalysis: Don't ignore Nickel.[2] For sterically hindered Fluorosulfonates,
+ PCy3 often outperforms Palladium due to the smaller atomic radius of Ni facilitating oxidative addition in tight spaces.
References
-
Dong, J., Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Hanley, P. S., et al. (2016). "Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates." ACS Catalysis. Link
-
Barbero, N., et al. (2023).[2] "Aryl Fluorosulfates: Powerful and Versatile Partners in Cross-Coupling Reactions."[1][2][4][7] RSC Advances. Link
-
Ritter, T., et al. (2011). "Pd-Catalyzed Cross-Coupling of Aryl Triflates with Organosilicon Reagents." Organic Letters. Link
-
Bertram, J., et al. (2024).[8] "Synthesis of Fluorosulfates using SuFEx-IT." Journal of Organic Chemistry. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 5. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
Advanced Isomeric Purity Assessment: Fluorinated UHPLC vs. Traditional Methodologies
Content Type: Technical Comparison Guide Subject: Separation and Quantification of Substituted Benzene Regioisomers
Executive Summary: The "Isobaric" Challenge
For drug development professionals, substituted benzene derivatives (e.g., nitroanilines, xylenes, dichlorobenzenes) present a critical analytical bottleneck. Regioisomers—compounds differing only in the position of substituents (ortho-, meta-, para- or 1,2-, 1,3-, 1,4- )—share identical molecular weights and often indistinguishable fragmentation patterns in Mass Spectrometry (MS).
This guide objectively compares the Fluorinated Phenyl (PFP) UHPLC workflow against traditional C18 HPLC , GC-MS , and Quantitative NMR (qNMR) .
Key Finding: While qNMR offers superior absolute quantification for assay potency, it fails to meet ICH Q3A sensitivity thresholds for trace impurities (<0.05%). Conversely, traditional C18 phases often lack the selectivity (
Comparative Analysis: Performance Metrics
The following table synthesizes experimental performance metrics for the separation of difficult isomers (e.g., Nitroanilines) based on field application data.
Table 1: Performance Comparison of Analytical Techniques
| Feature | UHPLC-PFP (Recommended) | Standard HPLC (C18) | GC-MS | qNMR ( |
| Separation Mechanism | Hydrophobicity + | Hydrophobicity (Van der Waals) | Volatility / Boiling Point | Magnetic Environment (Chemical Shift) |
| Isomer Resolution ( | High (> 2.5) | Low to Moderate (1.0 - 1.5) | High (if thermally stable) | N/A (Spectral overlap common) |
| Limit of Quantitation (LOQ) | < 0.05% (Trace level) | < 0.05% | < 0.05% | ~1.0% (typically) |
| Sample Throughput | High (5-10 min/run) | Moderate (15-30 min) | High (5-15 min) | High (1-5 min) |
| Thermal Stress | None (Ambient/40°C) | None | High (Injector >200°C) | None |
| ICH Q3A Compliance | Yes (Trace Impurities) | Yes | Yes (for volatiles) | No (Sensitivity limited) |
Scientific Rationale: Why Fluorinated Phases Win
The Failure of C18
Standard Alkyl (C18) phases separate based on hydrophobicity. However, regioisomers of substituted benzenes (e.g., m-nitroaniline vs p-nitroaniline) often have nearly identical LogP values. This results in co-elution or "shoulder" peaks, failing the System Suitability Test (SST) requirement of
The PFP Advantage (The "Product")
Pentafluorophenyl (PFP) phases introduce orthogonal selectivity . The fluorine atoms on the stationary phase create a highly electron-deficient ring system. This allows for specific retention mechanisms that C18 cannot offer:
-
-
Interactions: Strong attraction between the electron-deficient PFP ring and electron-rich analytes (e.g., aromatics with donating groups). -
Dipole-Dipole Interactions: The C-F bonds are highly polar, interacting with nitro, amino, or halogen groups on the benzene ring.
-
Shape Selectivity: The rigid planar structure of the PFP phase discriminates between the steric bulk of ortho- vs. para- substitution.
Visualizing the Selection Logic
The following decision tree illustrates when to deploy PFP phases versus GC or qNMR.
Figure 1: Decision Matrix for Isomeric Purity Assessment. Note the specific pathway leading to PFP phases for non-volatile regioisomers.
Experimental Protocol: Separation of Nitroaniline Isomers
Objective: Resolve o-, m-, and p- nitroaniline to baseline (
Instrument & Conditions[1][2]
-
System: UHPLC with Photodiode Array (PDA) Detector.
-
Column (The Product): Agilent Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm (or equivalent).
-
Column (The Alternative): Standard C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 254 nm (primary) and 230 nm.
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Load Sample |
| 8.00 | 60 | Linear Gradient (Separation Window) |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Hold Wash |
| 10.10 | 5 | Re-equilibration |
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the system must pass these suitability tests before sample analysis:
-
Resolution (
): Must be between the critical pair (m- and p- isomers often co-elute on C18). -
Tailing Factor (
): Must be . (Nitroanilines are basic; PFP phases often show better peak shape for bases than standard silica C18 due to different surface chemistry). -
Sensitivity (S/N): The 0.05% standard solution must have a Signal-to-Noise ratio
.
Experimental Workflow Diagram
This workflow demonstrates the logical progression from method development to ICH-compliant reporting.
Figure 2: Method Development Workflow emphasizing the critical decision point for PFP selection.
Conclusion and Recommendation
For the assessment of isomeric purity in substituted benzenes:
-
Use GC-MS only if the analytes are non-polar and thermally stable (boiling point < 300°C).
-
Use qNMR for absolute purity (potency) assessment of the main peak, but acknowledge its limitation in detecting trace isomers below 0.1%.
-
Adopt UHPLC-PFP as the gold standard for impurity profiling. The specific
- and dipole interactions provide the necessary resolution to separate ortho, meta, and para isomers that co-elute on traditional C18 columns, ensuring compliance with ICH Q3A(R2) guidelines for impurity reporting.
References
-
International Council for Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] ICH Harmonised Tripartite Guideline.
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN.
-
Yuan, B. (2022).[2] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[2] Pharm Anal Acta, 13:674.[2]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC.
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[3] Application Note 362.
Sources
Safety Operating Guide
1-Bromo-2-(3-methoxypropoxy)benzene proper disposal procedures
Executive Summary: Immediate Action Protocol
Compound Identity: 1-Bromo-2-(3-methoxypropoxy)benzene CAS No: 1079402-67-7 Waste Classification: Halogenated Organic Waste Critical Directive: Do NOT dispose of down the drain or in general trash. This compound requires high-temperature incineration at a permitted hazardous waste facility due to its halogen content and potential aquatic toxicity.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.
| Property | Specification |
| Chemical Name | 1-Bromo-2-(3-methoxypropoxy)benzene |
| CAS Number | 1079402-67-7 |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.12 g/mol |
| Physical State | Yellow to colorless liquid/oil |
| Solubility | Immiscible with water; soluble in organic solvents (DCM, Ethyl Acetate) |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity, Combustible Liquid |
Safety Logic: As an aryl bromide with an ether linkage, this compound is stable under normal conditions but can release toxic hydrogen bromide (HBr) and bromine gas (Br₂) upon thermal decomposition. It must be treated as a halogenated solvent/organic for disposal purposes.[1]
Disposal Decision Framework (Workflow)
The following logic gate ensures compliance with RCRA (USA) and varying international regulations regarding halogenated waste segregation.
Figure 1: Decision logic for the segregation and packaging of halogenated aryl ether waste.
Step-by-Step Disposal Protocol
Phase 1: Segregation (The "Halogen Rule")
Why it matters: Mixing halogenated waste (like this compound) with non-halogenated solvents (like acetone or ethanol) exponentially increases disposal costs and limits incineration options.
-
Action: Designate a specific waste container solely for "Halogenated Organics."
-
Compatibility: This compound is compatible with other common halogenated wastes such as Dichloromethane (DCM) or Chloroform.
-
Prohibited Mixtures: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases, as aryl ethers can undergo cleavage or exothermic reactions under extreme conditions.
Phase 2: Packaging & Containment
-
Primary Container: Use High-Density Polyethylene (HDPE) or Glass bottles.
-
Note: Avoid metal containers if the waste stream is potentially acidic (due to hydrolysis or impurities), as HBr can corrode metal.
-
-
Closure: Screw caps must be chemically resistant (polypropylene or PTFE-lined). Do not use cork or rubber stoppers.
-
Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.
Phase 3: Labeling & Documentation
Compliance requires accurate "Cradle-to-Grave" tracking.
-
Constituents: Explicitly write "1-Bromo-2-(3-methoxypropoxy)benzene" on the tag. Do not use abbreviations or chemical formulas alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
Phase 4: Spill Response (Small Scale < 1L)
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use combustible materials like sawdust.
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Label: Tag as "Debris contaminated with Halogenated Organics."
Regulatory & Technical Reference Data
Disposal Method: High-Temperature Incineration This compound contains Bromine. Standard fuel blending is often insufficient. It requires incineration in a facility equipped with acid gas scrubbers to capture the Hydrogen Bromide (HBr) generated during combustion.
Waste Codes (Guidance):
-
US EPA (RCRA): Likely falls under D001 (Ignitable) if in flammable solvent, or general "Halogenated Solvent" codes (e.g., F002 equivalent for mixtures) depending on the co-solvents. If pure, it is often treated as a characteristic waste requiring thermal destruction.
-
EU Waste Code (EWC): 07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors).
References
-
US Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste. RCRA Orientation Manual. Retrieved January 28, 2026, from [Link]
-
Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Halogenated vs. Non-Halogenated Segregation. Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
